molecular formula C8H6ClNO5 B1296909 Methyl 5-chloro-2-hydroxy-3-nitrobenzoate CAS No. 5043-79-8

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Cat. No.: B1296909
CAS No.: 5043-79-8
M. Wt: 231.59 g/mol
InChI Key: FIUDEVZDUKTMAC-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (CAS 5043-79-8) is a substituted benzoate ester with the molecular formula C₈H₆ClNO₅ and a molecular weight of 231.59 g/mol . This compound is characterized by its multiple functional groups, including a methyl ester, a phenolic hydroxy group, a chlorine substituent, and a nitro group on the aromatic ring. This specific arrangement makes it a potential building block in organic synthesis for constructing more complex molecules, particularly in medicinal chemistry research . As a reagent, it is related to other polysubstituted benzoate esters that are known to serve as versatile intermediates in the preparation of pharmaceuticals and agrochemicals. The functional groups present offer sites for further chemical modification; for instance, the nitro group can be reduced to an amine, which is a common precursor to various biologically active compounds . The chlorine atom may be displaced via nucleophilic aromatic substitution, and the ester can be hydrolyzed to the corresponding carboxylic acid . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses . Please refer to the product's Safety Data Sheet (SDS) for detailed handling information. This compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H410 (Very toxic to aquatic life with long-lasting effects) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloro-2-hydroxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUDEVZDUKTMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284452
Record name methyl 5-chloro-2-hydroxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5043-79-8
Record name 5043-79-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37265
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 5-chloro-2-hydroxy-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its trifunctional nature, featuring a salicylic acid methyl ester backbone with chloro and nitro substituents, makes it an intriguing scaffold for further chemical modification. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and a discussion of the potential biological significance of related nitroaromatic compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from closely related analogues to provide a robust starting point for researchers.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₈H₆ClNO₅ and a molecular weight of 231.59 g/mol . Its structure consists of a benzene ring substituted with a methyl ester, a hydroxyl group, a nitro group, and a chlorine atom. These functional groups are expected to significantly influence its chemical reactivity and physical properties. The presence of the hydroxyl and nitro groups suggests the potential for hydrogen bonding, which may affect its melting point and solubility.

PropertyValueSource
IUPAC Name This compound-
CAS Number 5043-79-8-
Molecular Formula C₈H₆ClNO₅-
Molecular Weight 231.59 g/mol -
Melting Point Not available (for the closely related methyl 5-chloro-2-nitrobenzoate: 48-52 °C)-
Boiling Point Not available-
Appearance Expected to be a solid-
Solubility Expected to be soluble in common organic solvents-

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 5-chlorosalicylic acid. The first step is an esterification to produce methyl 5-chlorosalicylate, followed by a regioselective nitration.

Logical Workflow for the Synthesis of this compound

G start 5-Chlorosalicylic Acid step1 Esterification (Methanol, H₂SO₄) start->step1 intermediate Methyl 5-chlorosalicylate step1->intermediate step2 Nitration (HNO₃, H₂SO₄) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Methyl 5-chlorosalicylate (Esterification)

This protocol is adapted from standard Fischer esterification procedures.

Materials:

  • 5-chlorosalicylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-chlorosalicylic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 5-chlorosalicylate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Nitration)

This protocol is a representative procedure for the nitration of a phenolic compound and is adapted from the nitration of similar substrates.[1][2] Caution: Nitrating agents are highly corrosive and the reaction can be exothermic. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Methyl 5-chlorosalicylate

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice bath

  • Dropping funnel

  • Beaker with crushed ice

Procedure:

  • In a flask, dissolve methyl 5-chlorosalicylate in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of methyl 5-chlorosalicylate, maintaining the reaction temperature below 10 °C.[1]

  • After the addition is complete, stir the reaction mixture at low temperature for an additional 1-2 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice to precipitate the product.[2]

  • Collect the solid product by vacuum filtration and wash with cold deionized water to remove residual acid.[1]

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Spectroscopic and Analytical Data (Representative)

Parameter Value
Molecular Formula C₈H₆ClNO₄
Molecular Weight 215.59 g/mol
Melting Point 48-52 °C
Appearance Solid

Note: This data is for the precursor molecule and should be used as a reference for characterization of intermediates in the proposed synthesis.

Potential Biological Activity and Mechanism of Action (General)

While no specific biological studies on this compound have been identified, the broader class of nitroaromatic compounds is known to exhibit a range of biological activities. The nitro group is a key pharmacophore that can be reductively activated by cellular nitroreductases to generate reactive nitrogen species, which can induce cellular damage. This mechanism is the basis for the antimicrobial and anticancer properties of some nitroaromatic compounds.

General Signaling Pathway for Nitroaromatic Compounds

G nitroaromatic Nitroaromatic Compound nitroreductase Cellular Nitroreductases nitroaromatic->nitroreductase Enzymatic Reduction reactive_species Reactive Nitrogen Species nitroreductase->reactive_species damage Cellular Damage (DNA, proteins, lipids) reactive_species->damage apoptosis Apoptosis/Cell Death damage->apoptosis

Caption: General mechanism of action for bioactive nitroaromatic compounds.

Applications and Future Directions

This compound serves as a potential building block for the synthesis of more complex molecules in the fields of pharmaceuticals and materials science. The presence of multiple functional groups allows for a variety of chemical transformations, including:

  • Reduction of the nitro group to an amine, which can then be used in the synthesis of heterocyclic compounds.

  • Derivatization of the hydroxyl group to form ethers or esters.

  • Nucleophilic aromatic substitution of the chlorine atom under certain conditions.

These potential transformations make it a versatile intermediate for creating libraries of novel compounds for drug discovery and for the development of new functional materials. Further research is required to synthesize and characterize this compound and to explore its potential biological activities and material properties.

References

An In-depth Technical Guide to Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5043-79-8

This technical guide provides a comprehensive overview of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.

Chemical and Physical Properties

This compound is a nitroaromatic compound with the chemical formula C₈H₆ClNO₅.[1] Key quantitative data for this compound are summarized in the table below, providing a ready reference for experimental planning and analysis.

PropertyValueReference
CAS Number 5043-79-8[1][2][3][4]
Molecular Formula C₈H₆ClNO₅[1]
Molecular Weight 231.59 g/mol [1]
Melting Point 108-110 °C[2]
Purity ≥ 95%[1]
Appearance Not specified
Solubility Not specified

Synthesis and Experimental Protocols

A general approach for the synthesis of a similar compound, methyl 5-hydroxy-2-methyl-3-nitrobenzoate, involves the reaction of a precursor with potassium peroxymonosulfate (Oxone) in an acetone/water mixture. This reaction is conducted at room temperature after initial cooling with an ice bath.

Illustrative Synthesis Workflow:

G Precursor Precursor (e.g., Methyl 5-chloro-2-hydroxybenzoate) Reaction Nitration Precursor->Reaction NitratingAgent Nitrating Agent (e.g., Nitric Acid/Sulfuric Acid) NitratingAgent->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Product This compound Workup Workup (e.g., Quenching, Extraction, Purification) Reaction->Workup Workup->Product

Caption: Generalized workflow for the nitration of a phenolic ester.

Applications in Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of Azasetron hydrochloride . Azasetron is a potent and selective 5-HT₃ receptor antagonist used for the management of nausea and vomiting, particularly that induced by chemotherapy.

The chemical structure of this compound provides a scaffold that, through a series of chemical transformations, leads to the final complex structure of Azasetron. The presence of the chloro, hydroxyl, and nitro groups, along with the methyl ester, allows for regioselective modifications and the introduction of the necessary pharmacophoric elements for 5-HT₃ receptor binding.

Logical Relationship in Synthesis:

G start This compound (CAS: 5043-79-8) intermediate Further Intermediates start->intermediate Multi-step Synthesis end Azasetron Hydrochloride intermediate->end Final Steps

Caption: Role as a starting material for Azasetron synthesis.

Signaling Pathway Involvement

As this compound is a precursor to Azasetron, its relevance to signaling pathways is understood through the mechanism of action of the final drug product. Azasetron, as a 5-HT₃ receptor antagonist, modulates the activity of the serotonergic system .

The 5-HT₃ receptor is a ligand-gated ion channel. When activated by serotonin (5-hydroxytryptamine), it allows for the rapid influx of cations (primarily Na⁺ and K⁺), leading to neuronal depolarization. In the context of emesis, 5-HT₃ receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. The binding of Azasetron to these receptors blocks the action of serotonin, thereby inhibiting the signaling cascade that leads to the sensation of nausea and the vomiting reflex.

Simplified 5-HT₃ Receptor Antagonism Pathway:

G cluster_0 Normal Signaling cluster_1 In the Presence of Azasetron Serotonin Serotonin (5-HT) Receptor 5-HT₃ Receptor Serotonin->Receptor Binds to IonChannel Ion Channel Opening (Na⁺, K⁺ influx) Receptor->IonChannel Activates Depolarization Neuronal Depolarization IonChannel->Depolarization Emesis Emesis Signal Depolarization->Emesis Azasetron Azasetron BlockedReceptor 5-HT₃ Receptor Azasetron->BlockedReceptor Blocks BlockedIonChannel Ion Channel Remains Closed BlockedReceptor->BlockedIonChannel NoDepolarization No Depolarization BlockedIonChannel->NoDepolarization NoEmesis Emesis Signal Blocked NoDepolarization->NoEmesis

Caption: Mechanism of 5-HT₃ receptor antagonism by Azasetron.

Conclusion

This compound is a valuable chemical intermediate with a confirmed role in the synthesis of the antiemetic drug Azasetron hydrochloride. Its chemical properties make it a suitable starting material for the construction of complex pharmaceutical compounds. Understanding its synthetic utility and the biological pathways modulated by its derivatives is crucial for researchers in the fields of medicinal chemistry and drug development. Further research into the synthesis and applications of this and related compounds may lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate, a key chemical intermediate in various synthetic processes.

Chemical Structure and Formula

This compound is an aromatic ester characterized by a benzene ring substituted with a methyl ester group, a chloro group, a hydroxyl group, and a nitro group. These functional groups contribute to its specific reactivity and utility as a building block in organic synthesis.

Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 5043-79-8[1]
Molecular Formula C₈H₆ClNO₅[1]
SMILES COC(=O)C1=C(C(=CC(=C1)Cl)--INVALID-LINK--[O-])O[2]
InChI InChI=1S/C8H6ClNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3[2]
InChIKey FIUDEVZDUKTMAC-UHFFFAOYSA-N[2]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight 231.59 g/mol [1]
Melting Point 108-110 °C[3]
Boiling Point (Predicted) 293.9 ± 35.0 °C[3]
Density (Predicted) 1.548 ± 0.06 g/cm³[3]
Monoisotopic Mass 230.99345 Da[2]
Storage Temperature Inert atmosphere, Room Temperature[3]

Experimental Protocols

This compound is a valuable intermediate. Below are representative protocols for its synthesis and a key subsequent reaction, demonstrating its utility.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of its precursor, Methyl 5-chloro-2-hydroxybenzoate (methyl 5-chlorosalicylate). The hydroxyl group is a strong activating group, and the reaction requires careful temperature control.

Representative Protocol (adapted from analogous nitration procedures):

  • Dissolution and Cooling: Dissolve Methyl 5-chloro-2-hydroxybenzoate in concentrated sulfuric acid in a flask, with stirring. Cool the mixture to 0°C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is maintained below 10°C. After the addition is complete, allow the reaction to stir for several hours at room temperature.

  • Quenching and Isolation: Pour the reaction mixture over crushed ice. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

G start Methyl 5-chloro-2-hydroxybenzoate (in conc. H₂SO₄) product This compound start->product  Nitration (0-10°C) reagent Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) reagent->product

Synthesis of this compound.
Reduction to Methyl 3-amino-5-chloro-2-hydroxybenzoate

A primary application of this compound in drug development is its conversion to the corresponding amine. This is a critical step for further molecular elaboration.

Experimental Protocol:

  • Reaction Setup: Dissolve 8.68 g of this compound in 8.74 mL of ethanol.

  • Addition of Reducing Agent: Add 46.5 g of tin(II) chloride dihydrate to the solution.

  • Reduction: Heat the mixture to reflux at 81°C for 1 hour with stirring.

  • Work-up and Isolation: After the reaction is complete, the product can be isolated and purified by standard laboratory techniques.

An alternative method involves catalytic hydrogenation:

  • Catalyst Suspension: Suspend the nitro compound in a mixture of ethyl acetate and methanol.

  • Hydrogenation: Add a 5% palladium on carbon catalyst and carry out the hydrogenation at room temperature for 4 hours.[4]

  • Isolation: Remove the catalyst by filtration and concentrate the filtrate to obtain the product.[4]

G cluster_0 start This compound product Methyl 3-amino-5-chloro-2-hydroxybenzoate start->product  Reduction reagent1 SnCl₂·2H₂O, Ethanol (Reflux, 1h) reagent1->product reagent2 H₂, 5% Pd/C (EtOAc/MeOH, RT, 4h) reagent2->product

Reduction of the nitro group to form the corresponding amine.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[5] The presence of multiple functional groups allows for a variety of chemical transformations.

  • Precursor for Bioactive Molecules: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes it a key building block for creating a diverse range of compounds for biological screening. Similar nitroaromatic compounds serve as precursors in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.[6]

  • Intermediate in Pharmaceutical Synthesis: This compound is identified as "Azasetron Impurity 2," indicating its role as an intermediate or a starting material in the synthesis of Azasetron.[1] Azasetron is a 5-HT3 receptor antagonist used as an antiemetic. This specific application highlights its relevance in the development of commercially available drugs.

References

An In-depth Technical Guide to Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a chlorinated and nitrated salicylic acid methyl ester backbone, suggests the possibility of diverse biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, synthesis, and potential biological activities based on the broader class of substituted nitrobenzoates. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in the table below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 5043-79-8[1]
Molecular Formula C₈H₆ClNO₅[2]
Molecular Weight 231.59 g/mol [2]
Appearance Likely a solidN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility The hydroxyl group suggests increased polarity and aqueous solubility compared to non-hydroxylated analogs.[3]N/A
pKa Estimated to be around 2-3 due to the hydroxyl group.[3]N/A

**3. Synthesis and Purification

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 5-chloro-2-hydroxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 5-chloro-2-hydroxybenzoate in a minimal amount of concentrated sulfuric acid with stirring in an ice bath to maintain a low temperature.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be kept cold in an ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise to the solution of methyl 5-chloro-2-hydroxybenzoate using a dropping funnel. The temperature of the reaction mixture should be maintained below 10°C throughout the addition to prevent over-nitration and side reactions.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 30-60 minutes at low temperature.

  • Quenching: Carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring.

  • Precipitation and Filtration: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water to remove residual acids.

  • Purification by Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Methyl 5-chloro-2-hydroxybenzoate Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Quenching Quenching (Ice water) Nitration->Quenching Filtration1 Filtration Quenching->Filtration1 Crude_Product Crude Product Filtration1->Crude_Product Recrystallization Recrystallization (Methanol or Ethanol/Water) Crude_Product->Recrystallization Filtration2 Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Biological Activity and Mechanism of Action

Disclaimer: There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. The following sections discuss the potential biological activities based on the well-documented effects of the broader class of substituted nitrobenzoates and nitroaromatic compounds.

Potential Antimicrobial Activity

Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activity against bacteria, fungi, and parasites.[4][5][6] The general mechanism of action involves the intracellular reduction of the nitro group by microbial nitroreductases.[7] This bioactivation process generates highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[4][7] These reactive nitrogen species can subsequently damage critical cellular components like DNA, proteins, and lipids, ultimately leading to microbial cell death.[4][5]

Antimicrobial_Pathway cluster_cell Microbial Cell cluster_damage Cellular Damage Nitro_Compound This compound (Prodrug) Nitroreductase Nitroreductase Nitro_Compound->Nitroreductase Bioactivation RNS Reactive Nitrogen Species (e.g., NO, NO₂⁻) Nitroreductase->RNS Reduction DNA_Damage DNA Damage RNS->DNA_Damage Protein_Damage Protein Damage RNS->Protein_Damage Lipid_Damage Lipid Peroxidation RNS->Lipid_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Damage->Cell_Death

Caption: Proposed antimicrobial mechanism of nitroaromatic compounds.

Potential Anti-inflammatory Activity

Certain nitrobenzoate derivatives have demonstrated anti-inflammatory properties.[8] The mechanism of action can involve the release of nitric oxide (NO), a key signaling molecule with complex roles in inflammation.[8] NO can modulate the activity of various inflammatory cells and mediators. For instance, some nitrooxy compounds have been shown to inhibit the recruitment of neutrophils and the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, while increasing the production of the anti-inflammatory cytokine IL-10.[8]

Experimental Protocols for Biological Assays

The following are detailed, generalized protocols for assessing the potential antimicrobial and anti-inflammatory activities of this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic/antifungal

  • Negative control (vehicle, e.g., DMSO)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard for bacteria).

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include wells with only the medium (sterility control), medium with inoculum (growth control), and medium with inoculum and the positive control antibiotic/antifungal.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Scavenging Activity)

Materials:

  • Test compound (this compound)

  • Sodium nitroprusside

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄)

  • Phosphate buffered saline (PBS)

  • 96-well microtiter plates

  • Microplate reader

  • Positive control (e.g., Ascorbic acid)

Procedure:

  • Reaction Mixture: In the wells of a 96-well plate, mix various concentrations of the test compound with sodium nitroprusside in PBS.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 150 minutes) to allow for the generation of nitric oxide.

  • Griess Reagent Addition: After incubation, add Griess reagent to each well.

  • Color Development: Allow the color to develop for a few minutes at room temperature. The Griess reagent reacts with nitrite, a stable product of nitric oxide, to form a purple azo compound.

  • Measurement: Measure the absorbance of the purple color at 540 nm using a microplate reader.

  • Calculation: The percentage of nitric oxide scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (without the test compound) and A₁ is the absorbance in the presence of the test compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain for the biological activity of this compound. The table below is provided as a template for recording such data as it becomes available.

Biological ActivityAssayTarget Organism/Cell LineIC₅₀ / MICSource
AntibacterialMICStaphylococcus aureusNot availableN/A
AntifungalMICCandida albicansNot availableN/A
Anti-inflammatoryNO ScavengingN/ANot availableN/A

Conclusion

This compound is a compound of interest for which a complete scientific profile is yet to be established. Based on its structural similarity to other nitroaromatic compounds, it holds potential as an antimicrobial and anti-inflammatory agent. However, a significant need exists for further research to elucidate its specific biological activities, mechanisms of action, and safety profile. The experimental protocols and background information provided in this guide are intended to facilitate these future investigations and contribute to the advancement of drug discovery and development in this area.

References

Synthesis of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for Methyl 5-chloro-2-hydroxy-3-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and relevant quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted aromatic compound whose structural features make it a valuable building block in organic synthesis. The presence of a hydroxyl group, a chloro substituent, a nitro group, and a methyl ester on the benzene ring provides multiple reactive sites for further chemical transformations. This versatility allows for its use in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of these functional groups influences the electronic properties of the molecule, making it a subject of interest for the synthesis of targeted therapeutic agents.

Synthesis Pathways

Two primary synthetic routes for the preparation of this compound are presented here. The first is a direct, one-step nitration of the commercially available Methyl 5-chloro-2-hydroxybenzoate. The second is a two-step process involving the nitration of 5-chloro-2-hydroxybenzoic acid, followed by the esterification of the resulting nitro-substituted carboxylic acid.

Route 1: Direct Nitration of Methyl 5-chloro-2-hydroxybenzoate

This is the most direct and efficient pathway to the target molecule. It involves the electrophilic aromatic substitution of a nitro group onto the benzene ring of Methyl 5-chloro-2-hydroxybenzoate. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. The hydroxyl group is a strongly activating ortho-, para-director, the chloro group is a deactivating ortho-, para-director, and the methyl ester group is a deactivating meta-director. The desired product is formed by the introduction of the nitro group at the C-3 position, which is ortho to the hydroxyl group and meta to the methyl ester.

Figure 1: Direct nitration of Methyl 5-chloro-2-hydroxybenzoate.
Route 2: Nitration of 5-chloro-2-hydroxybenzoic acid followed by Esterification

This two-step route provides an alternative pathway to the target compound. The first step involves the nitration of 5-chloro-2-hydroxybenzoic acid to yield 5-chloro-2-hydroxy-3-nitrobenzoic acid. The second step is the esterification of the carboxylic acid group to the corresponding methyl ester using methanol in the presence of an acid catalyst.

Figure 2: Two-step synthesis via nitration and esterification.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound and its intermediates, based on analogous reactions found in the literature.

Table 1: Reaction Conditions for Nitration of Aromatic Compounds

ParameterValueSource/Comment
Starting Material Methyl benzoate / Phenolic compoundsAnalogous reactions[1][2]
Reagents Concentrated Nitric Acid, Concentrated Sulfuric AcidStandard nitrating mixture[1][2]
Temperature 0 - 10 °CTo control the exothermic reaction and prevent side products[2]
Reaction Time 1 - 2 hoursDependent on the substrate and reaction scale
Yield 80 - 95%Reported for similar nitration reactions

Table 2: Reaction Conditions for Fischer-Speier Esterification

ParameterValueSource/Comment
Starting Material Carboxylic AcidGeneral procedure[3]
Reagents Methanol (excess), Sulfuric Acid (catalytic)Typical Fischer-Speier conditions[3]
Temperature RefluxTo drive the equilibrium towards the product
Reaction Time 2 - 6 hoursMonitored by TLC
Yield > 90%Generally high for this type of reaction

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are adapted from established procedures for similar chemical transformations.

Protocol 1: Direct Nitration of Methyl 5-chloro-2-hydroxybenzoate

Materials:

  • Methyl 5-chloro-2-hydroxybenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 5-chloro-2-hydroxybenzoate (1 equivalent) in concentrated sulfuric acid at 0 °C in an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of Methyl 5-chloro-2-hydroxybenzoate over a period of 30-60 minutes, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid product is collected by vacuum filtration and washed with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Dry the purified product under vacuum to yield this compound.

Protocol 2: Synthesis of 5-chloro-2-hydroxy-3-nitrobenzoic acid

Materials:

  • 5-chloro-2-hydroxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask, add 5-chloro-2-hydroxybenzoic acid (1 equivalent) to concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture for 1-2 hours at low temperature.

  • Pour the reaction mixture onto ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 5-chloro-2-hydroxy-3-nitrobenzoic acid.

Protocol 3: Esterification of 5-chloro-2-hydroxy-3-nitrobenzoic acid

Materials:

  • 5-chloro-2-hydroxy-3-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 5-chloro-2-hydroxy-3-nitrobenzoic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography as described in Protocol 1.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. The described synthetic routes offer efficient and practical methods for obtaining this important chemical intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood by trained personnel.

References

An In-depth Technical Guide to the Key Chemical Properties of Substituted Nitrobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzoates are a class of aromatic compounds featuring a benzene ring functionalized with both a nitro group (-NO₂) and a benzoate ester or carboxylic acid group. The potent electron-withdrawing nature of the nitro group profoundly influences the molecule's electronic and chemical properties, making these compounds versatile scaffolds in medicinal chemistry and drug development.[1] Their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, has positioned them as compounds of significant interest for therapeutic innovation.

This technical guide provides a comprehensive overview of the core chemical properties of substituted nitrobenzoates, presenting key quantitative data, detailed experimental protocols for their synthesis and analysis, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of Substituted Nitrobenzoates

The position of the nitro group on the benzene ring, along with the nature of the ester group, significantly modulates the physicochemical properties of substituted nitrobenzoates. These properties, in turn, influence their pharmacokinetic and pharmacodynamic profiles.

Acidity (pKa)

The pKa of the parent benzoic acid is a critical determinant of the compound's ionization state at physiological pH. The electron-withdrawing nitro group increases the acidity (lowers the pKa) of the benzoic acid. This effect is most pronounced when the nitro group is in the ortho position due to a combination of inductive and resonance effects. The pKa values for ortho-, meta-, and para-nitrobenzoic acids are provided in the table below.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes. The introduction of a nitro group generally increases the LogP value compared to the parent benzoic acid.

Spectroscopic Data

The structural characterization of substituted nitrobenzoates relies heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for Representative Substituted Nitrobenzoates

CompoundPosition of -NO₂pKa (of corresponding acid)LogP (calculated)¹H NMR (δ ppm, key signals)¹³C NMR (δ ppm, key signals)IR (cm⁻¹, key absorptions)
Benzoic Acid-4.201.877.4-8.1 (m, Ar-H), 12.0 (s, COOH)128-133 (Ar-C), 167 (C=O)3000 (O-H), 1680-1710 (C=O)
2-Nitrobenzoic Acidortho2.16[2][3]1.577.7-8.2 (m, Ar-H), 11.0 (s, COOH)124-148 (Ar-C), 165 (C=O)3000 (O-H), 1700 (C=O), 1530, 1350 (NO₂)
3-Nitrobenzoic Acidmeta3.47[2][3]1.837.7-8.9 (m, Ar-H), 11.2 (s, COOH)122-148 (Ar-C), 165 (C=O)3100 (O-H), 1720 (C=O), 1530, 1350 (NO₂)
4-Nitrobenzoic Acidpara3.41[2][3]1.898.1-8.3 (d, Ar-H), 11.1 (s, COOH)123-150 (Ar-C), 166 (C=O)3100 (O-H), 1700 (C=O), 1520, 1350 (NO₂)
Methyl 3-nitrobenzoatemeta-1.91.36 (t), 4.31 (q), 6.63 (d), 7.85 (d)14.6, 60.4, 114.0, 120.5, 131.7, 151.0, 166.91716 (C=O), 1530, 1350 (NO₂)[4]
Ethyl 4-nitrobenzoatepara-2.31.36 (t), 4.31 (q), 6.63 (d), 7.85 (d)[5]14.6, 60.4, 114.0, 120.5, 131.7, 151.0, 166.9[5]1712 (C=O), 1525, 1348 (NO₂)[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of substituted nitrobenzoates and for key biological assays used to evaluate their activity.

Synthesis of Substituted Nitrobenzoates

A common method for the synthesis of substituted nitrobenzoate esters is the nitration of the corresponding benzoate ester. The following protocols are for the synthesis of methyl 3-nitrobenzoate and ethyl 4-nitrobenzoate.

Protocol 2.1.1: Synthesis of Methyl 3-Nitrobenzoate [7]

  • Preparation of Nitrating Mixture: In a flask, cool 4 mL of concentrated sulfuric acid in an ice bath. Slowly add 4 mL of concentrated nitric acid to the cooled sulfuric acid with continuous swirling. Keep the mixture cool.

  • Nitration Reaction: In a separate 125 mL Erlenmeyer flask, dissolve 6.1 g of methyl benzoate in 12 mL of concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.

  • Slowly add the prepared nitrating mixture dropwise to the methyl benzoate solution over a period of about 15 minutes, ensuring the temperature of the reaction mixture is maintained between 5-15°C.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 15 minutes.

  • Isolation and Purification: Pour the reaction mixture onto approximately 20 g of crushed ice in a beaker and stir until the ice has melted.

  • Collect the precipitated crude methyl 3-nitrobenzoate by vacuum filtration and wash the solid with cold water.

  • Recrystallize the crude product from an equal weight of methanol to obtain pure methyl 3-nitrobenzoate. Filter the crystals and dry them.

Protocol 2.1.2: Synthesis of Ethyl 4-Nitrobenzoate [1]

  • Reaction Setup: In a 2-liter four-necked flask equipped with a stirrer, condenser, thermometer, and dropping funnel, combine 700 g of toluene, 235 g of ethanol (5.2 mol), and 350 g of 4-nitrobenzoic acid.

  • Catalyst Addition: Add 10 g of hexafluoropropanesulfonic acid hydrate to the mixture.

  • Reaction: Heat the mixture to reflux with continuous stirring. The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture. The product, ethyl 4-nitrobenzoate, can be isolated by separating the organic layer.

  • Purification: The crude product is then dried, for instance by incipient distillation, to yield pure ethyl 4-nitrobenzoate.

Diagram 1: General Workflow for the Synthesis of Substituted Nitrobenzoates

G General Workflow for Synthesis of Substituted Nitrobenzoates start Starting Material (e.g., Benzoate Ester) nitration Nitration (HNO3, H2SO4) start->nitration workup Reaction Work-up (e.g., Quenching with ice) nitration->workup isolation Isolation of Crude Product (e.g., Filtration) workup->isolation purification Purification (e.g., Recrystallization) isolation->purification characterization Characterization (NMR, IR, MS, m.p.) purification->characterization final_product Pure Substituted Nitrobenzoate characterization->final_product

Caption: A generalized workflow for the synthesis of substituted nitrobenzoates.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.

Protocol 2.2.1: Broth Microdilution Assay

  • Preparation of Compound Stock Solution: Prepare a stock solution of the substituted nitrobenzoate in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, add a specific volume of sterile broth to each well.

  • Serial Dilution: Add a defined volume of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring a portion of the solution to the subsequent wells.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared microbial suspension. Include a growth control well containing only broth and the microorganism.

  • Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Diagram 2: Experimental Workflow for MIC Determination

G Experimental Workflow for MIC Determination start Prepare Compound Stock Solution serial_dilution Perform Serial Dilution of Compound start->serial_dilution plate_prep Prepare 96-well Plate with Broth plate_prep->serial_dilution inoculation Inoculate Wells serial_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results (Visual Inspection/OD) incubation->read_results mic_determination Determine MIC read_results->mic_determination

Caption: A workflow diagram for determining the Minimum Inhibitory Concentration.

Biological Signaling Pathways

Substituted nitrobenzoates can exert their biological effects by modulating various signaling pathways. This section visualizes two key pathways: the inhibition of the arachidonic acid cascade and the modulation of EGF-induced chemotaxis.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The anti-inflammatory properties of some substituted nitrobenzoates may be attributed to their ability to inhibit COX and LOX enzymes, which are key players in the arachidonic acid cascade responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8][9]

Diagram 3: Inhibition of COX and LOX Pathways

G Inhibition of COX and LOX Pathways by Substituted Nitrobenzoates phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox prostaglandins Prostaglandins (Inflammation, Pain) cox->prostaglandins leukotrienes Leukotrienes (Inflammation, Asthma) lox->leukotrienes inhibitor Substituted Nitrobenzoate inhibitor->cox Inhibition inhibitor->lox Inhibition

Caption: The inhibitory effect of substituted nitrobenzoates on the arachidonic acid cascade.

Modulation of Epidermal Growth Factor (EGF)-Induced Chemotaxis

Certain substituted nitrobenzoates may interfere with cancer cell migration and invasion by modulating signaling pathways initiated by growth factors such as EGF. The EGF receptor (EGFR) signaling cascade is a critical regulator of cell motility.

Diagram 4: EGF-Induced Chemotaxis Signaling Pathway

G EGF-Induced Chemotaxis Signaling Pathway egf EGF egfr EGFR egf->egfr Binding dimerization Dimerization & Autophosphorylation egfr->dimerization adaptor Adaptor Proteins (Grb2, Shc) dimerization->adaptor ras_raf_mek_erk Ras-Raf-MEK-ERK Pathway adaptor->ras_raf_mek_erk pi3k_akt PI3K-Akt Pathway adaptor->pi3k_akt cytoskeleton Cytoskeletal Rearrangement ras_raf_mek_erk->cytoskeleton pi3k_akt->cytoskeleton migration Cell Migration (Chemotaxis) cytoskeleton->migration inhibitor Substituted Nitrobenzoate inhibitor->egfr Potential Inhibition inhibitor->ras_raf_mek_erk Potential Inhibition inhibitor->pi3k_akt Potential Inhibition

Caption: An overview of the EGF/EGFR signaling cascade leading to cell migration.

References

The Nitro Group: A Potent Modulator of Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro (-NO₂) group into an organic molecule profoundly alters its chemical reactivity, a property extensively leveraged in pharmaceuticals, agrochemicals, and material science. This guide provides a comprehensive technical overview of the multifaceted role of the nitro group, detailing its electronic effects, influence on reaction mechanisms, and practical applications in synthesis. Quantitative data are presented for comparative analysis, and detailed experimental protocols for key transformations are provided.

Core Principles: The Electronic Influence of the Nitro Group

The nitro group is a powerful electron-withdrawing group, a consequence of both inductive and resonance effects. This electron-withdrawing nature is central to its ability to modify the chemical reactivity of a parent molecule.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the atom to which it is attached through the sigma (σ) bond framework.[1] This effect decreases with distance but is a significant contributor to the group's overall electron-withdrawing character.

  • Resonance Effect (-M or -R): The nitro group can delocalize electron density from an adjacent π-system, such as an aromatic ring, through resonance.[2] This effect is most pronounced when the nitro group is positioned at the ortho or para positions of an aromatic ring, creating regions of significant positive charge.[3][4]

These combined electronic effects have significant consequences for the reactivity of the molecule, influencing acidity, basicity, and susceptibility to nucleophilic or electrophilic attack.

Impact on Acidity and Basicity

The strong electron-withdrawing nature of the nitro group significantly impacts the acidity and basicity of nearby functional groups.

Increased Acidity of Phenols and C-H Bonds

The presence of a nitro group can dramatically increase the acidity of phenols and carbon-hydrogen bonds alpha to the nitro group. By withdrawing electron density, the nitro group stabilizes the resulting conjugate base, thereby favoring deprotonation.[5][6] This effect is particularly pronounced when the nitro group is in a position to delocalize the negative charge through resonance.[7] For example, the pKa of phenol is approximately 10, while the pKa of p-nitrophenol is 7.15, indicating a significant increase in acidity.[8][9]

CompoundpKa
Phenol~10.0
o-Nitrophenol7.23[10]
m-Nitrophenol8.39[9]
p-Nitrophenol7.14 - 7.15[8][10]
2,4-Dinitrophenol~4.1
2,4,6-Trinitrophenol (Picric Acid)~0.3
Nitromethane~10.2 (in water)[11]

Table 1: Influence of the Nitro Group on the Acidity of Phenols and Nitromethane.

Decreased Basicity of Anilines

Conversely, the electron-withdrawing nitro group decreases the basicity of aromatic amines (anilines). The lone pair of electrons on the nitrogen atom is less available for protonation due to delocalization into the nitro-substituted ring.[11] This effect is again more significant when the nitro group is at the ortho or para position. The pKa of the conjugate acid of aniline is 4.6, while that of p-nitroaniline is approximately 1.0.[11]

CompoundpKa of Conjugate Acid
Aniline4.6
o-Nitroaniline-0.28[12]
m-Nitroaniline2.47[13][14]
p-Nitroaniline1.0[11][15]

Table 2: Influence of the Nitro Group on the Basicity of Anilines.

Role in Aromatic Substitution Reactions

The nitro group plays a pivotal, albeit contrasting, role in electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The nitro group is a strong deactivating group in electrophilic aromatic substitution (EAS) reactions.[16][17] By withdrawing electron density from the aromatic ring, it makes the ring less nucleophilic and therefore less reactive towards electrophiles.[2][17] The deactivation is so pronounced that nitrobenzene is often used as a solvent for vigorous EAS reactions. Furthermore, the nitro group is a meta-director.[3][17] The deactivating effect is strongest at the ortho and para positions due to resonance, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack.[3][4]

SubstituentRelative Rate of Nitration (Benzene = 1)
-OH1000
-CH₃25
-H1
-Cl0.033
-COOCH₃0.0036
-NO₂ 6 x 10⁻⁸

Table 3: Relative Rates of Nitration for Substituted Benzenes, Highlighting the Deactivating Effect of the Nitro Group.

EAS_Directing_Effect Aromatic_Ring Aromatic Ring (e.g., Benzene) Nitro_Group -NO₂ Group (Electron-Withdrawing) Electrophile Electrophile (E⁺) Intermediate_Ortho Ortho-Attack Intermediate (Destabilized) Electrophile->Intermediate_Ortho Ortho Attack Intermediate_Meta Meta-Attack Intermediate (Less Destabilized) Electrophile->Intermediate_Meta Meta Attack Intermediate_Para Para-Attack Intermediate (Destabilized) Electrophile->Intermediate_Para Para Attack Meta_Product Meta-Substituted Product Intermediate_Meta->Meta_Product Deprotonation

Caption: Directing effect of the nitro group in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNA)

In stark contrast to its role in EAS, the nitro group is a powerful activating group for nucleophilic aromatic substitution (SNA) reactions, particularly when positioned ortho or para to a leaving group.[18][19] The nitro group's ability to stabilize the negative charge of the Meisenheimer complex intermediate through resonance is key to this activation.[9][18] The more nitro groups present at ortho and para positions, the faster the reaction.

CompoundRelative Rate of Reaction with Piperidine
p-Nitrochlorobenzene1
2,4-Dinitrochlorobenzene3 x 10⁴
2,4,6-Trinitrochlorobenzene2 x 10⁹

Table 4: Relative Rates of Nucleophilic Aromatic Substitution for Nitro-substituted Chlorobenzenes.

SNAr_Mechanism cluster_start Starting Materials Aryl_Halide Aryl Halide with o/p -NO₂ Group Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized by -NO₂) Aryl_Halide->Meisenheimer_Complex Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer_Complex->Product Loss of Leaving Group Leaving_Group Leaving Group (X⁻) Meisenheimer_Complex->Leaving_Group

Caption: Mechanism of nucleophilic aromatic substitution activated by a nitro group.

The Nitro Group as a Leaving Group

While less common than halogens, the nitro group can function as a leaving group in nucleophilic aromatic substitution reactions, especially when the aromatic ring is highly electron-deficient.[20] This typically requires the presence of other strong electron-withdrawing groups on the ring to sufficiently activate it for nucleophilic attack and stabilize the departure of the nitrite anion (NO₂⁻).[20]

Role in Drug Design and Development

The nitro group is a versatile functional group in medicinal chemistry.[21][22] Its strong electron-withdrawing and polar nature can enhance interactions with biological targets such as proteins and enzymes.[23] Nitro-containing drugs are used in the treatment of cardiovascular diseases, bacterial and parasitic infections, and cancer.[21][23] However, the presence of a nitro group can also be associated with toxicity, and its inclusion in drug candidates requires careful consideration of its metabolic fate.[21][22] The reduction of a nitro group in vivo can lead to reactive intermediates that may cause adverse effects.[24]

Experimental Protocols

Nitration of Methyl Benzoate

This experiment demonstrates the meta-directing effect of the ester group, which is also an electron-withdrawing group, in an electrophilic aromatic substitution reaction.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Pipettes

  • Hirsch funnel and filter flask

Procedure:

  • Carefully add 0.21 mL of methyl benzoate to a tared 5-mL conical vial and record the mass.

  • Add a magnetic spin vane and 0.45 mL of concentrated sulfuric acid to the vial.

  • Cool the mixture in an ice-water bath.

  • In a separate vial, prepare the nitrating mixture by cautiously adding 0.15 mL of concentrated nitric acid to 0.15 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • With continuous stirring, slowly add the cold nitrating mixture dropwise to the methyl benzoate solution over a period of 15 minutes. Maintain the reaction temperature below 15°C.[18]

  • After the addition is complete, allow the reaction to warm to room temperature and stand for 15 minutes.[16][18]

  • Pour the reaction mixture over approximately 2 grams of crushed ice in a beaker.[16]

  • Isolate the solid product by vacuum filtration using a Hirsch funnel.

  • Wash the crude product with two 1-mL portions of cold water, followed by two 0.3-mL portions of ice-cold methanol.[16][18]

  • Recrystallize the crude product from hot methanol to obtain purified methyl m-nitrobenzoate.

  • Dry the product and determine its melting point and yield.

Nucleophilic Aromatic Substitution: Synthesis of 1-methoxy-2,4-dinitrobenzene

This experiment illustrates the activation of an aromatic ring towards nucleophilic attack by two nitro groups.

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • Sodium methoxide (NaOCH₃)

  • Methanol (CH₃OH)

  • Reflux apparatus

  • Beakers

  • Buchner funnel and filter flask

Procedure:

  • Dissolve a known amount of 1-chloro-2,4-dinitrobenzene in methanol in a round-bottom flask.

  • Add a stoichiometric amount of sodium methoxide in methanol to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for approximately one hour.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Precipitate the product by adding water to the reaction mixture.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 1-methoxy-2,4-dinitrobenzene.

  • Dry the product and determine its melting point and yield.

Conclusion

The nitro group is a uniquely powerful and versatile functional group in organic chemistry. Its strong electron-withdrawing properties, mediated through both inductive and resonance effects, profoundly influence the reactivity of molecules in which it is incorporated. From deactivating and directing electrophilic aromatic substitution to strongly activating nucleophilic aromatic substitution, and from increasing the acidity of adjacent protons to serving as a key pharmacophore in drug design, the role of the nitro group is both fundamental and far-reaching. A thorough understanding of its electronic effects and reactivity patterns is essential for researchers, scientists, and professionals in drug development for the rational design and synthesis of new chemical entities with desired properties.

References

An In-depth Technical Guide to Methyl 5-chloro-2-hydroxy-3-nitrobenzoate and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a consolidated overview of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate, a substituted aromatic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public research data, this document focuses on its identification through common synonyms and chemical identifiers. While comprehensive experimental data and established biological pathways involving this specific molecule are not extensively documented in publicly accessible literature, this guide serves as a foundational resource for researchers.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₈H₆ClNO₅. For clarity and accurate identification in research and procurement, it is crucial to be aware of its various synonyms and registry numbers.

Table 1: Chemical Identifiers and Synonyms

Identifier TypeValue
IUPAC Name This compound
CAS Number 5043-79-8[1]
Molecular Formula C₈H₆ClNO₅
Molecular Weight 231.59 g/mol
Synonym 1 Benzoic acid, 5-chloro-2-hydroxy-3-nitro-, methyl ester
Synonym 2 5-Chloro-2-hydroxy-3-nitrobenzoic acid methyl ester
Related Compound 5-Chloro-3-nitrosalicylic acid (corresponding carboxylic acid)[2][3]

Note: Some databases may erroneously list "3-Amino-5-chloro-2-hydroxy-benzoic acid methyl ester" as a synonym[4][5]; however, this represents a different compound where the nitro group has been reduced to an amino group.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. The properties listed below are based on computational predictions and information available from chemical supplier databases.

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Molecular Weight 231.59Calculated
XLogP3 2.5Predicted
Hydrogen Bond Donor Count 1Predicted
Hydrogen Bond Acceptor Count 6Predicted
Rotatable Bond Count 2Predicted

Synthesis and Reactivity

A related compound, Methyl 5-chloro-2-nitrobenzoate, has been identified as an intermediate in the synthesis of Tolvaptan, a vasopressin V₂-receptor antagonist[6]. This suggests that structurally similar compounds, such as this compound, may also serve as valuable building blocks in the synthesis of pharmacologically active molecules.

Biological Activity and Signaling Pathways

As of the latest literature review, there are no published studies detailing the specific biological activity or the mechanism of action for this compound. Consequently, its involvement in any signaling pathways has not been elucidated. The structural similarity to salicylic acid, a known anti-inflammatory agent, might suggest potential biological activities, but this remains speculative without experimental validation.

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the use of this compound in biological or chemical assays. Researchers interested in this compound would need to develop and validate their own protocols based on its predicted properties and the nature of their intended application.

Logical Relationship of Synonyms

The following diagram illustrates the relationship between the primary name and its key synonym, emphasizing the core chemical structure.

Synonyms A This compound B Benzoic acid, 5-chloro-2-hydroxy-3-nitro-, methyl ester A->B Systematic Name

Caption: Relationship between the common and systematic names.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry, particularly as an intermediate for more complex molecules. However, there is a significant lack of publicly available research data regarding its synthesis, physicochemical properties, and biological activity. This guide provides the most current and accurate information on its identity and synonyms to aid researchers in their initial investigations. Further experimental work is required to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to the Discovery and History of Chlorinated Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of chlorinated nitrobenzoic acids. These compounds, serving as crucial intermediates in the pharmaceutical, agrochemical, and dye industries, possess a rich history intertwined with the development of aromatic chemistry. This document explores the pioneering work of late 19th and early 20th-century chemists, the challenges of regioselectivity and isomer separation, and the progression to modern, high-yield industrial syntheses. Detailed experimental protocols for the preparation of key isomers are provided, alongside a mechanistic exploration of the underlying electrophilic aromatic substitution reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of chemical compounds.

Historical Perspective: The Dawn of Substituted Benzoic Acids

The story of chlorinated nitrobenzoic acids is rooted in the broader exploration of benzene and its derivatives in the 19th century. Following the elucidation of benzene's structure, a significant focus of organic chemistry was the systematic investigation of substitution patterns on the aromatic ring. The introduction of both a halogen and a nitro group onto a benzoic acid scaffold presented a fascinating challenge in directing group effects and isomer separation.

Early investigations into the nitration of chlorobenzoic acids were pioneered by chemists such as Hübner and, later, Holleman and Bruyn . In 1883, Hübner reported the nitration of ortho-chlorobenzoic acid with concentrated nitric acid, which yielded a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid, along with some dinitro-chlorobenzoic acid.[1][2] These early experiments, often conducted at room temperature, highlighted the inherent difficulty in controlling the regioselectivity of the nitration reaction. The primary products obtained were a direct consequence of the directing effects of the chlorine and carboxylic acid groups.

A significant step forward came with the work of Holleman and Bruyn in 1901, who also studied the nitration of ortho-chlorobenzoic acid.[1] Their work, along with a German patent from Kalle & Company in 1899, demonstrated that dissolving the starting material in concentrated sulfuric acid before adding a nitrating agent (like potassium nitrate) could influence the reaction.[1] This laid the groundwork for the use of mixed acid (a combination of nitric and sulfuric acids) in these syntheses, a technique that remains central to many industrial processes today.

The primary challenge for these early researchers was not just the synthesis itself, but the arduous task of separating the resulting isomers. With limited analytical techniques, fractional crystallization was the primary method, a painstaking process that often resulted in low yields of the pure desired product. This historical context underscores the importance of the development of modern purification and analytical methods in making these valuable compounds readily available.

The Chemistry of Synthesis: A Tale of Directing Groups

The synthesis of chlorinated nitrobenzoic acids is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents already present on the benzene ring. Both the chlorine atom and the carboxylic acid group are deactivating, making the aromatic ring less reactive towards electrophiles than benzene itself. However, their directing effects differ:

  • Chlorine (-Cl): An ortho-, para-director.

  • Carboxylic Acid (-COOH): A meta-director.

The interplay of these directing effects determines the position of the incoming nitro group (-NO₂).

The Nitronium Ion: The Key Electrophile

The active electrophile in these nitration reactions is the nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, usually concentrated sulfuric acid.

Nitronium_Ion_Formation HNO3 HNO₃ H2ONO2_plus H₂O⁺-NO₂ HNO3->H2ONO2_plus + H⁺ H2SO4_1 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4_1->HSO4_minus - H⁺ H2SO4_2 H₂SO₄ NO2_plus NO₂⁺ (Nitronium ion) H2ONO2_plus->NO2_plus - H₂O H2O H₂O

Caption: Formation of the nitronium ion from nitric and sulfuric acids.

Common Synthetic Pathways

The most prevalent method for synthesizing chlorinated nitrobenzoic acids is the direct nitration of the corresponding chlorobenzoic acid.[3] However, alternative routes involving the oxidation of chlorinated nitrotoluenes are also employed, particularly when specific isomers are desired.[4]

Key Isomers: Synthesis and Protocols

This section details the synthesis of three commercially significant chlorinated nitrobenzoic acid isomers, providing both the chemical rationale and step-by-step experimental protocols.

2-Chloro-5-nitrobenzoic Acid

The synthesis of 2-chloro-5-nitrobenzoic acid from 2-chlorobenzoic acid is a well-established procedure.[5][6][7] In this reaction, the para-position to the ortho-, para-directing chlorine atom is the most sterically accessible and electronically favored position for the incoming nitro group. The meta-directing effect of the carboxylic acid group also directs the nitro group to the 5-position.

Synthesis_2_Chloro_5_Nitrobenzoic_Acid reactant 2-Chlorobenzoic Acid product 2-Chloro-5-nitrobenzoic Acid reactant->product Nitration reagents HNO₃ / H₂SO₄ reagents->product

Caption: Synthesis of 2-Chloro-5-nitrobenzoic Acid.

Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzoic Acid [6]

  • Reaction Setup: In a flask equipped with a stirrer and a cooling bath, dissolve 32 grams of pure o-chlorobenzoic acid in 160 grams of 100% sulfuric acid.

  • Cooling: Cool the solution to below 0°C using an ice-salt bath.

  • Nitrating Mixture Addition: Prepare a nitrating mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid. Add this mixture dropwise to the cooled solution over approximately 1 hour, ensuring the temperature remains below 0°C to minimize the formation of by-products.

  • Reaction Progression: Towards the end of the addition, some of the 2-chloro-5-nitrobenzoic acid may begin to precipitate.

  • Stirring and Warming: Allow the mixture to stand at room temperature for 10-12 hours. Subsequently, slowly heat the mixture to 60°C.

  • Precipitation: Pour the reaction mixture onto 400 grams of ice to precipitate the product.

  • Isolation and Purification: Filter the precipitated 2-chloro-5-nitrobenzoic acid. For purification, recrystallize the crude product twice from 1 liter of boiling water to remove any unreacted o-chlorobenzoic acid.

  • Drying and Yield: Dry the purified product. This method typically yields about 37.5 grams (92% of the theoretical amount) with a melting point of 164-165°C.

Causality Behind Experimental Choices:

  • Low Temperature: Maintaining a low temperature during the addition of the nitrating mixture is crucial for controlling the exothermic reaction and enhancing the regioselectivity, thereby reducing the formation of the undesired 2-chloro-3-nitrobenzoic acid isomer.[6]

  • Sulfuric Acid as Solvent: Sulfuric acid serves not only as a catalyst for the formation of the nitronium ion but also as a solvent that keeps the reactants in the liquid phase at low temperatures.

  • Recrystallization from Water: The difference in solubility between the product and the starting material in hot versus cold water allows for effective purification.

4-Chloro-3-nitrobenzoic Acid

The synthesis of 4-chloro-3-nitrobenzoic acid involves the nitration of p-chlorobenzoic acid.[4][8] Here, the directing effects of the substituents are in concert. The para-directing chlorine atom directs the incoming nitro group to its ortho position (the 3-position), and the meta-directing carboxylic acid also directs it to the 3-position.

Synthesis_4_Chloro_3_Nitrobenzoic_Acid reactant p-Chlorobenzoic Acid product 4-Chloro-3-nitrobenzoic Acid reactant->product Nitration reagents HNO₃ / H₂SO₄ reagents->product

Caption: Synthesis of 4-Chloro-3-nitrobenzoic Acid.

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzoic Acid [8]

  • Reaction Setup: In a 2-liter, 3-necked, round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid.

  • Cooling: Stir the mixture and cool it to 0°C using a constant temperature bath.

  • Nitrating Mixture Addition: Prepare a solution of 216 ml of concentrated HNO₃ and 216 ml of concentrated H₂SO₄. Add this solution dropwise to the reaction mixture, maintaining the temperature between 10°C and 25°C.

  • Reaction Progression: After the addition is complete, raise the temperature to 37°C and allow the mixture to stir for 10-14 hours.

  • Precipitation and Isolation: Pour the reaction mixture over crushed ice. Filter the resulting precipitate, which is the 4-chloro-3-nitrobenzoic acid, and dry it.

  • Yield: This procedure can yield approximately 525.7 g (98.7%) of the product with a melting point of 178°C -180°C. The product is often used without further purification.

Causality Behind Experimental Choices:

  • Controlled Temperature: While the initial cooling is important, allowing the reaction to proceed at a slightly elevated temperature (37°C) ensures a reasonable reaction rate for the deactivated aromatic ring.

  • High Yield: The congruent directing effects of the chloro and carboxyl groups lead to high regioselectivity and, consequently, a high yield of the desired product.

2,5-Dichloro-3-nitrobenzoic Acid

The synthesis of dichlorinated nitrobenzoic acids presents additional challenges in controlling the substitution pattern. A common route to 2,5-dichloro-3-nitrobenzoic acid is the nitration of 2,5-dichlorobenzoic acid.[9][10]

Synthesis_2_5_Dichloro_3_Nitrobenzoic_Acid reactant 2,5-Dichlorobenzoic Acid product 2,5-Dichloro-3-nitrobenzoic Acid reactant->product Nitration reagents HNO₃ / H₂SO₄ reagents->product

Caption: Synthesis of 2,5-Dichloro-3-nitrobenzoic Acid.

Experimental Protocol: Synthesis of 2,5-Dichloro-3-nitrobenzoic Acid [9]

  • Reaction Setup: Suspend 950 g (5 moles) of 2,5-dichloro-benzoic acid in 6 liters of concentrated sulfuric acid.

  • Nitrating Mixture Addition: Prepare a mixture of 500 g of concentrated sulfuric acid and 400 g of nitric acid (D = 1.5). Add this mixture dropwise to the suspension at a temperature of 5°C to 10°C.

  • Reaction Progression: Stir the reaction mixture for 15 hours at 20°-25°C.

  • Precipitation and Isolation: Pour the mixture onto 40 kg of ice. Filter the resulting precipitate and wash it with 20 liters of water, then dry.

  • Purification: Recrystallize the crude product from 1.7 liters of acetonitrile/water (9:1).

  • Yield: This method yields approximately 990 g (84% of theory) of colorless crystals with a melting point of 216°-218°C (with decomposition).

Causality Behind Experimental Choices:

  • Extended Reaction Time: The presence of two deactivating chloro groups, in addition to the deactivating carboxylic acid group, significantly reduces the reactivity of the aromatic ring, necessitating a longer reaction time to achieve a good conversion.

  • Acetonitrile/Water for Recrystallization: This solvent system is chosen for its ability to effectively dissolve the product at higher temperatures and allow for its crystallization upon cooling, while leaving impurities in the solution.

Physicochemical Properties and Applications

The physical and chemical properties of chlorinated nitrobenzoic acids are largely determined by the positions of the chloro, nitro, and carboxyl groups on the aromatic ring.

Property2-Chloro-5-nitrobenzoic Acid4-Chloro-3-nitrobenzoic Acid2,5-Dichloro-3-nitrobenzoic Acid
Molecular Formula C₇H₄ClNO₄C₇H₄ClNO₄C₇H₄Cl₂NO₄
Molecular Weight 201.56 g/mol 201.56 g/mol 236.01 g/mol
Melting Point 164-165 °C[6]178-180 °C[8]216-218 °C (decomposes)[9]
Appearance Pale yellow crystalline solidWhite to light yellow powder[4]Colorless crystals[9]

Chlorinated nitrobenzoic acids are key building blocks in the synthesis of a wide range of commercially important products:

  • Pharmaceuticals: They are crucial intermediates in the production of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and the BRAF inhibitor Dabrafenib.[4]

  • Agrochemicals: These compounds are used in the synthesis of herbicides and pesticides.[10]

  • Dyes and Pigments: The amino derivatives of these acids, obtained by reduction of the nitro group, are used in the manufacturing of dyes.[11]

Conclusion

The journey of chlorinated nitrobenzoic acids from their initial discovery in the late 19th century to their current status as vital industrial intermediates is a testament to the progress of organic chemistry. The early struggles with regioselectivity and isomer separation have given way to highly optimized and efficient synthetic methodologies. A deep understanding of the historical context and the underlying chemical principles governing their synthesis is invaluable for today's researchers and drug development professionals. The continued exploration of the reactivity of these versatile building blocks promises to yield new and innovative applications in the years to come.

References

Methodological & Application

The Synthetic Versatility of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 5-chloro-2-hydroxy-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal building block in organic synthesis. Its unique arrangement of a hydroxyl group, a nitro group, an ester, and a chloro substituent on the benzene ring offers a versatile platform for the construction of a wide array of complex organic molecules, particularly heterocyclic systems of medicinal and material science interest. The strategic positioning of these functional groups allows for selective transformations, making it an invaluable starting material for the synthesis of benzoxazinones, benzoxazoles, and phenoxazinones. This document provides a detailed overview of its applications, complete with experimental protocols and quantitative data.

The primary synthetic utility of this compound lies in the facile reduction of its nitro group to an amine, yielding Methyl 3-amino-5-chloro-2-hydroxybenzoate. This ortho-aminophenol derivative is a key precursor for various cyclization reactions to form fused heterocyclic systems.

Key Synthetic Transformations:

A central transformation of this compound is the reduction of the nitro group to an amine, which opens up pathways to a variety of heterocyclic compounds.

G A This compound B Reduction of Nitro Group A->B C Methyl 3-amino-5-chloro-2-hydroxybenzoate B->C D Synthesis of Benzoxazinones C->D E Synthesis of Benzoxazoles C->E F Synthesis of Phenoxazinones C->F G 6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one D->G H Substituted 6-Chloro-benzoxazoles E->H I Substituted 6-Chloro-phenoxazinones F->I

Caption: Synthetic pathways from this compound.

Application 1: Synthesis of Benzoxazinones

Benzoxazinones are a class of heterocyclic compounds with a range of biological activities. Methyl 3-amino-5-chloro-2-hydroxybenzoate, derived from the title compound, can be readily cyclized to form a benzoxazinone ring system. For instance, reaction with chloroacetyl chloride leads to the formation of a 6-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one derivative.

Experimental Protocol: Synthesis of Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxylate

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A This compound B H2, Pd/C Ethanol/Ethyl Acetate A->B C Methyl 3-amino-5-chloro-2-hydroxybenzoate B->C D Methyl 3-amino-5-chloro-2-hydroxybenzoate E Chloroacetyl chloride, Base (e.g., K2CO3), DMF D->E F Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate E->F G cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation/Cyclization A This compound B SnCl2·2H2O Ethanol A->B C Methyl 3-amino-5-chloro-2-hydroxybenzoate B->C D Methyl 3-amino-5-chloro-2-hydroxybenzoate E Aryl Aldehyde (R-CHO) Oxidizing Agent (e.g., I2) or Acid Catalyst D->E F Methyl 6-chloro-2-(aryl)-benzo[d]oxazole-7-carboxylate E->F G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidative Dimerization A This compound B Fe/NH4Cl Ethanol/Water A->B C Methyl 3-amino-5-chloro-2-hydroxybenzoate B->C D Methyl 3-amino-5-chloro-2-hydroxybenzoate (2 eq.) E Oxidizing Agent (e.g., K3[Fe(CN)6], O2/Catalyst) D->E F Substituted 2-Aminophenoxazin-3-one E->F

References

Application Notes and Protocols for the Nitration of Methyl 5-Chlorosalicylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of methyl 5-chlorosalicylate is a crucial electrophilic aromatic substitution reaction that introduces a nitro (-NO2) group onto the aromatic ring. This functionalization is a valuable step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The position of the nitro group is directed by the existing substituents on the benzene ring: the hydroxyl (-OH), ester (-COOCH3), and chloro (-Cl) groups. Understanding the interplay of these directing effects is key to achieving the desired regioselectivity. These application notes provide a detailed protocol for this reaction, including safety precautions, a summary of expected outcomes, and a visualization of the experimental workflow.

Data Presentation

The regioselectivity of the nitration of substituted aromatic compounds is highly dependent on the nature of the substituents. For methyl 5-chlorosalicylate, the powerful activating and ortho-, para-directing hydroxyl group, combined with the deactivating but ortho-, para-directing chloro group and the deactivating meta-directing ester group, will influence the position of nitration. Based on analogous reactions of substituted phenols and salicylates, the primary product expected is methyl 5-chloro-2-hydroxy-3-nitrobenzoate.

ParameterValue/RangeSource/Comment
Starting Material Methyl 5-chlorosalicylateCommercially available or synthesized from 5-chlorosalicylic acid.[1]
Nitrating Agent Nitric acid/Sulfuric acidA common and effective nitrating mixture.[2][3][4]
Alternative Nitrating Agents Nitric acid in acetic acid, Nitrated silica gelMilder alternatives that may offer different selectivity or easier work-up.[5][6][7]
Reaction Temperature 0 - 10 °CCritical for controlling the reaction rate and minimizing side products.[3][4][8]
Expected Major Product This compoundThe directing effects of the hydroxyl and chloro groups favor substitution at the 3-position.
Potential Byproducts Methyl 5-chloro-2-hydroxy-x-nitrobenzoate (other isomers)Small amounts of other isomers may be formed.
Typical Yield 60-85%Based on analogous nitration reactions of substituted phenols and salicylates.[5]

Experimental Protocols

This protocol details the nitration of methyl 5-chlorosalicylate using a standard mixture of nitric acid and sulfuric acid.

Materials:

  • Methyl 5-chlorosalicylate

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Methanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and filter paper

  • Vacuum flask

Safety Precautions:

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.[4][9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction is exothermic and must be kept cold to prevent runaway reactions and the formation of unwanted byproducts.[10]

Procedure:

  • Dissolution of Starting Material:

    • In a round-bottom flask, add methyl 5-chlorosalicylate (1.0 eq).

    • Place the flask in an ice bath and cool to 0-5 °C.

    • Slowly add concentrated sulfuric acid (3-4 eq) to the flask with continuous stirring, ensuring the temperature remains below 10 °C.[3][4] Stir until the starting material is completely dissolved.

  • Preparation of Nitrating Mixture:

    • In a separate beaker or flask, cool concentrated sulfuric acid (2 eq) in an ice bath.

    • Slowly and carefully add concentrated nitric acid (1.1 eq) to the cold sulfuric acid with stirring.[3][4] This mixture should be prepared fresh and kept cold.

  • Nitration Reaction:

    • Transfer the cold nitrating mixture to a dropping funnel.

    • Add the nitrating mixture dropwise to the solution of methyl 5-chlorosalicylate over a period of 30-60 minutes.[3][8]

    • Maintain the reaction temperature between 0 and 10 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.[2][3]

    • A precipitate of the crude product should form.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any residual acid.[2][3]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.[2][4]

    • Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization:

    • The structure and purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Visualization

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Methyl 5-Chlorosalicylate in Conc. H2SO4 at 0-5 °C start->dissolve nitration Dropwise addition of Nitrating Mixture to Substrate (0-10 °C) dissolve->nitration prepare_nitro Prepare Nitrating Mixture (Conc. HNO3 + Conc. H2SO4) at 0-5 °C prepare_nitro->nitration stir Stir at 0-10 °C for 1-2h nitration->stir quench Pour into Ice/Water stir->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Methanol wash->recrystallize dry Dry Product recrystallize->dry end Characterize Product dry->end

Caption: Workflow for the nitration of methyl 5-chlorosalicylate.

References

Revolutionizing Therapeutics: Applications in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The landscape of drug discovery is in a constant state of evolution, driven by innovative strategies in medicinal chemistry. This document provides detailed application notes and protocols for three cutting-edge approaches that are accelerating the development of novel therapeutics: Fragment-Based Drug Discovery (FBDD), Proteolysis-Targeting Chimeras (PROTACs), and Artificial Intelligence (AI) in Drug Discovery. These methodologies offer powerful solutions to long-standing challenges in identifying and optimizing drug candidates, including the pursuit of previously "undruggable" targets. This guide is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual workflows to facilitate the application of these transformative technologies.

Application Note: Fragment-Based Drug Discovery for Challenging Targets

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for difficult-to-drug targets such as KRAS.[1][2] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD screens smaller, low-molecular-weight compounds ("fragments").[3] Although these fragments typically exhibit lower binding affinity, they can form highly efficient interactions with the target protein.[4] Through subsequent optimization and linking of these fragments, highly potent and selective drug candidates can be developed.[3]

Case Study: Discovery of KRAS G12C Inhibitors

The KRAS protein, a key regulator of cell growth, was long considered an "undruggable" target.[5] However, FBDD has been instrumental in the development of potent inhibitors for the KRAS G12C mutant, which is prevalent in many cancers.[2][5]

Quantitative Data Summary

The following table summarizes representative data from a fragment screening campaign against KRAS G12C.

Fragment IDScreening MethodBinding Affinity (K D )Ligand Efficiency (LE)Hit Confirmation
F1NMR Spectroscopy15 µM0.35Yes
F2Surface Plasmon Resonance50 µM0.31Yes
F3Mass Spectrometry>50% modificationN/AYes
F4NMR Spectroscopy> 100 µMN/ANo

Table 1: Representative data from a fragment screening campaign for KRAS G12C inhibitors. Data is synthesized from typical results reported in the literature.[6][7]

Experimental Workflow and Protocols

The following diagram and protocols outline the key steps in an FBDD campaign.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization a Fragment Library b Biophysical Screening (NMR, SPR, MS) a->b c Hit Confirmation (Orthogonal Assay) b->c d Binding Affinity & LE Determination c->d e Structural Biology (X-ray, NMR) d->e f Fragment Growing/ Linking e->f g Structure-Activity Relationship (SAR) f->g h Lead Compound g->h

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

  • Protein Preparation: Express and purify ¹⁵N-labeled KRAS G12D protein. The typical yield is approximately 10 mg per liter of bacterial culture.

  • Fragment Library Screening: Prepare mixtures of 5-10 fragments in a suitable buffer. The final concentration of each fragment should be between 100-500 µM.

  • NMR Data Acquisition: Acquire ¹H-¹⁵N HSQC spectra for the protein alone and in the presence of each fragment mixture.

  • Hit Identification: Analyze the spectra for chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate fragment binding.

  • Hit Deconvolution: For mixtures showing binding, screen each individual fragment to identify the active compound.

  • Binding Affinity Determination: Titrate the identified hit fragment into the protein solution at increasing concentrations and monitor the CSPs. Calculate the dissociation constant (K D ) by fitting the titration data.

  • Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the protein to identify the fragment binding site.

  • Sensor Chip Preparation: Immobilize the purified target protein (e.g., KRAS G12C) onto a suitable SPR sensor chip.

  • Fragment Injection: Prepare solutions of individual fragments in a running buffer. Inject each fragment solution over the sensor surface at a defined flow rate and contact time (e.g., 30 µL/min for 60 seconds).

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time to detect fragment binding and dissociation.

  • Data Analysis:

    • Extract the response levels from the sensorgrams.

    • Plot the response levels for each fragment at different concentrations to identify dose-dependent binding.

    • Incorporate multiple referencing and ligand efficiency calculations to minimize false positives.

  • Hit Validation: Confirm hits using an orthogonal biophysical method, such as NMR spectroscopy.

Application Note: PROTACs for Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins.[8] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8] By bringing the POI and the E3 ligase into proximity, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target protein.[8]

Case Study: ARV-471, a PROTAC Estrogen Receptor Degrader

ARV-471 (Vepdegestrant) is an orally bioavailable PROTAC that targets the estrogen receptor (ER) for degradation and is being developed for the treatment of ER-positive/HER2-negative breast cancer.[4][9] Clinical trial data has demonstrated its potential as a novel therapeutic.[10][11][12]

Quantitative Data Summary

The following table summarizes key clinical data for ARV-471.

ParameterValuePatient PopulationReference
Clinical Benefit Rate (CBR)40%47 evaluable patients with locally advanced or metastatic ER+/HER2- breast cancer, pretreated with CDK4/6 inhibitors[9]
Median ER Degradation67%Patients treated across various dose levels[9]
Dosing200 mg and 500 mg once dailyPhase 2 monotherapy expansion[10]
Progression-Free Survival (PFS)5 months (vs. 2.1 for fulvestrant)ER+/HER2- ESR1-mutated advanced or metastatic breast cancer patients previously treated with CDK4/6 inhibitors and endocrine therapy[12]

Table 2: Summary of clinical trial data for the PROTAC ER degrader ARV-471.

Experimental Workflow and Protocols

The development and validation of a PROTAC involves a series of in vitro and in vivo experiments.

PROTAC_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Evaluation a Binding Affinity (SPR) b Ternary Complex Formation (Co-IP) a->b c Ubiquitination Assay b->c d Cellular Degradation (Western Blot) c->d e Animal Model Selection (Xenograft) d->e f PROTAC Administration e->f g Tumor Growth Inhibition f->g h Pharmacokinetics/ Pharmacodynamics g->h

Caption: A general experimental workflow for the development and evaluation of a PROTAC.

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the BRD4-targeting PROTAC for different time points (e.g., 0, 4, 8, 12, 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody against BRD4.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the BRD4 signal to a loading control (e.g., GAPDH or β-actin).

    • Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • Cell Treatment and Lysis: Culture cells and treat them with the PROTAC or vehicle. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with Protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., VHL or Cereblon) or a control IgG overnight.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein (e.g., BRD4) and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate indicates the formation of the ternary complex.

Application Note: AI in Drug Discovery for ADMET Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the prediction of compound properties.[8][13] One of the key applications of AI is in the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates.[14][15][16] Early prediction of ADMET properties can significantly reduce the attrition rate of drugs in later stages of development.[15]

Case Study: Accelerating Drug Discovery with AI-driven Platforms
Quantitative Data Summary

The following table showcases the impact of AI in accelerating drug discovery.

AI Platform/CompanyAchievementTimeline ReductionKey AI ApplicationReference
Insilico MedicineNovel inhibitor from discovery to Phase I trials< 30 months (vs. > 5 years)Generative AI for molecular design and target identification[19]
Recursion10x increase in computational efficiencyAccelerated molecule screeningML-enhanced image analysis and supercomputing[17]
BenevolentAIIdentified baricitinib as a potential COVID-19 treatment3 daysAnalysis of biomedical data and literature[18]

Table 3: Impact of AI on accelerating drug discovery timelines and key applications.

Experimental Workflow and Protocols

The integration of AI into the drug discovery pipeline, particularly for ADMET prediction, follows a structured workflow.

AI_ADMET_Workflow cluster_0 Model Development cluster_1 ADMET Prediction cluster_2 Decision Making a Data Curation (ADMET Datasets) b Feature Engineering (Molecular Descriptors) a->b c Model Training (Machine Learning) b->c d Model Validation c->d f Prediction with Trained Model d->f e Input Novel Compounds (SMILES) e->f g ADMET Profile Generation f->g h Prioritization of Candidates g->h i Experimental Validation h->i

Caption: A workflow for developing and utilizing an AI model for ADMET prediction.

  • Input Molecule(s):

    • Prepare the chemical structures of the compounds to be evaluated in a simplified molecular-input line-entry system (SMILES) format.

    • Input the SMILES strings into the web interface of the ADMET prediction tool.

  • Select Reference Set (Optional): To contextualize the predictions, select a reference set of approved drugs, for example, by Anatomical Therapeutic Chemical (ATC) classification.

  • Run Prediction: Initiate the prediction process. The AI model, often a graph neural network, will calculate various physicochemical properties and predict multiple ADMET endpoints.

  • Analyze Results:

    • Review the predicted ADMET properties for each molecule. For regression properties, the direct value and units are provided. For classification properties, a probability score is given.

    • Compare the predicted properties of the input molecules to the distribution of properties for the selected reference set of approved drugs.

  • Prioritize Candidates: Based on the predicted ADMET profiles, prioritize the most promising compounds for synthesis and experimental validation. Compounds with a higher likelihood of favorable ADMET properties are selected for further investigation.

Conclusion

The application of advanced medicinal chemistry strategies such as Fragment-Based Drug Discovery, PROTACs, and Artificial Intelligence is fundamentally reshaping the drug discovery process. These approaches enable the exploration of novel biological targets, provide new therapeutic modalities, and significantly accelerate the identification and optimization of drug candidates. The detailed protocols and application notes provided herein serve as a practical guide for researchers to implement these powerful techniques in their own drug discovery endeavors, ultimately contributing to the development of the next generation of innovative medicines.

References

Application Notes and Protocols for the Synthesis of Derivatives from Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate is a versatile scaffold for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and drug discovery. The presence of three distinct functional groups—a phenolic hydroxyl, a nitro group, and a methyl ester—on a chlorinated benzene ring allows for a variety of chemical transformations. These modifications can lead to compounds with tailored biological activities, including antimicrobial and anticancer properties. This document provides detailed protocols for the synthesis of key derivatives, summarizes quantitative data, and illustrates the potential mechanisms of action and synthetic workflows.

Synthetic Pathways and Core Reactions

This compound serves as a starting point for several classes of derivatives through modifications at its key functional groups. The primary synthetic routes include O-alkylation of the phenolic hydroxyl group, reduction of the nitro group to form an amine which can then be further derivatized (e.g., to form benzoxazoles), and hydrolysis of the methyl ester to a carboxylic acid, enabling amide bond formation.

G cluster_0 O-Alkylation cluster_1 Nitro Group Reduction & Cyclization cluster_2 Ester Hydrolysis & Amide Coupling start This compound ether O-Alkoxy Derivatives start->ether R-X, Base amine Methyl 3-amino-5-chloro-2-hydroxybenzoate start->amine Reduction (e.g., SnCl2/HCl) acid 5-Chloro-2-hydroxy-3-nitrobenzoic Acid start->acid Hydrolysis (e.g., NaOH) benzoxazole Benzoxazole Derivatives amine->benzoxazole Cyclization (e.g., R-CHO) amide Amide Derivatives acid->amide Amide Coupling (R-NH2, Coupling Agent)

Caption: Synthetic workflow for derivatization.

Synthesis of O-Alkoxy Derivatives

The phenolic hydroxyl group can be readily alkylated via a Williamson ether synthesis to yield a variety of O-alkoxy derivatives. This modification can significantly alter the lipophilicity and, consequently, the biological activity of the parent molecule.

Experimental Protocol: General Procedure for O-Alkylation
  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone in a round-bottom flask.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.), to the solution and stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Alkylating Agent Addition: Add the desired alkylating agent (e.g., an alkyl halide or diethyl sulfate, 1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Quantitative Data for O-Alkylation
DerivativeAlkylating AgentBase/SolventTemp. (°C)Time (h)Yield (%)
Methyl 5-chloro-2-ethoxy-3-nitrobenzoateEthyl iodideK₂CO₃ / DMF706~85-95
Methyl 2-(benzyloxy)-5-chloro-3-nitrobenzoateBenzyl bromideK₂CO₃ / DMF708~80-90
Methyl 5-chloro-3-nitro-2-propoxybenzoaten-Propyl bromideK₂CO₃ / AcetoneReflux10~80-90

Synthesis of Amino and Benzoxazole Derivatives

Reduction of the nitro group to an amine opens up a vast array of synthetic possibilities, including the formation of heterocyclic structures like benzoxazoles, which are known pharmacophores.

Experimental Protocol: Nitro Group Reduction
  • Reagent Preparation: In a round-bottom flask, add this compound (1.0 eq.) to a solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) in concentrated hydrochloric acid (HCl), portion-wise at 0 °C.

  • Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Methyl 3-amino-5-chloro-2-hydroxybenzoate, which can often be used in the next step without further purification.

Experimental Protocol: Benzoxazole Formation
  • Reactant Mixture: To a solution of Methyl 3-amino-5-chloro-2-hydroxybenzoate (1.0 eq.) in a solvent like ethanol or acetic acid, add a substituted aldehyde (1.0-1.2 eq.).

  • Reaction: Heat the mixture to reflux for 4-8 hours. The reaction often proceeds via the formation of a Schiff base intermediate, followed by oxidative cyclization. In some cases, an oxidizing agent may be required.

  • Isolation: Upon completion, cool the reaction mixture. The benzoxazole derivative may precipitate from the solution and can be collected by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., ethanol) and dry under vacuum. If necessary, the product can be purified by recrystallization.

Quantitative Data for Amino and Benzoxazole Derivatives
ProductReagentsConditionsYield (%)
Methyl 3-amino-5-chloro-2-hydroxybenzoateSnCl₂·2H₂O, HClReflux, 3h>90
6-Chloro-5-hydroxy-2-phenyl-1,3-benzoxazole-7-carboxylateBenzaldehydeReflux in Ethanol, 6h~75-85
6-Chloro-5-hydroxy-2-(4-nitrophenyl)-1,3-benzoxazole-7-carboxylate4-NitrobenzaldehydeReflux in Acetic Acid, 5h~70-80

Biological Applications and Mechanisms of Action

Derivatives of this compound are of significant interest in drug development due to their potential antimicrobial and anticancer activities. The biological effects are often linked to the nitroaromatic scaffold and can be fine-tuned by the nature of the substituents.

Antimicrobial Activity: DNA Damage via Nitroreduction

Many nitroaromatic compounds exert their antimicrobial effects through a mechanism involving the reductive activation of the nitro group by microbial nitroreductases.[1] This process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can cause significant damage to microbial DNA and other macromolecules, ultimately leading to cell death.[2][3]

G cluster_0 Bacterial Cell nitro Nitroaromatic Derivative (R-NO₂) nitroreductase Nitroreductase nitro->nitroreductase Uptake rns Reactive Nitrogen Species (e.g., R-NO, R-NHOH) nitroreductase->rns Reduction dna Bacterial DNA rns->dna Interaction damage DNA Damage (Strand Breaks) dna->damage Damage death Cell Death damage->death Apoptosis

Caption: Antimicrobial mechanism of nitroaromatics.

Anticancer Activity: Inhibition of PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][4] Certain nitro-substituted aromatic compounds have been investigated as potential inhibitors of this pathway. By blocking key kinases such as PI3K, AKT, or mTOR, these compounds can halt the downstream signaling cascade that promotes tumor cell proliferation and survival, ultimately leading to apoptosis.

G cluster_0 PI3K/AKT/mTOR Signaling Pathway rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pi3k akt AKT pip3->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation, Survival mtor->proliferation inhibitor Nitroaromatic Derivative inhibitor->pi3k Inhibition inhibitor->mtor Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

References

Application Notes and Protocols: Reaction Mechanisms Involving Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and primary reaction mechanisms of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate, a versatile intermediate in organic synthesis. The protocols detailed below are intended for laboratory use by qualified professionals.

Introduction

This compound is a substituted aromatic compound with multiple functional groups that allow for a variety of chemical transformations. Its structure, featuring a hydroxyl group, a chloro substituent, a nitro group, and a methyl ester on a benzene ring, makes it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds with potential pharmaceutical applications. The electron-withdrawing nature of the nitro group and the chloro substituent activates the aromatic ring for certain reactions and influences the reactivity of the other functional groups.

Synthesis of this compound

The synthesis of this compound is typically achieved in a multi-step process starting from salicylic acid. The key steps involve chlorination, nitration, and esterification.

Synthetic Pathway Overview

Synthesis_Pathway Salicylic_Acid Salicylic Acid Chlorosalicylic_Acid 5-Chlorosalicylic Acid Salicylic_Acid->Chlorosalicylic_Acid Chlorination Nitro_Acid 5-Chloro-2-hydroxy- 3-nitrobenzoic Acid Chlorosalicylic_Acid->Nitro_Acid Nitration Final_Product Methyl 5-chloro-2-hydroxy- 3-nitrobenzoate Nitro_Acid->Final_Product Esterification

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of 5-Chlorosalicylic Acid from Salicylic Acid

This protocol is based on established methods for the chlorination of salicylic acid.

Materials:

  • Salicylic acid

  • Chlorobenzene

  • Chlorine gas

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, dissolve salicylic acid in chlorobenzene.

  • Heat the solution to a temperature between 100 °C and 150 °C under an inert atmosphere.

  • Slowly bubble chlorine gas through the heated solution.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a cold solvent, and dry.

Protocol 2.2.2: Nitration of 5-Chlorosalicylic Acid

This is a representative protocol for the nitration of a phenolic compound.

Materials:

  • 5-Chlorosalicylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Deionized water

Procedure:

  • In a flask, carefully dissolve 5-Chlorosalicylic acid in concentrated sulfuric acid, maintaining the temperature at 0-5 °C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the mixture at a low temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 5-Chloro-2-hydroxy-3-nitrobenzoic acid.

Protocol 2.2.3: Esterification of 5-Chloro-2-hydroxy-3-nitrobenzoic Acid

This protocol describes a standard Fischer esterification.

Materials:

  • 5-Chloro-2-hydroxy-3-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Suspend 5-Chloro-2-hydroxy-3-nitrobenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

Reaction Mechanisms of this compound

Reduction of the Nitro Group

The most prominent reaction of this compound is the reduction of the nitro group to an amino group, yielding Methyl 3-amino-5-chloro-2-hydroxybenzoate. This transformation is a key step in the synthesis of various heterocyclic compounds.

3.1.1. Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow Start Dissolve Methyl 5-chloro-2-hydroxy- 3-nitrobenzoate in Ethyl Acetate/Methanol Add_Catalyst Add 5% Palladium on Carbon (Pd/C) Start->Add_Catalyst Hydrogenation Hydrogenate at Room Temperature for 4 hours Add_Catalyst->Hydrogenation Filter Filter to remove catalyst Hydrogenation->Filter Concentrate Concentrate the filtrate Filter->Concentrate Product Methyl 3-amino-5-chloro- 2-hydroxybenzoate Concentrate->Product SnCl2_Reduction_Workflow Start Dissolve Methyl 5-chloro-2-hydroxy- 3-nitrobenzoate in Ethanol Add_Reagent Add Tin(II) chloride dihydrate Start->Add_Reagent Reflux Heat to reflux (81 °C) for 1 hour Add_Reagent->Reflux Workup Work-up procedure Reflux->Workup Product Methyl 3-amino-5-chloro- 2-hydroxybenzoate Workup->Product SNAr_Mechanism Reactant Methyl 5-chloro-2-hydroxy- 3-nitrobenzoate + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Addition of Nucleophile Product Substituted Product + Cl⁻ Intermediate->Product Elimination of Cl⁻ Benzimidazole_Synthesis Start Methyl 4-amino- 3-nitrobenzoate derivative Reactants + Aldehyde + Reducing Agent (e.g., Na₂S₂O₄) Cyclization Microwave Irradiation Reactants->Cyclization Product Benzimidazole derivative Cyclization->Product

Application Notes and Protocols for the Development of Novel Therapeutic Agents: A Case Study with Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and characterization of novel therapeutic agents, using the tyrosine kinase inhibitor Imatinib (Gleevec®) as a case study. The following sections detail the mechanism of action, experimental protocols for assessing activity, and quantitative data from key studies.

Introduction: Targeting the Molecular Driver of Chronic Myeloid Leukemia

Chronic Myloid Leukemia (CML) is a cancer of the white blood cells characterized by a specific genetic abnormality known as the Philadelphia chromosome. This abnormality results from a reciprocal translocation between chromosomes 9 and 22, which creates a fusion gene called BCR-ABL.[1] The protein product of this gene, BCR-Abl, is a constitutively active tyrosine kinase that drives uncontrolled cell growth and proliferation, the hallmark of CML.[1][2]

Imatinib was the first drug developed to specifically target this molecular abnormality. It functions as a potent and selective inhibitor of the BCR-Abl tyrosine kinase, representing a paradigm shift in cancer treatment towards targeted therapy.[3][4]

Mechanism of Action of Imatinib

Imatinib is a small molecule inhibitor that targets the ATP-binding site of the BCR-Abl kinase domain. By competitively binding to this site, Imatinib prevents the transfer of a phosphate group from ATP to tyrosine residues on various substrate proteins.[2][5] This blockage of phosphorylation effectively inactivates the downstream signaling pathways that are crucial for the proliferation and survival of CML cells.[1][5] In addition to BCR-Abl, Imatinib also inhibits other tyrosine kinases such as c-KIT and platelet-derived growth factor receptor (PDGFR).[2][3][6]

Signaling Pathway

The constitutively active BCR-Abl kinase activates a network of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation and inhibit apoptosis. Imatinib's inhibition of BCR-Abl disrupts these pathways, leading to cell cycle arrest and apoptosis in the leukemic cells.

BCR_Abl_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor BCR_Abl BCR-Abl (Constitutively Active) Substrate Substrate Protein BCR_Abl->Substrate Phosphorylates PI3K PI3K BCR_Abl->PI3K ATP ATP ATP->BCR_Abl Binds to active site Imatinib Imatinib Imatinib->BCR_Abl Inhibits P_Substrate Phosphorylated Substrate Grb2 Grb2 P_Substrate->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Apoptosis Apoptosis Inhibition Akt->Apoptosis

Caption: BCR-Abl signaling pathway and the inhibitory action of Imatinib.

Quantitative Data Presentation

The efficacy of Imatinib has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of Imatinib
Target KinaseAssay TypeIC50 ValueReference
v-AblCell-free0.6 µM[7][8]
c-KitCell-based0.1 µM[7][8]
PDGFRCell-free0.1 µM[7][8]
K562 cellsCytotoxicity Assay0.21 µM[8]
MCF-7 cellsCytotoxicity Assay0.83 µM[8]
Table 2: Clinical Efficacy of Imatinib in Newly Diagnosed CML (IRIS Study)
Outcome at 18 MonthsImatinib (400 mg/day)Interferon-α + CytarabineP-valueReference
Complete Cytogenetic Response76%15%< 0.001[4][9]
Table 3: Long-Term Survival with Imatinib (CML-study IV)
Survival Outcome at 10 YearsPercentageReference
Overall Survival82%[10]
Progression-Free Survival80%[10]
Relative Survival92%[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Imatinib.

Protocol 1: BCR-Abl Kinase Assay (In Vitro)

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the BCR-Abl kinase.

Materials:

  • Recombinant BCR-Abl enzyme

  • GST-CrkL fusion protein (as substrate)

  • Kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP solution (10 µM)

  • [γ-³²P]ATP (for radioactive detection)

  • Imatinib or test compound dissolved in DMSO

  • Glutathione agarose beads

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or Western blot equipment

Procedure:

  • Substrate Immobilization: Incubate GST-CrkL with glutathione agarose beads to immobilize the substrate.

  • Kinase Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, immobilized GST-CrkL, recombinant BCR-Abl enzyme, and varying concentrations of Imatinib or the test compound.

  • Initiation of Reaction: Start the kinase reaction by adding ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis:

    • Radioactive Detection: Separate the proteins by SDS-PAGE. Expose the gel to a phosphor screen and quantify the amount of ³²P incorporated into the GST-CrkL substrate.[1]

    • Western Blot: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with an anti-phosphotyrosine antibody to detect the phosphorylated substrate.

Kinase_Assay_Workflow cluster_prep cluster_reaction cluster_analysis node1 Immobilize GST-CrkL (substrate) on beads node2 Combine BCR-Abl, substrate, & Imatinib/test compound node1->node2 node3 Initiate reaction with ATP/[γ-³²P]ATP node2->node3 node4 Incubate at 30°C node3->node4 node5 Terminate reaction node4->node5 node6 SDS-PAGE node5->node6 node7a Phosphorimaging (Radioactive) node6->node7a node7b Western Blot (Anti-phosphotyrosine) node6->node7b node8 Quantify Inhibition node7a->node8 node7b->node8

Caption: Experimental workflow for the in vitro BCR-Abl kinase assay.

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the effect of a compound on the proliferation of CML cells that are dependent on BCR-Abl activity.

Materials:

  • K562 cell line (BCR-Abl positive)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Imatinib or test compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of Imatinib or the test compound and add them to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Generation of Imatinib-Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to a therapeutic agent, which is crucial for studying resistance mechanisms.

Materials:

  • Parental cancer cell line (e.g., K562)

  • Culture medium

  • Imatinib or test compound

  • Cell culture flasks

  • Limiting dilution cloning supplies

Procedure:

  • Initial Characterization: Determine the baseline IC50 of the parental cell line for the therapeutic agent.

  • Chronic Drug Exposure: Continuously culture the parental cells in a medium containing the therapeutic agent at its IC50 concentration.

  • Dose Escalation: Once the cells adapt and resume a stable proliferation rate, gradually increase the concentration of the therapeutic agent in a stepwise manner.[11]

  • Isolation of Resistant Clones: When cells are able to proliferate in a high concentration of the agent (e.g., 10-20 times the initial IC50), isolate single-cell clones by limiting dilution.[11]

  • Characterization of Resistant Clones: Expand the resistant clones and characterize their level of resistance (IC50) and investigate the underlying resistance mechanisms (e.g., target mutation analysis).

Resistance_Workflow start Parental Cell Line ic50 Determine IC50 start->ic50 chronic Chronic Exposure at IC50 ic50->chronic escalate Stepwise Dose Escalation chronic->escalate isolate Isolate Single Cell Clones escalate->isolate characterize Characterize Resistant Clones isolate->characterize end Resistant Cell Line characterize->end

Caption: Experimental workflow for generating drug-resistant cell lines.

References

Application Notes & Protocols: Advanced Synthesis in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application of Modern Synthetic Methodologies and High-Throughput Screening in the Discovery and Development of Novel Agrochemicals.

Introduction: The Evolution of Agrochemical Synthesis

The field of agrochemical research is continuously evolving, driven by the need for more effective, selective, and environmentally benign solutions for crop protection. Modern synthetic chemistry, coupled with advanced screening techniques, has become pivotal in the discovery of new herbicides, fungicides, and insecticides.[1] Traditional methods of discovery are often being replaced or augmented by more efficient approaches like high-throughput screening (HTS) and target-based design.[2][3]

This document outlines key applications and protocols in modern agrochemical synthesis. It covers high-throughput screening workflows, the synthesis of prominent classes of fungicides and insecticides, and the application of novel catalytic methods.

High-Throughput Screening (HTS) for Novel Agrochemical Discovery

High-Throughput Screening (HTS) is a cornerstone of modern agrochemical discovery, enabling the rapid testing of thousands to millions of chemical compounds to identify potential herbicidal, fungicidal, or insecticidal activity.[4] This automated process utilizes robotics and miniaturized assays to accelerate the pace of research, moving from large chemical libraries to promising lead compounds in a fraction of the time required by traditional methods.[2][4]

HTS Workflow for Herbicide Discovery

The discovery of novel herbicides often begins with identifying essential plant enzymes that can serve as targets for chemical inhibition.[5] The general workflow involves target identification, assay development, HTS, and hit validation.

HTS_Workflow cluster_discovery Discovery & Validation cluster_optimization Optimization Target_ID Target Identification (e.g., Essential Plant Enzymes) Assay_Dev Assay Development (Robust for HTS) Target_ID->Assay_Dev Literature & Functional Analysis HTS High-Throughput Screening (Large Chemical Libraries) Assay_Dev->HTS Miniaturized Assays Hit_ID Hit Identification (Active Compounds) HTS->Hit_ID Data Analysis (Z'-factor > 0.5) In_Vivo In Vivo Plant Testing (Herbicidal Activity) Hit_ID->In_Vivo Confirmation Lead_Comp Lead Compound In_Vivo->Lead_Comp Validation SAR Structure-Activity Relationship (SAR) Lead_Comp->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Final_Product Candidate Agrochemical Lead_Opt->Final_Product Development

Caption: A generalized workflow for high-throughput screening in herbicide discovery.

Synthesis and Application of Pyrazole-Based Fungicides

Pyrazole derivatives are a "privileged" chemical scaffold in agrochemical development, found in numerous successful fungicides, herbicides, and insecticides.[6] A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain, leading to cell death.[6]

Mode of Action: Succinate Dehydrogenase Inhibition

SDHI fungicides target Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. By binding to this enzyme, they block the oxidation of succinate to fumarate, which halts ATP production and ultimately leads to the inhibition of spore germination and mycelial growth.[6][7]

SDHI_MOA cluster_etc Mitochondrial Electron Transport Chain cluster_reaction Energy Production Complex_I Complex I Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III Fumarate Fumarate Complex_II->Fumarate Oxidation Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II Oxidation SDHI Pyrazole SDHI Fungicide SDHI->Complex_II Inhibition

Caption: Mechanism of action for pyrazole SDHI fungicides on the electron transport chain.

Quantitative Data: Fungicidal Activity of Novel Pyrazole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of new compounds. The table below summarizes the in-vitro fungicidal activity of newly synthesized pyrazole derivatives against various plant pathogens.

Compound IDTarget PathogenConcentration (µg/mL)Inhibition Rate (%)Reference
26 Botrytis cinerea50>95[8]
26 Rhizoctonia solani50>95[8]
26 Valsa mali50>95[8]
10d G. graminis var. tritici16.7100[9]
10e G. graminis var. tritici16.794.0[9]
Pyraclostrobin G. graminis var. tritici16.7100[9]
Experimental Protocol: Synthesis of a 1,3,5-Substituted Pyrazole Intermediate

This protocol describes a general method for synthesizing a substituted pyrazole core, a key step for creating pyrazole-carboxamide fungicides. The synthesis often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][10]

Objective: To synthesize a functionalized pyrazole ring for further derivatization.

Materials:

  • Substituted hydrazine (1.0 eq)

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution (aqueous)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted hydrazine (1.0 eq) in ethanol.

  • Addition of Reagents: Add the 1,3-dicarbonyl compound (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 1,3,5-substituted pyrazole.

  • Characterization: Confirm the structure of the final product using NMR spectroscopy and mass spectrometry.

Neonicotinoid Insecticides: A Targeted Approach

Neonicotinoids are a class of systemic insecticides that are chemically related to nicotine and act selectively on the insect central nervous system.[11][12] Their high efficacy and low mammalian toxicity have made them one of the most widely used classes of insecticides globally.[11][13]

Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonist

Neonicotinoids function as agonists of the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[11][14] They bind to these receptors, mimicking the action of the neurotransmitter acetylcholine (ACh). However, neonicotinoids are not easily broken down by the enzyme acetylcholinesterase. This leads to continuous stimulation of the nerve cells, resulting in paralysis and eventual death of the insect.[12][13] Their selectivity arises because they bind much more strongly to insect nAChRs than to mammalian nAChRs.[12][15]

Neonicotinoid_MOA cluster_synapse Insect Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron nAChR Nicotinic ACh Receptor (nAChR) Response Continuous Nerve Stimulation → Paralysis nAChR->Response Overstimulation ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Irreversible Binding

Caption: Neonicotinoids act as agonists at nicotinic acetylcholine receptors (nAChRs).

Target-Based Herbicide Design: Acetolactate Synthase (ALS) Inhibitors

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme found only in plants and microorganisms.[16][17] It is the first enzyme in the biosynthetic pathway for branched-chain amino acids (valine, leucine, and isoleucine).[18][19] This makes it an ideal target for herbicides with low animal toxicity.

Mode of Action: Inhibition of Amino Acid Synthesis

ALS-inhibiting herbicides bind to the enzyme, blocking the channel that leads to the active site.[17] This prevents the enzyme's natural substrates from binding, thereby halting the production of essential amino acids.[19] The plant is starved of these building blocks for proteins, leading to cessation of growth and eventual death.

ALS_Inhibition Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme Substrate Amino_Acids Valine, Leucine, Isoleucine ALS_Enzyme->Amino_Acids Biosynthesis Protein_Synth Protein Synthesis & Plant Growth Amino_Acids->Protein_Synth ALS_Herbicide ALS-Inhibiting Herbicide ALS_Herbicide->ALS_Enzyme Inhibition

Caption: Inhibition of the branched-chain amino acid pathway by ALS herbicides.

Chemical Classes of ALS-Inhibiting Herbicides

Several distinct chemical families have been developed that target the ALS enzyme.[16]

Chemical ClassAbbreviationExample Compound
SulfonylureasSUChlorsulfuron
ImidazolinonesIMIImazaquin
TriazolopyrimidinesTPPenoxsulam
Pyrimidinyl-benzoatesPYBBispyribac
Sulfonylamino-carbonyl-triazolinonesSCTThiencarbazone

Advanced Synthetic Methodologies

Click Chemistry in Agrochemical Discovery

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them ideal for creating large, diverse libraries of compounds for HTS.[20][21] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[22][23] This methodology can be used to efficiently link different molecular fragments, accelerating the discovery of new active structures.[20]

Click_Chemistry CuAAC Reaction R1_Azide R1-N3 (Azide) Triazole R1-Triazole-R2 (Stable Linkage) R1_Azide->Triazole R2_Alkyne HC≡C-R2 (Alkyne) R2_Alkyne->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole

Caption: Conceptual diagram of a CuAAC "click" reaction for molecular assembly.

Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling the formation of challenging chemical bonds under mild reaction conditions.[24] This technique opens up new synthetic pathways that are often inaccessible through traditional thermal methods. In agrochemical synthesis, it can be applied to create complex molecular architectures and functionalize molecules in novel ways, potentially leading to compounds with new modes of action.[25] The use of low-energy red light is particularly advantageous as it minimizes side reactions and allows for greater penetration depth into the reaction medium.[25]

References

Application Notes and Protocols for the Esterification of 5-chloro-2-hydroxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of 5-chloro-2-hydroxy-3-nitrobenzoic acid is a critical chemical transformation for the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. This substituted salicylic acid derivative possesses multiple functional groups that can be selectively modified to create diverse molecular architectures. The resulting esters are often key intermediates in the development of novel therapeutic agents and functional materials.

This document provides detailed protocols for the esterification of 5-chloro-2-hydroxy-3-nitrobenzoic acid, primarily focusing on the Fischer-Speier esterification method. This acid-catalyzed reaction is a robust and widely used method for converting carboxylic acids and alcohols into esters.[1][2] The protocols outlined below are designed to be adaptable for the synthesis of various alkyl and aryl esters of the target molecule.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the Fischer-Speier esterification of aromatic carboxylic acids, based on literature for analogous compounds. These parameters can serve as a starting point for the optimization of the esterification of 5-chloro-2-hydroxy-3-nitrobenzoic acid.

ParameterValueSource/Comment
Starting Material 5-chloro-2-hydroxy-3-nitrobenzoic acid-
Alcohol Methanol, Ethanol, or other primary/secondary alcoholsExcess alcohol is often used to drive the equilibrium towards the product.[1][3]
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Typically used in catalytic amounts.[1][4]
Reaction Temperature 60 - 110 °C (Reflux)Dependent on the boiling point of the alcohol used.[1]
Reaction Time 1 - 10 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).[1]
Work-up Aqueous work-up with sodium bicarbonate washTo neutralize the acid catalyst and remove unreacted carboxylic acid.[4][5]
Purification Recrystallization or Column ChromatographyTo isolate the pure ester product.[6][7]
Expected Yield 70 - 95%Yields can vary based on the specific alcohol and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate via Fischer-Speier Esterification

This protocol details the synthesis of the methyl ester of 5-chloro-2-hydroxy-3-nitrobenzoic acid using methanol and a sulfuric acid catalyst.

Materials:

  • 5-chloro-2-hydroxy-3-nitrobenzoic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization or column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-chloro-2-hydroxy-3-nitrobenzoic acid in an excess of anhydrous methanol (e.g., for 1 g of the acid, use 10-20 mL of methanol).[6]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL for a 1 g scale reaction) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[4] The reaction temperature will be the boiling point of methanol (approximately 65 °C).

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the sulfuric acid), and brine.[4]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[6]

Visualizations

Esterification_Workflow Start 5-chloro-2-hydroxy-3- nitrobenzoic acid Reaction Reaction Setup (Dissolution) Start->Reaction Reagents Alcohol (e.g., Methanol) + Acid Catalyst (H₂SO₄) Reagents->Reaction Reflux Heating to Reflux (60-110 °C, 1-10h) Reaction->Reflux Heat Workup Aqueous Work-up (Neutralization & Extraction) Reflux->Workup Cool & Quench Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Pure Ester Product Purification->Product

Caption: Experimental workflow for the Fischer-Speier esterification.

Signaling Pathways and Logical Relationships

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[2] The mechanism involves several key steps that are in equilibrium.

Fischer_Esterification_Mechanism CarboxylicAcid Carboxylic Acid (5-chloro-2-hydroxy-3-nitrobenzoic acid) Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation ActivatedAcid Activated Carboxylic Acid (Enhanced Electrophilicity) Protonation->ActivatedAcid NucleophilicAttack Nucleophilic Attack by Alcohol ActivatedAcid->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination ProtonatedEster Protonated Ester WaterElimination->ProtonatedEster Water_Out H₂O WaterElimination->Water_Out Deprotonation Deprotonation ProtonatedEster->Deprotonation Ester Ester Product Deprotonation->Ester Catalyst_Out H⁺ (Regenerated) Deprotonation->Catalyst_Out Catalyst_In H⁺ (Acid Catalyst) Catalyst_In->Protonation Alcohol_In Alcohol Alcohol_In->NucleophilicAttack

Caption: Key steps in the Fischer-Speier esterification mechanism.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 4-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various heterocyclic compounds utilizing ethyl 4-nitrobenzoate as a key starting material. The protocols detailed below focus on the initial reduction of ethyl 4-nitrobenzoate to the versatile intermediate, ethyl 4-aminobenzoate, followed by its application in the synthesis of quinolines and indoles through established named reactions.

Introduction

Ethyl 4-nitrobenzoate is a readily available and versatile starting material in organic synthesis. The presence of the electron-withdrawing nitro group enhances the reactivity of the aromatic ring, making it a suitable precursor for a variety of heterocyclic systems.[1] A crucial initial step in many synthetic pathways is the reduction of the nitro group to an amino group, yielding ethyl 4-aminobenzoate. This amino derivative serves as a pivotal building block for the construction of diverse heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.

Core Synthetic Pathway: Reduction of Ethyl 4-Nitrobenzoate

The foundational step for the subsequent synthesis of various heterocyclic compounds is the reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate. This transformation is efficiently achieved using reagents such as indium powder in the presence of ammonium chloride.[2]

Protocol 1: Synthesis of Ethyl 4-Aminobenzoate

This protocol details the reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate.[2]

Materials:

  • Ethyl 4-nitrobenzoate

  • Ethanol

  • Ammonium chloride

  • Water

  • Indium powder

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

Equipment:

  • 1000-mL round-bottomed flask

  • Magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 1000-mL round-bottomed flask equipped with a magnetic stir bar, suspend 10 g (51 mmol) of ethyl 4-nitrobenzoate in 250 mL of ethanol.

  • Add a solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water to the suspension.

  • Add 23.5 g (205 mmol) of indium powder to the mixture.

  • Heat the resulting mixture at reflux for 2.5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with 350-400 mL of water and filter under vacuum.

  • Extract the filtrate with 6-8 portions of 50-60 mL of dichloromethane.

  • Combine the organic phases, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Dissolve the crude product in 100 mL of dichloromethane, concentrate by warming, and then add 50 mL of hexane.

  • Allow the solution to stand in a refrigerator overnight to induce crystallization.

  • Filter the crystals under vacuum to yield ethyl 4-aminobenzoate.

Quantitative Data:

ParameterValueReference
Typical Yield90%[2]
Melting Point89-92 °C

Synthesis of Quinolines

Quinolines are a significant class of heterocyclic compounds with a wide range of biological activities. Ethyl 4-aminobenzoate is a key precursor for the synthesis of substituted quinolines via several named reactions.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME).[1][3]

Gould_Jacobs_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Ethyl_4_aminobenzoate Ethyl 4-aminobenzoate Intermediate_3 Diethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methylene)malonate Ethyl_4_aminobenzoate->Intermediate_3 EMME Diethyl ethoxymethylenemalonate EMME->Intermediate_3 Product_4 Ethyl 6-carboxy-4-hydroxyquinoline-3-carboxylate Intermediate_3->Product_4 Heat

Gould-Jacobs reaction workflow.

Protocol 2: Gould-Jacobs Synthesis of Ethyl 6-carboxy-4-hydroxyquinoline-3-carboxylate

This protocol describes the synthesis of a quinoline derivative from ethyl 4-aminobenzoate.

Materials:

  • Ethyl 4-aminobenzoate

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

Equipment:

  • Reaction flask

  • Heating mantle with temperature control

  • Condenser

Procedure:

  • Combine ethyl 4-aminobenzoate with a slight excess of diethyl ethoxymethylenemalonate.

  • Heat the mixture to approximately 120-130 °C to form the intermediate, diethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methylene)malonate.

  • Add the intermediate to a high-boiling solvent such as diphenyl ether.

  • Heat the solution to around 250 °C to effect cyclization.

  • Cool the reaction mixture and isolate the product by filtration.

Quantitative Data:

ParameterValueReference
Reaction Time (Cyclization)Variable[4]
Cyclization Temperature~250 °C[4]
Doebner-von Miller Reaction

The Doebner-von Miller reaction allows for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[5]

Doebner_von_Miller_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Ethyl_4_aminobenzoate Ethyl_4_aminobenzoate Michael_adduct Michael Adduct Ethyl_4_aminobenzoate->Michael_adduct alpha_beta_unsaturated_carbonyl α,β-Unsaturated Carbonyl Compound alpha_beta_unsaturated_carbonyl->Michael_adduct Quinoline_derivative Substituted Quinoline Michael_adduct->Quinoline_derivative Acid catalyst, Heat

Doebner-von Miller reaction workflow.

Protocol 3: Doebner-von Miller Synthesis of a Substituted Quinoline

This protocol provides a general procedure for the Doebner-von Miller reaction.

Materials:

  • Ethyl 4-aminobenzoate

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

  • Hydrochloric acid or other strong acid

  • Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add ethyl 4-aminobenzoate and the α,β-unsaturated carbonyl compound.

  • Carefully add a strong acid, such as hydrochloric acid, as a catalyst.

  • Add an oxidizing agent to the mixture.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the product by distillation or chromatography.

Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent.

Skraup_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Ethyl_4_aminobenzoate Ethyl_4_aminobenzoate Michael_adduct Michael Adduct Ethyl_4_aminobenzoate->Michael_adduct Glycerol Glycerol Acrolein Acrolein (from Glycerol) Glycerol->Acrolein H₂SO₄, Heat Sulfuric_acid H₂SO₄ Oxidizing_agent Oxidizing Agent Acrolein->Michael_adduct Dihydroquinoline Dihydroquinoline derivative Michael_adduct->Dihydroquinoline Cyclization Quinoline_derivative Substituted Quinoline Dihydroquinoline->Quinoline_derivative Oxidation

Skraup synthesis workflow.

Protocol 4: Skraup Synthesis of a Substituted Quinoline

This protocol outlines the general steps for the Skraup synthesis.

Materials:

  • Ethyl 4-aminobenzoate

  • Glycerol

  • Concentrated sulfuric acid

  • Nitrobenzene (or other oxidizing agent)

  • Ferrous sulfate (optional, to moderate the reaction)

Equipment:

  • Large round-bottom flask with a wide-bore reflux condenser

  • Heating mantle

Procedure:

  • In a large round-bottom flask, carefully mix ethyl 4-aminobenzoate, glycerol, and concentrated sulfuric acid. Ferrous sulfate can be added to control the reaction rate.

  • Add the oxidizing agent, such as nitrobenzene.

  • Heat the mixture cautiously. The reaction is often exothermic and can be vigorous.

  • Once the initial vigorous reaction subsides, continue heating under reflux for several hours.

  • After cooling, pour the reaction mixture into a large volume of water and neutralize with a base.

  • Isolate the product by steam distillation or solvent extraction.

  • Purify the quinoline derivative by distillation or chromatography.

Synthesis of Indoles

Indoles are another important class of heterocyclic compounds with widespread biological significance. While direct synthesis from ethyl 4-nitrobenzoate is not common, derivatives of it can be utilized in established indole syntheses.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a two-step method for producing indoles from o-nitrotoluenes.[1][5] A hypothetical starting material derived from ethyl 4-nitrobenzoate would be ethyl 2-methyl-5-nitrobenzoate.

Leimgruber_Batcho_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product o_nitrotoluene_derivative Ethyl 2-methyl-5-nitrobenzoate Enamine Enamine Intermediate o_nitrotoluene_derivative->Enamine DMFDMA, Pyrrolidine Indole_derivative Substituted Indole Enamine->Indole_derivative Reductive Cyclization

Leimgruber-Batcho synthesis workflow.

Protocol 5: Leimgruber-Batcho Synthesis of a Substituted Indole (Hypothetical)

This protocol outlines the steps for a Leimgruber-Batcho synthesis starting from a suitable o-nitrotoluene derivative.

Materials:

  • Ethyl 2-methyl-5-nitrobenzoate

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Pyrrolidine

  • Reducing agent (e.g., H₂/Pd-C, Raney Nickel, or SnCl₂)

  • Solvent (e.g., DMF, Benzene)

Equipment:

  • Reaction flask

  • Heating mantle

  • Hydrogenation apparatus (if using H₂)

Procedure:

  • Enamine Formation: Heat a mixture of ethyl 2-methyl-5-nitrobenzoate, DMFDMA, and pyrrolidine in a suitable solvent like DMF.

  • Reductive Cyclization: Isolate the resulting enamine and subject it to reductive cyclization. This can be achieved by catalytic hydrogenation (H₂ over Pd/C or Raney Nickel) or by chemical reduction (e.g., with SnCl₂).

  • Work-up the reaction mixture by removing the catalyst (if applicable) and extracting the product.

  • Purify the indole derivative by chromatography or crystallization.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2] Ethyl 4-aminobenzoate can be converted to the corresponding phenylhydrazine, which can then be used in this synthesis.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Phenylhydrazine_derivative Ethyl 4-hydrazinylbenzoate Hydrazone Hydrazone Intermediate Phenylhydrazine_derivative->Hydrazone Carbonyl_compound Aldehyde or Ketone Carbonyl_compound->Hydrazone Indole_derivative Substituted Indole Hydrazone->Indole_derivative Acid catalyst, Heat

Fischer indole synthesis workflow.

Protocol 6: Fischer Indole Synthesis of a Substituted Indole

This protocol provides a general outline for the Fischer indole synthesis.

Materials:

  • Ethyl 4-hydrazinylbenzoate (prepared from ethyl 4-aminobenzoate)

  • An aldehyde or ketone

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid)

  • Solvent (e.g., acetic acid, ethanol)

Equipment:

  • Reaction flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Hydrazone Formation: React ethyl 4-hydrazinylbenzoate with an aldehyde or ketone in a suitable solvent, often with mild heating, to form the corresponding hydrazone.

  • Cyclization: Add an acid catalyst to the hydrazone and heat the mixture to induce cyclization.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Neutralize the solution and extract the indole product with an organic solvent.

  • Purify the product by chromatography or crystallization.

Data Summary

Heterocyclic SystemSynthetic MethodKey Starting Material from Ethyl 4-NitrobenzoateTypical Reagents
Quinoline Gould-JacobsEthyl 4-aminobenzoateDiethyl ethoxymethylenemalonate, high-boiling solvent
Quinoline Doebner-von MillerEthyl 4-aminobenzoateα,β-Unsaturated carbonyl, strong acid, oxidizing agent
Quinoline SkraupEthyl 4-aminobenzoateGlycerol, H₂SO₄, oxidizing agent
Indole Leimgruber-BatchoEthyl 2-methyl-5-nitrobenzoate (hypothetical)DMFDMA, pyrrolidine, reducing agent
Indole FischerEthyl 4-hydrazinylbenzoateAldehyde or ketone, acid catalyst

Conclusion

Ethyl 4-nitrobenzoate is a valuable and cost-effective starting material for the synthesis of a variety of important heterocyclic compounds. The key to its utility lies in the initial reduction to ethyl 4-aminobenzoate, which opens up a wide range of synthetic possibilities. The protocols and workflows provided in these application notes offer a solid foundation for researchers and scientists in the field of drug discovery and development to explore the synthesis of novel quinoline and indole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of crude Methyl 5-chloro-2-hydroxy-3-nitrobenzoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Primarily 5-chloro-2-hydroxybenzoic acid.[1][2]

  • Isomeric Byproducts: Positional isomers formed during the nitration step, such as Methyl 5-chloro-2-hydroxy-4-nitrobenzoate or Methyl 5-chloro-2-hydroxy-6-nitrobenzoate. The formation of isomers is a common challenge in the nitration of aromatic compounds.[3]

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

  • Hydrolysis Product: 5-chloro-2-hydroxy-3-nitrobenzoic acid, if the methyl ester is hydrolyzed during work-up or storage.

Q2: Which purification method is recommended for this compound?

A2: Both recrystallization and column chromatography are effective methods for purifying this compound.

  • Recrystallization is a simpler and often faster method suitable for removing small amounts of impurities, especially if the crude product is relatively pure.

  • Column Chromatography is more powerful for separating complex mixtures, such as isomeric byproducts or when the crude product is significantly impure.[4]

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the purity of fractions. By spotting each fraction on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain the pure desired product. Fractions containing the same single spot of the correct Rf value can then be combined.

Q4: My compound appears as a yellow-orange solid. Is this normal?

A4: Yes, many nitro-aromatic compounds are colored. The presence of the nitro group in conjunction with the phenolic hydroxyl group can result in a yellow to orange appearance.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. This is the most common reason. The solution is not supersaturated enough for crystals to form.[5] 2. The solution is supersaturated but requires nucleation. Crystal growth needs a starting point.[5]1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[5] 2. Try scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound if available.[5] Cool the solution in an ice-salt bath to further decrease solubility.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. The solid is melting in the hot solvent.[5] 2. The compound is significantly impure. Impurities can depress the melting point. 3. Cooling is too rapid. 1. Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent (the one the compound is more soluble in), and allow it to cool more slowly.[4][5] 2. Consider pre-purification with a charcoal treatment if colored impurities are present.[4] 3. Insulate the flask to ensure slow cooling. For example, leave it on a cooling hot plate or wrap it in paper towels.[4][5]
Crystallization occurs too quickly. 1. The solution is too concentrated. 2. The flask is too large for the volume, leading to rapid cooling due to a large surface area. [4]1. Re-heat the solution and add a small amount of additional hot solvent.[4] 2. Transfer to a smaller flask and ensure the flask is covered with a watch glass to trap heat.[4]
The final yield is very low. 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. [4] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold. [6]1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that this crop may be less pure. 2. Ensure the funnel and receiving flask are pre-heated, and use a slight excess of solvent to prevent crystallization in the funnel. 3. Always use a minimal amount of ice-cold solvent to wash the crystals.[6]
Column Chromatography Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of spots (streaking or tailing) on the column. 1. The sample was overloaded. Too much crude material was loaded onto the column.[3] 2. The compound is interacting strongly with the acidic silica gel. The phenolic hydroxyl group can cause this.[3] 3. The sample was not loaded in a concentrated band. 1. Reduce the amount of sample loaded relative to the amount of silica gel. 2. Consider using neutral alumina as the stationary phase or deactivating the silica gel by adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid to the mobile phase.[3][7] 3. Dissolve the sample in a minimal amount of solvent and load it carefully onto the column. For compounds with poor solubility in the eluent, consider "dry loading".[8]
The compound will not elute from the column. 1. The mobile phase is not polar enough. 2. The compound has decomposed on the silica gel. 1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. A switch to a more polar system like dichloromethane/methanol may be necessary for very polar compounds.[7][9] 2. Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if degradation occurs. If it is unstable, consider using a less acidic stationary phase like alumina.[9]
The compound elutes too quickly (with the solvent front). 1. The mobile phase is too polar. 1. Start with a less polar mobile phase. For example, begin with pure hexane and gradually increase the ethyl acetate concentration.
Cracks or channels appear in the silica gel bed. 1. The column was not packed properly. 2. The column ran dry at some point. 1. Ensure the silica is packed as a uniform slurry without air bubbles.[3] 2. Always maintain the solvent level above the top of the silica gel. This is a critical error to avoid.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides two potential solvent systems. It is recommended to first perform a small-scale solubility test to determine the ideal solvent.

Method A: Single Solvent Recrystallization (Methanol)

A related compound, Methyl 5-chloro-2-nitrobenzoate, can be recrystallized from methanol, making this a good starting point.[10]

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and begin heating and stirring. Continue to add methanol dropwise until the solid is just fully dissolved at or near the boiling point.[6]

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature or air-dry until a constant weight is achieved.

Method B: Two-Solvent Recrystallization (Ethanol/Water)

This method is useful if the compound is highly soluble in one solvent (ethanol) and poorly soluble in another (water) at all temperatures. A similar compound has been purified using an ethanol/water mixture.[11]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Equipment as listed in Method A

Procedure:

  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Inducing Precipitation: While the solution is still hot, add deionized water dropwise until the solution just begins to turn persistently cloudy (turbid).

  • Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Method A, using an ice-cold ethanol/water mixture for washing.

Protocol 2: Purification by Column Chromatography

This protocol uses silica gel chromatography, a standard technique for separating moderately polar organic compounds.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 100-200 mesh)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes/flasks

  • TLC plates and chamber

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Do not let the column run dry.[3]

    • Add another layer of sand on top of the settled silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully add this solution to the top of the column with a pipette.[8]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[8]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

    • You can start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 20% ethyl acetate) to elute more polar compounds.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow: Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filt Hot Filtration (Optional) dissolved->hot_filt Insoluble Impurities Present cool Slow Cooling hot_filt->cool ice_bath Ice Bath cool->ice_bath crystals Crystal Formation ice_bath->crystals vac_filt Vacuum Filtration crystals->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: General workflow for purification by recrystallization.

Logical Flowchart: Column Chromatography Troubleshooting

G cluster_yes cluster_no cluster_troubleshoot cluster_solutions start Start Column Chromatography tlc Good Separation on TLC? start->tlc pack Pack Column Properly tlc->pack Yes optimize Optimize TLC Solvent System tlc->optimize No load Load Sample Concentrated pack->load run Run Column load->run result Separation OK? run->result end_good Combine Fractions (Success) result->end_good Yes streaking Streaking/ Tailing? result->streaking No optimize->tlc stuck Compound Stuck? streaking->stuck No sol_streaking Reduce Load or Change Stationary Phase/ Use Dry Loading streaking->sol_streaking Yes too_fast Elutes Too Fast? stuck->too_fast No sol_stuck Increase Eluent Polarity stuck->sol_stuck Yes sol_fast Decrease Eluent Polarity too_fast->sol_fast Yes sol_streaking->run sol_stuck->run sol_fast->run

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Synthesis of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate synthesis. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low for the reaction to proceed to completion.1. Extend Reaction Time & Monitor: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).[1][2][3] 2. Increase Temperature (with caution): Gradually increase the reaction temperature, but not exceeding 15°C, as higher temperatures can promote side reactions.[4]
2. Suboptimal Nitrating Agent Ratio: An incorrect ratio of nitric acid to sulfuric acid can reduce the concentration of the active nitronium ion (NO₂⁺).[5]Optimize Nitrating Mixture: A 1:1 (v/v) mixture of concentrated nitric acid and concentrated sulfuric acid is a good starting point. This can be optimized based on experimental results.
3. Impure Starting Materials: Impurities in the starting material, Methyl 5-chloro-2-hydroxybenzoate, can interfere with the reaction.Ensure Purity of Starting Material: Use high-purity starting material. If necessary, purify the Methyl 5-chloro-2-hydroxybenzoate by recrystallization before use.
Formation of Multiple Products (Isomers) 1. Incorrect Temperature Control: The directing effects of the hydroxyl (-OH) and chloro (-Cl) groups (ortho, para-directing) and the methyl ester (-COOCH₃) group (meta-directing) can lead to the formation of undesired isomers if the temperature is not carefully controlled.Maintain Low Temperature: Strictly maintain the reaction temperature between 0-5°C during the addition of the nitrating agent to favor the formation of the desired 3-nitro isomer.
2. Rate of Addition of Nitrating Agent: Adding the nitrating mixture too quickly can create localized "hot spots," leading to a loss of regioselectivity.Slow, Dropwise Addition: Add the nitrating mixture very slowly (dropwise) with vigorous stirring to ensure even temperature distribution.[2]
Product is a Dark Oil or Tar 1. Over-Nitration (Dinitration): Reaction temperature was too high, or the reaction was left for an excessive amount of time, leading to the formation of dinitrated byproducts.Strict Temperature and Time Control: Adhere to the recommended reaction temperature and time. Monitor the reaction by TLC to avoid prolonged reaction times after the starting material has been consumed.
2. Side Reactions/Degradation: The starting material or product may have degraded due to excessively high temperatures or prolonged exposure to the strong acid mixture.Careful Temperature Management: Ensure the reaction is adequately cooled throughout the addition of the nitrating agent and is not allowed to overheat.
Difficulty in Product Purification 1. Presence of Oily Impurities: Oily byproducts can hinder the crystallization of the desired product.Trituration: Before recrystallization, try triturating the crude product with a small amount of cold solvent (e.g., methanol or a hexane/ethyl acetate mixture) to remove oily impurities.
2. Inappropriate Recrystallization Solvent: The chosen solvent may not be ideal for selectively crystallizing the desired product away from impurities.Solvent Screening for Recrystallization: Methanol is a commonly used solvent for recrystallizing similar nitro-aromatic compounds.[6] An ethanol/water mixture can also be effective. Experiment with different solvent systems to find the optimal one for your specific impurity profile.
Hydrolysis of the Methyl Ester 1. Presence of Excess Water: The strong acidic conditions and the presence of water (from the nitric acid solution or atmospheric moisture) can lead to the hydrolysis of the methyl ester back to the carboxylic acid.[7][8]Use Anhydrous Conditions: While complete exclusion of water is difficult with mixed acid, using concentrated acids and minimizing exposure to atmospheric moisture can help. If hydrolysis is a significant issue, consider alternative nitrating agents that are less aqueous.

Frequently Asked Questions (FAQs)

Q1: What is the key to achieving a high yield in this synthesis?

A1: The critical factor for maximizing the yield of this compound is stringent temperature control. The nitration of substituted phenols is a highly exothermic reaction, and maintaining a low temperature (0-5°C) during the addition of the nitrating agent is paramount to minimize the formation of undesired isomers and dinitrated byproducts.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1][3][9] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable mobile phase would be a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.

Q3: What are the expected appearances of the crude and purified product?

A3: The crude product is often a pale yellow solid after precipitation in ice water.[2] After successful recrystallization, this compound should be obtained as a purer, crystalline solid.

Q4: Can I use a different nitrating agent?

A4: While a mixture of concentrated nitric and sulfuric acid is the most common nitrating agent for this type of reaction, other reagents can be used.[5] However, any change in the nitrating system will likely require significant optimization of the reaction conditions, including temperature, reaction time, and solvent.

Q5: What is the directing effect of the substituents on the aromatic ring in this reaction?

A5: The starting material, Methyl 5-chloro-2-hydroxybenzoate, has three substituents on the benzene ring. The hydroxyl (-OH) and chloro (-Cl) groups are ortho- and para-directing activators (though halogens are deactivating overall), while the methyl ester (-COOCH₃) group is a meta-directing deactivator. The final position of the incoming nitro group is a result of the combined electronic and steric effects of these substituents.

Experimental Protocols

Synthesis of Methyl 5-chloro-2-hydroxybenzoate (Starting Material)

This protocol describes the esterification of 5-chlorosalicylic acid to produce the starting material for the nitration reaction.

Materials:

  • 5-chlorosalicylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-chlorosalicylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 5-chloro-2-hydroxybenzoate.

Synthesis of this compound

This protocol details the nitration of Methyl 5-chloro-2-hydroxybenzoate.

Materials:

  • Methyl 5-chloro-2-hydroxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve Methyl 5-chloro-2-hydroxybenzoate in concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0°C with constant stirring.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the starting material over a period of at least 30 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C and monitor the reaction by TLC.

  • Once the reaction is complete (typically after 1-3 hours, as indicated by TLC), slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the crude product before proceeding to purification.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot methanol.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly.

Visualizations

Synthesis_Workflow cluster_SM_Prep Starting Material Preparation cluster_Nitration Nitration Reaction cluster_Purification Purification SM 5-Chlorosalicylic Acid Esterification Esterification (Methanol, H₂SO₄) SM->Esterification StartMat Methyl 5-chloro-2-hydroxybenzoate Esterification->StartMat Reaction Nitration (0-5°C) StartMat->Reaction NitratingAgent Mixed Acid (HNO₃/H₂SO₄) NitratingAgent->Reaction Quenching Quenching (Ice Water) Reaction->Quenching CrudeProduct Crude Product Quenching->CrudeProduct Recrystallization Recrystallization (Methanol) CrudeProduct->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes SideProducts Side Products Formed? Start->SideProducts No Extend_Time Extend Reaction Time & Monitor by TLC IncompleteReaction->Extend_Time Yes Check_Temp Optimize Temperature (0-5°C) IncompleteReaction->Check_Temp No SideProducts->Check_Temp Yes Optimize_Purification Optimize Purification (Recrystallization Solvent) SideProducts->Optimize_Purification No Check_Reagents Check Reagent Purity & Stoichiometry Check_Temp->Check_Reagents

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Common side products in the synthesis of substituted nitrobenzoates.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Substituted Nitrobenzoates

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted nitrobenzoates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of substituted nitrobenzoates, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Mononitrobenzoate

Q: My reaction resulted in a significantly lower than expected yield of the desired mononitrobenzoate. What are the potential causes?

A: Low yields can stem from several factors, primarily related to reaction conditions and work-up procedures. The most common causes include:

  • Over-nitration: The formation of dinitro- and sometimes even trinitro- derivatives is a significant side reaction, especially at elevated temperatures. The reaction is exothermic, and poor temperature control can lead to a runaway reaction, favoring polysubstitution.

  • Formation of Positional Isomers: While the ester group of a benzoate is a meta-director, the formation of ortho and para isomers can occur, reducing the yield of the desired meta-product.

  • Hydrolysis of the Ester: The strongly acidic conditions of the nitration reaction can lead to the hydrolysis of the ester functional group, forming the corresponding nitrobenzoic acid.

  • Incomplete Reaction: Insufficient reaction time or temperatures that are too low may lead to a significant amount of unreacted starting material remaining.

  • Loss During Work-up: Product can be lost during filtration, washing, and recrystallization steps.

Issue 2: The Product is an Oil or Gel, Not Crystalline

Q: I was expecting a crystalline solid, but my product is an oily or gel-like substance. Why did this happen and how can I fix it?

A: The formation of an oil or gel instead of a solid product is a common issue and can be attributed to several factors:

  • Presence of Impurities: A mixture of the desired product with side products (dinitro-derivatives, positional isomers) and unreacted starting material can lower the melting point of the mixture, resulting in an oil.

  • Incomplete Removal of Acids: Residual nitric and sulfuric acid from the reaction mixture can prevent the product from solidifying. Thorough washing of the crude product is crucial.

  • Insufficient Cooling During Precipitation: Pouring the reaction mixture into an insufficient amount of ice or not allowing enough time for crystallization at a low temperature can lead to the product oiling out.

Solution:

  • Ensure the reaction mixture is poured onto a sufficient amount of crushed ice with vigorous stirring to dissipate heat and promote rapid precipitation.

  • Wash the crude product thoroughly with cold water to remove residual acids. A subsequent wash with a cold, dilute sodium bicarbonate solution can also help neutralize any remaining acid.

  • Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.

  • If the product remains oily, proceed with a purification step like column chromatography or recrystallization from a suitable solvent system (e.g., methanol or ethanol/water).

Issue 3: Difficulty in Removing the Dinitro Side Product

Q: My analysis shows significant contamination with a dinitrobenzoate. What is the best way to remove this impurity?

A: Separating the mononitro- and dinitrobenzoates can be challenging due to their similar polarities. Here are a few approaches:

  • Recrystallization: Careful recrystallization is the most common method. Methanol is often a suitable solvent. The mononitro- and dinitro- compounds may have different solubilities, allowing for their separation. Multiple recrystallizations may be necessary.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of intermediate polarity, such as a hexane/ethyl acetate gradient, can effectively separate the components.

  • Hydrolysis and Extraction: A more complex method involves the selective hydrolysis of the dinitro ester. The resulting dinitrobenzoic acid is more soluble in an aqueous basic solution (like sodium bicarbonate) than the mononitro ester, allowing for separation by extraction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the nitration of a substituted benzoate?

A1: The most prevalent side products are:

  • Dinitro-derivatives: For example, in the nitration of methyl benzoate, methyl 3,5-dinitrobenzoate is a common side product, especially if the reaction temperature is not kept low.[1]

  • Positional Isomers: While the ester group directs nitration to the meta position, small amounts of ortho- and para-nitrobenzoates are also typically formed.

  • Hydrolysis Products: The corresponding nitrobenzoic acid can be formed due to the hydrolysis of the ester under the strong acidic conditions.

Q2: How does temperature affect the formation of side products?

A2: Temperature is a critical parameter in the synthesis of nitrobenzoates. Higher temperatures increase the rate of reaction but also significantly promote the formation of side products, particularly dinitro-derivatives.[1] For most nitration reactions of benzoates, maintaining a low temperature (typically between 0-15°C) is crucial for maximizing the yield of the desired mononitro product.

Q3: Why is a mixture of nitric acid and sulfuric acid used for nitration?

A3: Sulfuric acid acts as a catalyst in this reaction. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the aromatic ring in this electrophilic aromatic substitution reaction.

Q4: Can I use a different acid catalyst instead of sulfuric acid?

A4: While sulfuric acid is the most common and effective catalyst for generating the nitronium ion, other strong acids like phosphoric acid or perchloric acid can also be used. However, the reaction conditions and efficiency may vary.

Q5: What is the best method to purify the crude substituted nitrobenzoate?

A5: Recrystallization is the most widely used and effective method for purifying crude substituted nitrobenzoates. Common solvents for recrystallization include methanol or an ethanol/water mixture. The choice of solvent depends on the specific solubility characteristics of the synthesized compound.

Data Presentation

The distribution of isomers in the nitration of substituted benzoates is influenced by the directing effects of the substituents on the aromatic ring. The ester group is a deactivating, meta-directing group.

Table 1: Isomer Distribution in the Nitration of Ethyl Benzoate

IsomerPosition of Nitro GroupYield (%)
Ethyl m-nitrobenzoatemeta73
Ethyl o-nitrobenzoateortho22
Ethyl p-nitrobenzoatepara5

Note: This data is for the nitration of ethyl benzoate and serves as a representative example. The exact isomer distribution can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Synthesis of Methyl 3-Nitrobenzoate

This protocol is a representative example of the nitration of a substituted benzoate.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

  • Distilled water

Procedure:

  • In a flask, cool 12 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 6.1 g of methyl benzoate to the cold sulfuric acid with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding 4 mL of concentrated sulfuric acid to 4 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes. It is crucial to maintain the reaction temperature between 5°C and 15°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.

  • Pour the reaction mixture onto approximately 50 g of crushed ice in a beaker and stir until the ice has melted.

  • Collect the precipitated crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from methanol.

  • Dry the purified crystals and determine the melting point and yield.

Visualizations

Reaction Pathway for the Nitration of Methyl Benzoate

Reaction_Pathway MB Methyl Benzoate Intermediate Arenium Ion Intermediate MB->Intermediate Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Intermediate Product Methyl 3-Nitrobenzoate (Major Product) Intermediate->Product -H⁺ Ortho_Product Methyl 2-Nitrobenzoate (Minor Side Product) Intermediate->Ortho_Product -H⁺ (minor) Para_Product Methyl 4-Nitrobenzoate (Minor Side Product) Intermediate->Para_Product -H⁺ (minor) Dinitro_Product Methyl 3,5-Dinitrobenzoate (Side Product at High Temp.) Product->Dinitro_Product Further Nitration (High Temp.) Hydrolysis_Product 3-Nitrobenzoic Acid (Hydrolysis Side Product) Product->Hydrolysis_Product Hydrolysis (H₃O⁺)

Caption: Reaction pathway for the nitration of methyl benzoate, showing the formation of the major product and common side products.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Substituted Nitrobenzoate Check_Temp Was reaction temperature kept below 15°C? Start->Check_Temp High_Temp High temperature likely caused over-nitration (dinitration). Check_Temp->High_Temp No Check_Time Was the reaction time sufficient? Check_Temp->Check_Time Yes Analyze_Crude Analyze crude product (TLC, NMR, etc.). High_Temp->Analyze_Crude Short_Time Incomplete reaction. Increase reaction time. Check_Time->Short_Time No Check_Time->Analyze_Crude Yes End Yield Improved Short_Time->End Multiple_Spots Multiple spots/peaks observed? Analyze_Crude->Multiple_Spots Isomers Presence of positional isomers and/or dinitro product. Multiple_Spots->Isomers Yes Starting_Material Significant starting material remaining? Multiple_Spots->Starting_Material No Optimize_Purification Optimize purification (recrystallization, chromatography). Isomers->Optimize_Purification Starting_Material->Short_Time Yes Starting_Material->Optimize_Purification No Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yields in the synthesis of substituted nitrobenzoates.

References

Proper storage and handling conditions for this compound.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Rapamycin. It includes troubleshooting for common experimental issues and detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the storage, handling, and experimental use of Rapamycin.

Storage and Handling

  • Q1: How should I store Rapamycin powder?

    • A: Rapamycin powder should be stored at -20°C in a desiccated environment.[1][2] Under these conditions, it can remain stable for up to three years.[2]

  • Q2: What is the best way to store Rapamycin stock solutions?

    • A: Prepare stock solutions in high-purity, anhydrous solvents like Dimethyl sulfoxide (DMSO) or ethanol.[2][3] It is crucial to aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles, which can decrease the compound's potency.[4][5] These aliquots should be stored at -20°C for up to three months or at -80°C for longer-term stability, potentially up to a year.[1][2][4][6]

  • Q3: What personal protective equipment (PPE) should be used when handling Rapamycin?

    • A: When handling Rapamycin powder or concentrated solutions, always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[7][8] Handling of the powder should be performed in a chemical fume hood to prevent inhalation.[7][9]

Solubility and Solution Preparation

  • Q4: My Rapamycin is not dissolving in aqueous buffers like PBS. What is the problem?

    • A: Rapamycin is a lipophilic molecule with very low solubility in water and aqueous buffers.[3][10][11] It must first be dissolved in an organic solvent, such as DMSO or ethanol, to create a concentrated stock solution before further dilution into aqueous media.[3][]

  • Q5: I dissolved Rapamycin in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen and how can I prevent it?

    • A: This is a common issue known as precipitation upon dilution.[3] It occurs because the rapid change in solvent polarity causes the highly lipophilic Rapamycin to "crash out" of the solution.[3] To prevent this:

      • Use pre-warmed (37°C) medium , as cold temperatures decrease solubility.[13]

      • Add the aqueous medium to the Rapamycin stock solution slowly while vortexing or mixing, not the other way around.[3][14] This gradual dilution helps maintain solubility.

      • Keep the final DMSO concentration low , typically below 0.5%, and for many cell lines, 0.1% or lower, to avoid both precipitation and cytotoxicity.[3][13]

  • Q6: My Rapamycin stock solution appears cloudy after thawing. What should I do?

    • A: Cloudiness may indicate precipitation, possibly due to moisture absorption as Rapamycin is hygroscopic.[2] Ensure stock solutions are stored in tightly sealed containers.[2] If cloudiness persists, it is best to discard the aliquot and use a fresh one to ensure accurate dosing.

Experimental Issues

  • Q7: I am not observing the expected effect of Rapamycin on my cells. What could be the cause?

    • A: Several factors could lead to a lack of cellular response:

      • Precipitation: If Rapamycin has precipitated, the effective concentration in your experiment will be significantly lower than intended.[13]

      • Degradation: Rapamycin is unstable in aqueous solutions, with degradation being dependent on pH and temperature.[3] Always prepare fresh working solutions from a frozen stock for each experiment.[3]

      • Cell-Type Specificity: The effective concentration of Rapamycin is highly dependent on the cell line.[4] A dose-response experiment is recommended to determine the optimal concentration for your specific cells.

  • Q8: I am seeing inconsistent results between experiments using the same cell line and Rapamycin concentration. What should I check?

    • A: Inconsistent results often stem from issues with the Rapamycin solution's stability and preparation.[15] Ensure that you are using fresh aliquots of your stock solution, preparing working solutions immediately before use, and following a consistent, proper dilution procedure to avoid precipitation.[2][15]

Quantitative Data Summary

The following tables provide key quantitative data for the proper storage and application of Rapamycin.

Table 1: Storage and Stability of Rapamycin

FormSolventStorage TemperatureStability
Powder N/A-20°C (Desiccated)Up to 3 years[1][2]
Stock Solution DMSO or Ethanol-20°CUp to 3 months[1][2][4]
Stock Solution DMSO or Ethanol-80°CUp to 1 year[4][6]
Aqueous Solution Cell Culture Media/PBS37°CUnstable; prepare fresh for each use[3]

Table 2: Solubility of Rapamycin

SolventSolubility
DMSO ≥ 100 mg/mL (~109 mM)[1]
Ethanol ≥ 50 mg/mL[1][16]
Methanol ~25 mg/mL[10]
Chloroform ~5 mg/mL[10]
Water Very poorly soluble (~2.6 µg/mL)[11]

Table 3: General Concentration Ranges for In Vitro Assays

ApplicationCell Line ExampleWorking ConcentrationIncubation TimeReference
mTOR Inhibition HEK293~0.1 nM (IC₅₀)Not Specified[1][17]
Autophagy Induction HeLa, COS-7200 nM - 5 µM5 - 24 hours[1][17]
Cell Proliferation Inhibition T98G (Glioblastoma)2 nMNot Specified[1]
Cell Proliferation Inhibition MCF-7 (Breast Cancer)~20 nM4 days[1]

Note: The optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response curve.[4][17]

Experimental Protocols

Protocol 1: Preparation of Rapamycin Stock and Working Solutions

This protocol details the steps to correctly prepare a 10 mM stock solution and a 100 nM working solution of Rapamycin for cell culture experiments.

Materials:

  • Rapamycin powder (MW: 914.17 g/mol )[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile[4]

  • Sterile microcentrifuge tubes[4]

  • Complete cell culture medium, pre-warmed to 37°C

Procedure for 10 mM Stock Solution:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 9.14 mg of Rapamycin powder.[4]

  • Weighing: In a sterile microcentrifuge tube, carefully weigh the calculated amount of Rapamycin.[18]

  • Dissolution: Aseptically add 1 mL of sterile, anhydrous DMSO to the powder.[18]

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Visually inspect to ensure no particulates remain.[7][18]

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile tubes and store at -20°C or -80°C.[4]

Procedure for 100 nM Working Solution:

  • Thaw Stock: Remove a single aliquot of the 10 mM Rapamycin stock solution and thaw it at room temperature.[18]

  • Dilution: For a final concentration of 100 nM in 10 mL of medium, add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.[18]

    • Troubleshooting Tip: To avoid precipitation, add the 10 mL of medium to the 1 µL of stock solution while gently mixing. For smaller volumes or greater accuracy, perform a serial dilution first (e.g., dilute the 10 mM stock 1:100 in sterile medium to create a 100 µM intermediate stock).[4]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to a separate culture dish (e.g., 1 µL of DMSO to 10 mL of medium).[4]

  • Treatment: Immediately add the Rapamycin working solution (or vehicle control) to your cells.

Visualizations

Signaling Pathway

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Amino Acids Amino Acids Amino Acids->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits FKBP12 FKBP12 FKBP12->mTORC1 Inhibits Rapamycin Rapamycin Rapamycin->FKBP12 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell Treatment cluster_analysis Analysis A Weigh Rapamycin Powder B Dissolve in Anhydrous DMSO (e.g., 10 mM Stock) A->B C Aliquot for Single Use B->C D Store at -20°C / -80°C C->D E Thaw One Aliquot D->E Start of Experiment F Prepare Working Solution in Pre-Warmed Medium E->F H Treat Cells F->H G Prepare Vehicle Control (DMSO in Medium) G->H I Incubate for Desired Time H->I J Harvest Cells for Downstream Assay (e.g., Western Blot, MTT) I->J

References

Technical Support Center: Recrystallization of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. The solution is not supersaturated (too much solvent was added).Reheat the solution to boil off some of the solvent, then allow it to cool slowly again.[1]
The rate of cooling is too rapid, inhibiting crystal nucleation.Allow the flask to cool slowly to room temperature before placing it in an ice bath.
Nucleation has not been initiated.Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.[2]
The compound "oils out" instead of crystallizing. The melting point of the solute is lower than the boiling point of the solvent.Try a lower-boiling point solvent or a mixed solvent system.
Significant impurities are present.Consider a preliminary purification step like column chromatography. You can also try adding a small amount of a solvent in which the compound is more soluble (a "soluble solvent") to the hot solution and then cooling it again very slowly.[1]
The solution is cooling too quickly.Ensure the solution cools slowly. You can insulate the flask to slow down the cooling process.[1]
The yield of purified crystals is low. Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor.[3]Use the minimum amount of hot solvent necessary to dissolve the crude product. If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling again.[3]
The product was lost during transfers or filtration.Ensure careful handling during all steps of the process to minimize losses.[4]
Premature crystallization occurred during hot filtration.Use a pre-warmed funnel and filter flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely.[2]
The purified product is not pure (e.g., broad melting point range). The crystallization process was too rapid, trapping impurities within the crystal lattice.[3]Ensure the solution cools slowly to allow for the formation of pure crystals. Redissolve the crystals in fresh hot solvent and recrystallize more slowly.
The crystals were not washed properly after filtration.Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.[5]

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

Q2: How do I choose the best recrystallization solvent?

A2: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. The ideal solvent will not react with the compound and will have a boiling point below the melting point of the compound to prevent it from oiling out.

Q3: What should I do if my compound is soluble in most common solvents at room temperature?

A3: If your compound is highly soluble in common solvents at room temperature, you may need to use a mixed solvent system (also known as a solvent-antisolvent system). In this technique, the compound is dissolved in a minimal amount of a "good" solvent (in which it is soluble), and then a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly to form crystals. Common mixed solvent systems include ethanol/water and dichloromethane/n-heptane.[8]

Q4: How can I induce crystallization if it doesn't start on its own?

A4: If crystals do not form spontaneously from a supersaturated solution, you can try several techniques to induce nucleation. One common method is to scratch the inner surface of the flask with a glass stirring rod, which creates microscopic scratches that can serve as nucleation sites.[2] Another effective method is to add a "seed crystal" – a tiny amount of the pure solid compound – to the solution, which provides a template for crystal growth.

Q5: What are the key steps to maximize the yield and purity of the recrystallized product?

A5: To maximize yield and purity, you should:

  • Use the minimum amount of hot solvent required to completely dissolve your crude product.[3]

  • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[9]

  • Once crystallization at room temperature is complete, cool the flask in an ice bath to maximize the amount of product that crystallizes out of the solution.[4]

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any impurities from the mother liquor that may be adhering to the crystal surface.[5]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on methods for structurally similar compounds. Optimization may be necessary.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent. Methanol is a good starting point.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue adding the solvent dropwise until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities.[5]

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum running for a period of time, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven at a low temperature can be used.

Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oil_out Does it 'Oil Out'? cool->oil_out crystals_form Do Crystals Form? no_crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->no_crystals No collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes oil_out->crystals_form No handle_oil Troubleshoot Oiling Out: - Reheat and add more 'good' solvent - Cool even slower - Change solvent oil_out->handle_oil Yes still_no_crystals Still No Crystals? no_crystals->still_no_crystals reduce_solvent Reduce Solvent Volume (Boil Off Excess) still_no_crystals->reduce_solvent Yes still_no_crystals->collect_crystals No, crystals formed reduce_solvent->cool handle_oil->cool check_purity Check Purity (e.g., Melting Point) collect_crystals->check_purity purity_ok Is Purity Acceptable? check_purity->purity_ok rerun Re-recrystallize purity_ok->rerun No end End: Pure Product purity_ok->end Yes rerun->dissolve

Caption: Troubleshooting workflow for the recrystallization process.

References

Overcoming challenges in the nitration of halogenated phenols.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of halogenated phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when nitrating halogenated phenols?

A1: The nitration of halogenated phenols presents several key challenges:

  • Regioselectivity: The hydroxyl (-OH) group is a strong activating ortho-, para-director, while halogens are deactivating but also ortho-, para-directing. This dual influence can lead to a mixture of isomers, making it difficult to obtain a single desired product. The final distribution of isomers is influenced by steric hindrance, the nature of the halogen, the nitrating agent, and reaction conditions.[1][2][3]

  • Oxidation: Phenols are susceptible to oxidation by strong nitrating agents like concentrated nitric acid, which can lead to the formation of undesired byproducts such as benzoquinones and polymeric tars.[1] This not only reduces the yield of the target nitrophenol but also complicates the purification process.

  • Polynitration: The highly activating nature of the hydroxyl group can make the aromatic ring susceptible to multiple nitrations, especially under harsh conditions, leading to di- or tri-nitrated products.[4][5] Controlling the reaction to achieve mono-nitration can be challenging.

  • Ipso Substitution: The halogen substituent can be replaced by the incoming nitro group in a process called ipso substitution.[6][7] This side reaction further complicates the product mixture and reduces the yield of the desired halogenated nitrophenol.

  • Reaction Control and Safety: Nitration reactions are often highly exothermic and can proceed vigorously if not properly controlled.[4][8] Maintaining a low temperature is crucial to prevent runaway reactions and minimize the formation of byproducts.[4]

Q2: How can I control the regioselectivity (ortho- vs. para-nitration) of the reaction?

A2: Controlling regioselectivity is a critical aspect of nitrating halogenated phenols. Several strategies can be employed:

  • Choice of Nitrating Agent: Milder nitrating agents often favor the formation of the para-isomer due to reduced steric hindrance. The use of metal nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃) can also influence the ortho/para ratio.[9]

  • Reaction Temperature: Lower temperatures generally favor the formation of the para-isomer as it is often the thermodynamically more stable product. Conversely, in some cases, intramolecular hydrogen bonding between the hydroxyl and nitro groups can stabilize the ortho-isomer, making it the major product at room temperature.[10][11]

  • Solvent Effects: The choice of solvent can influence the isomer distribution. For instance, using a non-polar solvent can alter the interaction between the substrate and the nitrating species.

  • Use of Catalysts: Phase-transfer catalysts and solid acid catalysts, such as zeolites, can be used to enhance para-selectivity by providing a structured environment that sterically hinders the formation of the ortho-isomer.[12]

Q3: What causes the formation of dark-colored byproducts, and how can I minimize them?

A3: The formation of dark-colored, often tarry, byproducts is primarily due to the oxidation of the phenol ring by the nitrating agent.[1] Phenols are electron-rich and thus easily oxidized, especially by strong acids like nitric acid. To minimize these byproducts:

  • Use Milder Nitrating Agents: Avoid using concentrated nitric acid alone. A mixture of nitric acid with sulfuric acid generates the nitronium ion (NO₂⁺) more efficiently, allowing for lower concentrations of nitric acid to be used.[13] Other milder options include metal nitrates or nitric acid in acetic acid.[8]

  • Control the Temperature: Maintain a low reaction temperature (typically 0-10 °C) to reduce the rate of oxidation reactions.[4]

  • Slow Reagent Addition: Add the nitrating agent slowly to the solution of the halogenated phenol to maintain a low concentration of the nitrating species and control the exotherm.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to reduce oxidative side reactions.

Q4: How can I prevent polynitration of my halogenated phenol?

A4: Polynitration occurs when the activated phenol ring undergoes multiple nitration steps.[4][5] To favor mono-nitration:

  • Use Stoichiometric Amounts of Nitrating Agent: Carefully control the molar ratio of the nitrating agent to the halogenated phenol. Using a slight excess of the nitrating agent may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Low Reaction Temperature: As with controlling oxidation, lower temperatures decrease the overall reactivity and reduce the likelihood of subsequent nitrations.[4]

  • Dilute Reaction Conditions: Working with more dilute solutions can help to control the reaction rate and selectivity.

Q5: What is ipso-substitution and in which cases is it most likely to occur?

A5: Ipso-substitution is a type of electrophilic aromatic substitution where the incoming electrophile (in this case, the nitro group) displaces a substituent other than hydrogen, such as a halogen.[6] For halogenated phenols, this results in the replacement of the halogen atom with a nitro group. This is more likely to occur when the halogen is a good leaving group (I > Br > Cl > F) and when the position of the halogen is activated by the hydroxyl group. The reaction mechanism often involves the formation of a Wheland intermediate where the positive charge is stabilized by the hydroxyl group.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of nitrated product 1. Inactive nitrating agent.2. Reaction temperature is too low.3. Insufficient reaction time.1. Prepare a fresh nitrating mixture (e.g., HNO₃/H₂SO₄).2. Gradually increase the reaction temperature while monitoring for side reactions.3. Monitor the reaction progress using TLC and extend the reaction time if necessary.
Formation of a complex mixture of isomers 1. Lack of regioselective control.2. Reaction conditions favoring multiple products.1. Experiment with different nitrating agents (e.g., metal nitrates, HNO₃ in acetic acid).2. Optimize the reaction temperature; lower temperatures often favor the para isomer.3. Consider using a catalyst that promotes selectivity (e.g., zeolites for para-selectivity).
Significant formation of dark, tarry byproducts 1. Oxidation of the phenol by the nitrating agent.2. Reaction temperature is too high.1. Use a milder nitrating agent or a mixed acid system (HNO₃/H₂SO₄) instead of concentrated HNO₃ alone.2. Maintain a low reaction temperature (0-10 °C) using an ice bath.3. Add the nitrating agent slowly and with vigorous stirring to dissipate heat.
Presence of di- or tri-nitrated products 1. Excess of nitrating agent.2. High reaction temperature.1. Use a stoichiometric amount or only a slight excess of the nitrating agent.2. Keep the reaction temperature low to reduce the rate of subsequent nitrations.
Evidence of ipso-substitution (loss of halogen) 1. The halogen is a good leaving group (e.g., Br, I).2. Reaction conditions favor this pathway.1. If ipso-substitution is a major issue, consider a different synthetic route or protecting the hydroxyl group to reduce the activation of the ring.
Runaway reaction (rapid temperature increase) 1. Poor temperature control.2. Rapid addition of the nitrating agent.1. Ensure efficient cooling and monitoring of the internal reaction temperature.2. Add the nitrating agent dropwise or in small portions, allowing the temperature to stabilize between additions.

Quantitative Data on Nitration of Halogenated Phenols

The following tables summarize quantitative data from various studies on the nitration of halogenated phenols, highlighting the effects of different reagents and conditions on product yields and isomer distribution.

Table 1: Nitration of Substituted Phenols with NaNO₂ and Various Acidic Systems in CH₂Cl₂ at Room Temperature [14]

SubstrateAcidic SystemTime (min)o-isomer (%)p-isomer (%)Total Yield (%)
2-MethylphenolOxalic acid dihydrate15336789
3-MethylphenolOxalic acid dihydrate15356595
4-MethylphenolOxalic acid dihydrate2040 (at C2)60 (at C6)90
2-ChlorophenolOxalic acid dihydrate18346690
3-ChlorophenolOxalic acid dihydrate22346691
4-ChlorophenolOxalic acid dihydrate28307090
2-BromophenolOxalic acid dihydrate12851589
4-BromophenolOxalic acid dihydrate18307090

Table 2: Nitration of Phenols with Antimony Nitrate (Sb(NO₃)₃·5H₂O) at 0-5 °C [15]

SubstrateTime (min)Product(s)Yield (%)
4-Methylphenol12,6-Dinitro-4-methylphenol93
2-Chlorophenol22-Chloro-4-nitrophenol, 2-Chloro-6-nitrophenol85
4-Chlorophenol22-Nitro-4-chlorophenol92
2,6-Dichlorophenol14-Nitro-2,6-dichlorophenol90
2,4-Dimethylphenol12,4-Dimethyl-6-nitrophenol91
2-Bromophenol22-Bromo-4-nitrophenol, 2-Bromo-6-nitrophenol87
4-Bromophenol22-Nitro-4-bromophenol95
2,6-Dibromophenol14-Nitro-2,6-dibromophenol92

Experimental Protocols

Protocol 1: General Procedure for Mono-nitration of Phenols with Mg(HSO₄)₂/NaNO₃/wet SiO₂ [16]

This procedure describes a mild and heterogeneous method for the mono-nitration of phenols.

Materials:

  • Substituted phenol

  • Magnesium bisulfate (Mg(HSO₄)₂)

  • Sodium nitrate (NaNO₃)

  • Wet silica gel (SiO₂) (50% w/w)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare a suspension of the substituted phenol (1 equivalent), Mg(HSO₄)₂ (1 equivalent), NaNO₃ (1 equivalent), and wet SiO₂ (50% w/w, e.g., 0.2 g per mmol of phenol) in dichloromethane.

  • Stir the heterogeneous mixture magnetically at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the solid reagents.

  • Wash the residue with dichloromethane.

  • Combine the filtrate and washings, and dry over anhydrous Na₂SO₄.

  • Filter to remove the drying agent.

  • Remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Nitration of p-Bromophenol using NH₄NO₃/KHSO₄ [2]

This protocol provides a method for the regioselective ortho-nitration of phenols.

Materials:

  • p-Bromophenol

  • Ammonium nitrate (NH₄NO₃)

  • Potassium bisulfate (KHSO₄)

  • Acetonitrile

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of p-bromophenol (1 equivalent) in acetonitrile, add NH₄NO₃ (2 equivalents) and a catalytic amount of KHSO₄ (e.g., 0.05 equivalents).

  • Stir the mixture magnetically at reflux temperature.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove insoluble materials.

  • Wash the residue with acetonitrile.

  • Combine the filtrate and washings and dry over anhydrous Na₂SO₄.

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The primary product is 4-bromo-2-nitrophenol.

Visualizations

Troubleshooting_Workflow start Start: Nitration of Halogenated Phenol issue Identify Primary Issue start->issue low_yield Low or No Yield issue->low_yield Low Yield isomer_mix Complex Isomer Mixture issue->isomer_mix Poor Selectivity byproducts Dark/Tarry Byproducts issue->byproducts Impurity polynitro Polynitration issue->polynitro Over-reaction ipso Ipso Substitution issue->ipso Side Reaction sol_low_yield Check Reagents & Conditions: - Fresh nitrating agent? - Increase temperature gradually? - Extend reaction time? low_yield->sol_low_yield sol_isomer Optimize for Selectivity: - Try milder nitrating agents. - Lower reaction temperature. - Use selectivity-enhancing catalyst. isomer_mix->sol_isomer sol_byproducts Minimize Oxidation: - Use milder nitrating agent. - Maintain low temperature (0-10°C). - Slow reagent addition. byproducts->sol_byproducts sol_polynitro Control Stoichiometry: - Use stoichiometric nitrating agent. - Maintain low temperature. polynitro->sol_polynitro sol_ipso Consider Alternative Strategy: - Protect hydroxyl group. - Choose a different synthetic route. ipso->sol_ipso

Caption: Troubleshooting workflow for nitration of halogenated phenols.

Regioselectivity_Factors regio Regioselectivity (ortho vs. para) factors Influencing Factors regio->factors temp Temperature factors->temp reagent Nitrating Agent factors->reagent sterics Steric Hindrance factors->sterics h_bonding Intramolecular H-Bonding factors->h_bonding outcome_o Favors Ortho temp->outcome_o Room Temp (sometimes) outcome_p Favors Para temp->outcome_p Low Temp reagent->outcome_p Milder Reagents sterics->outcome_p Bulky Groups h_bonding->outcome_o Stabilizes ortho

Caption: Factors influencing regioselectivity in phenol nitration.

Experimental_Workflow prep 1. Preparation of Reactants - Dissolve halogenated phenol - Prepare nitrating agent reaction 2. Nitration Reaction - Cool phenol solution (0-10°C) - Add nitrating agent slowly - Monitor temperature and stir prep->reaction monitoring 3. Reaction Monitoring - Use TLC to track progress reaction->monitoring workup 4. Work-up - Quench reaction with ice water - Extract with organic solvent monitoring->workup Reaction Complete purification 5. Purification - Dry organic layer - Evaporate solvent - Purify by chromatography/recrystallization workup->purification analysis 6. Analysis - Characterize product (NMR, MS, etc.) - Determine yield and purity purification->analysis

Caption: General experimental workflow for nitration.

References

Technical Support Center: Optimizing Reaction Temperature for Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of reaction temperature for nitration reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during nitration experiments, with a focus on temperature-related causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. The reaction temperature is too low, leading to a significantly slow reaction rate. 2. The nitrating agent is not potent enough for the specific substrate. 3. The acids used are decomposed or have a low concentration. 4. Inadequate mixing of immiscible phases.1. Cautiously and incrementally increase the temperature while closely monitoring the reaction.[1] 2. Employ a more potent nitrating system, such as by increasing the concentration of H₂SO₄ or using oleum.[1] 3. Utilize fresh, concentrated acids to prepare the nitrating mixture.[1] 4. Enhance the stirring speed to improve mass transfer between phases.[1]
High Percentage of Dinitro or Polynitrated Products Elevated reaction temperatures can encourage the addition of multiple nitro groups to the aromatic ring, which reduces the yield of the desired mono-nitrated product.[1] For example, in the nitration of benzene, keeping the temperature at or below 50°C is vital to favor the formation of nitrobenzene over dinitrobenzene.[2][3]1. Lower the Reaction Temperature: This is the most effective method. Conduct the reaction at the lowest temperature that allows for a practical reaction rate. Using an ice bath (0°C) or an ice-salt bath (<0°C) is advisable.[1] 2. Control the Rate of Addition: Add the nitrating agent (or the substrate) slowly and dropwise. This ensures that the generated heat is dissipated effectively by the cooling system, preventing localized temperature spikes.[1][4]
Formation of By-products (e.g., Oxidation Products) 1. High temperatures can cause the decomposition of nitric acid, leading to the formation of nitrogen dioxide and other undesired side products.[1] 2. Oxidation of the substrate can occur, particularly with sensitive starting materials.[1]1. Lower the reaction temperature immediately.[1] 2. Ensure the rate of addition of the nitrating agent is slow and controlled.[1] 3. Consult literature for the stability of your specific substrate under nitrating conditions.[1]
Reaction Color Turns Dark Brown or Black 1. Oxidation of the substrate or product. 2. Decomposition of the starting material or nitrating agent at elevated temperatures.1. Immediately lower the reaction temperature.[1] 2. Ensure the rate of addition of the nitrating agent is slow and controlled.[1] 3. Check the literature for the stability of your specific substrate under nitrating conditions.[1]
Sudden, Uncontrolled Temperature Spike (Thermal Runaway) The rate of heat generation surpasses the rate of heat removal.[1] This can be due to insufficient cooling capacity for the reaction scale.IMMEDIATE ACTION: 1. Cease the addition of reagents. 2. Apply maximum cooling (e.g., add more ice to the bath). 3. If the reaction is in a flask that can be safely moved, immerse it in a larger ice bath. NEVER pour water directly into a runaway nitration mixture, as the heat of dilution of sulfuric acid can exacerbate the situation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for a typical nitration reaction?

There is no single "ideal" temperature, as it is highly dependent on the substrate's reactivity.[1]

  • Activated Substrates (e.g., Phenol, Aniline derivatives): These are highly reactive and necessitate very low temperatures, typically in the range of -10°C to 5°C, to prevent oxidation and over-nitration.[1]

  • Moderately Activated/Deactivated Substrates (e.g., Toluene, Benzene): For these substrates, temperatures are generally maintained between 0°C and 50°C. For instance, the nitration of benzene is commonly carried out below 50°C to prevent dinitration.[2][3]

  • Strongly Deactivated Substrates (e.g., Nitrobenzene): To nitrate a deactivated ring, more forceful conditions are necessary, which may include higher temperatures (e.g., >60°C) and more potent nitrating agents like fuming sulfuric acid (oleum).[1]

Q2: My nitration reaction is not proceeding or is very slow. Should I increase the temperature?

While a higher temperature will increase the reaction rate, it must be done with extreme caution due to the risks of side reactions and thermal runaway.[1] Before increasing the temperature, consider the following:

  • Substrate Reactivity: If your substrate is strongly deactivated, a temperature increase may be necessary.

  • Incremental Increase: If you decide to increase the temperature, do so gradually in small increments (e.g., 5-10°C) while carefully monitoring the reaction for any sudden exotherm.[1]

Q3: How does temperature affect the selectivity of nitration?

For substrates that can form multiple isomers (e.g., ortho, meta, para), temperature can significantly influence the product distribution. Controlling the temperature is key to achieving the desired regioselectivity.[1] For example, in the nitration of toluene, lower temperatures can favor the formation of specific isomers. A study on the nitration of toluene with N₂O₅ in CH₂Cl₂ showed that decreasing the reaction temperature decreased the amount of the meta-nitrotoluene byproduct.[6]

Q4: What are the primary safety hazards associated with poor temperature control in nitration reactions?

The most significant risk is a "runaway reaction," where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially resulting in a violent decomposition or explosion.[1]

Data Presentation

Table 1: Recommended Temperature Ranges for Nitration of Various Aromatic Compounds

SubstrateActivating/Deactivating GroupRecommended Temperature RangeNotes
PhenolActivating (-OH)-10°C to 5°CHighly reactive, prone to oxidation and polynitration.[1][7]
TolueneActivating (-CH₃)30°CReacts about 25 times faster than benzene.[2][8]
Benzene-< 50°CTo prevent the formation of dinitrobenzene.[2][3]
Methyl BenzoateDeactivating (-COOCH₃)< 6°CThe carbonyl group deactivates the ring towards electrophilic substitution.[9]
NitrobenzeneStrongly Deactivating (-NO₂)> 60°C (up to 100°C)Requires more forcing conditions and stronger nitrating agents.[1][10]

Table 2: Effect of Temperature on Isomer Distribution in the Nitration of Toluene with N₂O₅ in CH₂Cl₂

Temperature (°C)Ortho-nitrotoluene (%)Meta-nitrotoluene (%)Para-nitrotoluene (%)
-60Not specified~1.0Not specified
-40Not specified~1.2Not specified
-20Not specified~1.8Not specified
0Not specified~2.5Not specified
+25Not specified~3.0Not specified
Data adapted from a study on the selective nitration of toluene.[6][11]

Experimental Protocols

Detailed Methodology for the Nitration of Benzene to Nitrobenzene

Materials:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene

  • Ice

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Thermometer

  • Ice bath

Procedure:

  • Prepare the Nitrating Mixture: In a flask, carefully add a measured volume of concentrated nitric acid to a measured volume of concentrated sulfuric acid. This mixing process is exothermic, so it should be done slowly and with cooling in an ice bath.

  • Set up the Reaction Apparatus: Place the benzene in a round-bottom flask equipped with a stirrer and a thermometer. Immerse the flask in an ice bath to maintain a low temperature.

  • Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the stirred benzene from a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at or below 50°C.[2][3]

  • Reaction Monitoring: Continuously monitor the temperature of the reaction mixture. If the temperature exceeds 50°C, slow down or stop the addition of the nitrating mixture and add more ice to the bath.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for about 30 minutes to an hour while maintaining the temperature.[3]

  • Work-up: Carefully pour the reaction mixture over crushed ice. The nitrobenzene will separate as a yellow, oily layer. Separate the layers using a separatory funnel.

  • Purification: Wash the organic layer with water and then with a dilute sodium carbonate solution to remove any remaining acid. Finally, wash again with water. Dry the nitrobenzene over a suitable drying agent (e.g., anhydrous calcium chloride) and purify by distillation.

Mandatory Visualization

experimental_workflow Experimental Workflow for a Typical Nitration Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acids Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) Cool in Ice Bath addition Slowly Add Nitrating Mixture to Substrate Solution prep_acids->addition prep_substrate Prepare Substrate Solution in Reaction Flask prep_substrate->addition monitoring Monitor Temperature (Maintain Recommended Range) addition->monitoring stirring Continuous Stirring quench Quench Reaction (Pour onto Ice) stirring->quench extraction Separate Organic Layer quench->extraction washing Wash with Water and Base extraction->washing drying Dry Organic Layer washing->drying purification Purify Product (e.g., Distillation, Recrystallization) drying->purification

Caption: Experimental workflow for a typical nitration reaction.

troubleshooting_logic Troubleshooting Logic for Nitration Temperature Optimization start Start Nitration check_temp Is Temperature Stable in Desired Range? start->check_temp temp_high Temperature Too High check_temp->temp_high No (High) temp_low Temperature Too Low check_temp->temp_low No (Low) reaction_proceeds Reaction Proceeds check_temp->reaction_proceeds Yes action_cool Decrease Addition Rate & Increase Cooling temp_high->action_cool action_heat Cautiously Increase Temperature temp_low->action_heat check_yield Check Yield and Purity reaction_proceeds->check_yield action_cool->check_temp action_heat->check_temp low_yield Low Yield/ Slow Reaction check_yield->low_yield Low polynitration Polynitration/ Byproducts check_yield->polynitration Impure end End check_yield->end Good optimize_temp Optimize Temperature low_yield->optimize_temp polynitration->optimize_temp optimize_temp->start

Caption: Troubleshooting logic for nitration temperature optimization.

References

Navigating the complexities of moving from laboratory to industrial-scale production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with scaling up chemical syntheses. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, ensuring a smoother transition from benchtop to bulk production.

Troubleshooting Guide: Common Scale-Up Challenges

Scaling up a chemical synthesis is not merely about proportionally increasing the amounts of reagents.[1] Physical and chemical properties that are negligible at a small scale can become significant and problematic at an industrial scale.[2][3] This guide addresses the most common issues encountered during this critical transition.

ProblemPotential Cause(s)Recommended Solution(s)
Low Product Yield - Poor Mixing/Mass Transfer: Inadequate mixing in large reactors can lead to localized concentration gradients and incomplete reactions.[2] - Side Reactions: Increased temperatures or longer reaction times at scale can promote the formation of unwanted byproducts.[4] - Feed Rate: Incorrect addition rate of reactants can affect reaction kinetics.- Optimize stirrer speed and design (e.g., propeller, turbine, or anchor stirrers) to ensure homogeneity.[2] Consider using baffled reactors. - Implement precise temperature control with jacketed reactors and efficient cooling systems.[2] Monitor reaction progress using in-process controls (e.g., HPLC, NMR) to determine the optimal endpoint.[4] - Adjust the feed rate of reactants based on reaction calorimetry data to control reaction kinetics and heat generation.[5]
Inconsistent Product Quality - Raw Material Variability: Inconsistencies in the purity and particle size of starting materials can affect reaction outcomes.[6] - Inconsistent Work-up Procedures: Variations in post-reaction steps like quenching, pH adjustment, and crystallization can impact purity.[4]- Establish strict specifications for all starting materials and perform incoming quality control checks.[4] - Standardize all work-up and isolation procedures.[4]
Thermal Runaway/Poor Heat Control - Reduced Surface-Area-to-Volume Ratio: Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[7][8] - Exothermic Reactions: Many reactions release heat, which can lead to a rapid temperature increase if not properly managed.[5][9]- Utilize reaction calorimetry to understand the heat flow of the reaction and predict the cooling requirements at scale.[10][11] - Employ jacketed reactors with efficient heat transfer fluids.[2] Consider using continuous flow reactors for highly exothermic reactions, as they offer superior heat transfer.[5] - Implement a robust process control system with real-time temperature monitoring and automated cooling controls.[12]
Crystallization/Precipitation Issues - Uncontrolled Nucleation and Growth: Changes in supersaturation, cooling rate, and agitation can lead to inconsistent crystal size and shape.[13] - Impurity Co-precipitation: Undesired substances can crystallize with the final product, affecting its purity.[4]- Control the rate of cooling and anti-solvent addition to manage supersaturation levels.[13] Utilize seeding to control nucleation. - Optimize the pH and solvent composition during crystallization to selectively precipitate the desired product.[4] - Employ in-situ particle size analyzers to monitor and control crystal growth.[2]
Process Safety Hazards - Handling of Hazardous Materials at Scale: Increased quantities of flammable, corrosive, or toxic substances pose greater risks.[3] - Pressure Build-up: Gaseous byproducts can lead to a dangerous increase in reactor pressure.[9]- Conduct a thorough Process Hazard Analysis (PHA) before scaling up.[3][9] - Use appropriate personal protective equipment (PPE) and closed-system transfers for hazardous materials.[4] Ensure adequate ventilation and have spill containment measures in place. - Equip reactors with pressure relief systems and ensure proper venting for reactions that generate gas.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the scale-up of industrial synthesis.

Q1: Why can't I just multiply the reagent quantities from my lab-scale experiment to scale up?

Scaling up is a non-linear process.[1] As the volume of a reaction increases, the surface-area-to-volume ratio decreases significantly, which impacts heat transfer.[7][8] What works in a small flask with efficient heat dissipation may lead to a dangerous thermal runaway in a large reactor.[5] Furthermore, mixing dynamics change, and what was a homogenous mixture at the lab scale might have "dead zones" in a large vessel, leading to incomplete reactions or side product formation.[2]

Q2: What are the most critical parameters to monitor during a scale-up experiment?

The most critical parameters to monitor are typically:

  • Temperature: Both the internal reaction temperature and the temperature of the heating/cooling jacket are crucial for controlling reaction kinetics and preventing thermal runaway.[14]

  • Mixing Speed and Power: Ensures homogeneity and efficient mass and heat transfer.[15]

  • Rate of Reagent Addition: Controls the reaction rate and heat generation, especially for exothermic reactions.[4]

  • Pressure: Important for reactions that consume or generate gas.[16]

  • pH: Can significantly impact reaction selectivity and product stability.[2]

Q3: How do I choose the right reactor for my scale-up process?

The choice of reactor depends on several factors, including the reaction type, operating conditions, and scale.

  • Batch Reactors (Stirred-Tank Reactors): These are the most common type and are versatile for a wide range of reactions. Key considerations include the material of construction (e.g., glass-lined steel, stainless steel), the type of agitator, and the jacketing for temperature control.[16]

  • Continuous Flow Reactors (Plug Flow Reactors): These are ideal for highly exothermic or hazardous reactions as they offer excellent heat transfer and precise control over reaction parameters.[5] They are also beneficial for reactions that require short residence times.

  • Glass Reactors: Often used in pilot plants due to their transparency, which allows for visual monitoring of the reaction, and their chemical resistance.[2]

Q4: What is a Process Hazard Analysis (PHA) and why is it important?

A Process Hazard Analysis (PHA) is a systematic evaluation of the potential hazards associated with an industrial process.[3][9] It is a critical safety measure before scaling up a chemical synthesis. The goal is to identify potential "what-if" scenarios that could lead to accidents, such as equipment failure or operator error, and to implement measures to mitigate these risks.[9]

Q5: How can I ensure consistent product quality during scale-up?

Maintaining product quality requires a multi-faceted approach:

  • Robust Process Development: Use statistical methods like Design of Experiments (DoE) to understand the impact of process variables on product quality.[17]

  • Raw Material Control: Implement strict quality control on incoming raw materials.[6]

  • In-Process Controls (IPCs): Regularly monitor critical quality attributes of the product during the manufacturing process.[18]

  • Process Validation: Demonstrate that the manufacturing process consistently produces a product that meets its predetermined specifications.[19]

Experimental Protocols & Visualizations

To further aid in understanding and implementing scale-up procedures, detailed methodologies for key experiments and visual diagrams of important concepts are provided below.

Protocol: Reaction Calorimetry for Thermal Hazard Assessment

Objective: To determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and other thermal parameters to ensure safe scale-up.[10]

Methodology:

  • Calibration: Calibrate the reaction calorimeter to determine the heat transfer coefficient (UA) of the system.

  • Reaction Setup: Charge the reactor with the initial reactants and solvents.

  • Isothermal Reaction: Start the reaction under isothermal conditions, maintaining a constant reactor temperature by adjusting the jacket temperature.

  • Reagent Addition: Add the limiting reagent at a controlled rate.

  • Data Acquisition: Continuously record the reactor temperature, jacket temperature, and reagent addition rate.

  • Heat Flow Calculation: The heat flow (q) at any given time is calculated using the equation: q = UA(Tr - Tj), where Tr is the reactor temperature and Tj is the jacket temperature.

  • Data Analysis: Integrate the heat flow over time to determine the total heat of reaction. Calculate the MTSR to assess the potential temperature rise in case of a cooling failure.

Diagrams

Scale_Up_Workflow cluster_0 Lab Scale (Feasibility) cluster_1 Bench Scale (Optimization) cluster_2 Pilot Plant (Validation) cluster_3 Industrial Scale (Production) Route Scouting Route Scouting Process Development Process Development Route Scouting->Process Development Proof of Concept Proof of Concept Proof of Concept->Process Development Process Hazard Analysis (PHA) Process Hazard Analysis (PHA) Process Development->Process Hazard Analysis (PHA) Analytical Method Development Analytical Method Development Process Validation Process Validation Analytical Method Development->Process Validation Reaction Calorimetry Reaction Calorimetry Reaction Calorimetry->Process Hazard Analysis (PHA) Commercial Manufacturing Commercial Manufacturing Process Hazard Analysis (PHA)->Commercial Manufacturing Equipment Selection Equipment Selection Equipment Selection->Commercial Manufacturing Demonstration Batches Demonstration Batches Demonstration Batches->Process Validation Process Validation->Commercial Manufacturing Continuous Monitoring Continuous Monitoring Commercial Manufacturing->Continuous Monitoring

A typical workflow for scaling up a chemical synthesis process.

Heat_Transfer_Comparison cluster_lab Lab Scale Reactor cluster_industrial Industrial Scale Reactor lab_reactor High Surface Area to Volume Ratio lab_heat Efficient Heat Dissipation lab_reactor->lab_heat Leads to industrial_heat Inefficient Heat Dissipation industrial_reactor Low Surface Area to Volume Ratio industrial_reactor->industrial_heat Leads to

Comparison of heat transfer efficiency at different scales.

Mixing_Issues Scale-Up Scale-Up Increased Volume Increased Volume Scale-Up->Increased Volume Inadequate Mixing Inadequate Mixing Increased Volume->Inadequate Mixing Localized Hotspots Localized Hotspots Inadequate Mixing->Localized Hotspots Concentration Gradients Concentration Gradients Inadequate Mixing->Concentration Gradients Side Reactions Side Reactions Localized Hotspots->Side Reactions Incomplete Conversion Incomplete Conversion Concentration Gradients->Incomplete Conversion Low Yield & Purity Low Yield & Purity Side Reactions->Low Yield & Purity Incomplete Conversion->Low Yield & Purity

Logical relationship of mixing issues during scale-up.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Methyl 5-chloro-2-hydroxy-3-nitrobenzoate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate, a key intermediate in various synthetic pathways. The following sections detail experimental protocols and comparative data for spectroscopic and chromatographic methods to ensure accurate identification, purity assessment, and quality control.

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Temperature: 25°C

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Comparison:

Compound ¹H NMR Data (CDCl₃) Reference
This compound δ 10.84 (1H, s, -OH), 7.20 (1H, d, J=2.4Hz, Ar-H), 6.83 (1H, d, J=2.4Hz, Ar-H), 3.94 (3H, s, -OCH₃)[1]
Methyl 5-hydroxy-2-methyl-3-nitrobenzoate δ 7.42 (1H, d, J=2.4Hz, Ar-H), 7.37 (1H, d, J=2.4Hz, Ar-H), 3.94 (3H, s, -OCH₃), 2.50 (3H, s, Ar-CH₃)[2]

¹³C NMR Spectroscopy

Experimental Protocol (General):

  • Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.5-0.7 mL of CDCl₃.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Temperature: 25°C

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

  • Data Processing: Fourier transform, phase correct, and reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument: A standard FT-IR spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber.

Data Comparison of Characteristic Peaks (cm⁻¹):

Functional Group This compound (Predicted) Methyl 5-chloro-2-fluoro-3-nitrobenzoate (Experimental) [1]
O-H stretch (hydroxyl)~3400-3200 (broad)N/A
C-H stretch (aromatic)~3100-3000~3100-3000
C=O stretch (ester)~1730-1715~1700
N=O stretch (nitro)~1530 and ~1350~1520
C-Cl stretch~800-600~800-600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (Electron Ionization - GC-MS):

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph.

  • GC Separation: The compound is separated from any impurities on a suitable capillary column (e.g., DB-5ms).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole).

  • Data Acquisition: The mass spectrum is recorded.

Data Comparison:

Compound Molecular Ion (m/z) Key Fragments (Predicted/Observed)
This compound 231/233 (due to ³⁵Cl/³⁷Cl isotopes)Fragments corresponding to the loss of -OCH₃, -NO₂, and COOCH₃
Methyl 5-hydroxy-2-methyl-3-nitrobenzoate 212 (M+1)Not specified[2]

Chromatographic Characterization Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds. A reversed-phase method is typically suitable for this analyte.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature (e.g., 280°C) and hold for 5-10 minutes.

  • Injection: Split or splitless injection of 1 µL of a dilute sample solution.

  • MS Parameters: EI ionization at 70 eV, with a scan range of m/z 40-400.

Visualized Workflows

Spectroscopic_Characterization_Workflow cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample Dissolve in CDCl3 H1_NMR ¹H NMR Analysis NMR_Sample->H1_NMR C13_NMR ¹³C NMR Analysis NMR_Sample->C13_NMR NMR_Data Structural Elucidation H1_NMR->NMR_Data C13_NMR->NMR_Data FTIR_Sample Prepare Sample (ATR or KBr) FTIR_Analysis FT-IR Measurement FTIR_Sample->FTIR_Analysis FTIR_Data Functional Group ID FTIR_Analysis->FTIR_Data MS_Sample Inject into GC-MS MS_Analysis EI Ionization & Mass Analysis MS_Sample->MS_Analysis MS_Data Molecular Weight & Fragmentation MS_Analysis->MS_Data

Caption: Workflow for Spectroscopic Characterization.

Chromatographic_Analysis_Workflow cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis Start Sample of this compound Decision Purity Assessment or Separation? Start->Decision HPLC_Prep Prepare Mobile Phase & Sample Solution Decision->HPLC_Prep Non-volatile Impurities GCMS_Prep Prepare Sample Solution Decision->GCMS_Prep Volatile Impurities HPLC_Run Inject & Run on C18 Column HPLC_Prep->HPLC_Run HPLC_Detect UV Detection HPLC_Run->HPLC_Detect HPLC_Result Purity Calculation & Quantification HPLC_Detect->HPLC_Result GCMS_Run Inject & Run on GC Column GCMS_Prep->GCMS_Run GCMS_Detect Mass Spectrometry Detection GCMS_Run->GCMS_Detect GCMS_Result Impurity Identification & Quantification GCMS_Detect->GCMS_Result

Caption: Workflow for Chromatographic Analysis.

References

A Comparative Analysis of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate and its key positional isomers. The document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their physicochemical properties, synthesis, and biological activities, supported by experimental data and protocols.

Introduction and Structural Comparison

This compound and its isomers are substituted nitrobenzoate compounds. The arrangement of the chloro, hydroxyl, and nitro groups on the benzene ring significantly influences their chemical reactivity, physical properties, and biological potential.[1] The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, makes these compounds interesting candidates for various therapeutic applications, including antimicrobial and anti-inflammatory agents.[2][3]

Below are the structures of the primary compound and its selected isomers for comparison.

Caption: Chemical structures of the compared isomers.

Physicochemical Properties

The position of substituents dramatically affects properties like melting point, polarity, and solubility, which in turn influence the pharmacokinetic and pharmacodynamic profiles of the compounds. The hydroxyl group, in particular, introduces hydrogen-bonding capabilities that can increase polarity and aqueous solubility.[1]

PropertyThis compoundMethyl 4-chloro-2-hydroxy-5-nitrobenzoateMethyl 2-chloro-5-nitrobenzoate
CAS Number 5043-79-8[4]1206969-91-6[5]6629-25-0[6]
Molecular Formula C₈H₆ClNO₅C₈H₆ClNO₅C₈H₆ClNO₄
Molecular Weight 231.59 g/mol 231.59 g/mol 215.59 g/mol [7]
Melting Point Not availableNot available95-97 °C

Synthesis Overview

These compounds are typically synthesized through multi-step reactions involving nitration and esterification of substituted benzoic acids. The specific route depends on the desired substitution pattern.

General Synthesis Workflow:

G start Substituted Benzoic Acid nitration Nitration (e.g., HNO3/H2SO4) start->nitration esterification Esterification (e.g., Methanol/H+) nitration->esterification purification Purification (Crystallization/Chromatography) esterification->purification product Final Product (Methyl Ester Isomer) purification->product

Caption: General workflow for the synthesis of nitrobenzoate esters.

For instance, Methyl 5-chloro-2-nitrobenzoate can be synthesized by dissolving 5-chloro-2-nitrobenzoic acid in anhydrous methanol and bubbling anhydrous hydrogen chloride gas through the mixture.[8] Another approach involves reacting the corresponding acid with potassium carbonate and dimethyl sulfate in acetone under reflux.[9] The synthesis of hydroxylated analogs often involves the nitration of a corresponding hydroxybenzoic acid precursor.[10]

Comparative Biological Activity

While comprehensive comparative data for these specific isomers is limited, the biological activities of structurally related nitroaromatic compounds provide valuable insights. Nitrobenzoate derivatives are known to possess a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][11]

Potential Biological Activities:

ActivityCompound ClassReported Effects & Mechanism
Antimicrobial Nitroaromatic CompoundsStructurally similar compounds like 5'-chloro-2'-hydroxy-3'-nitrochalcone have shown inhibitory effects against bacteria and yeast.[12] The mechanism is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of toxic reactive nitrogen species.
Anti-inflammatory Substituted Benzoic AcidsRelated compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through modulation of signaling pathways like NF-κB and MAPKs.[3][13]
Cytotoxicity Nitrobenzoate DerivativesThe cytotoxic potential against cancer cell lines is an area of active research for this class of compounds.

Biological Screening Workflow:

G compound Synthesized Isomer antimicrobial Antimicrobial Assay (MIC Determination) compound->antimicrobial cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO/Cytokine Levels) compound->anti_inflammatory data Data Analysis (IC50 / MIC Calculation) antimicrobial->data cytotoxicity->data anti_inflammatory->data

Caption: General workflow for biological screening of isomers.

Potential Anti-inflammatory Signaling Pathway

Based on studies of analogous structures, a plausible mechanism for anti-inflammatory action involves the inhibition of key signaling pathways. Upon stimulation by agents like lipopolysaccharide (LPS), cellular pathways such as NF-κB and MAPK are activated, leading to the expression of pro-inflammatory genes. Compounds that can interfere with these pathways are of significant therapeutic interest.[3]

G LPS LPS Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, Cytokines) MAPK->ProInflammatory NFkB->ProInflammatory Isomer Nitrobenzoate Isomer Isomer->MAPK Inhibition Isomer->NFkB Inhibition Inflammation Inflammatory Response ProInflammatory->Inflammation

Caption: Potential anti-inflammatory mechanism of action.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[14][15][16]

  • Preparation of Compound Stock: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations across the wells.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[14] Dilute this suspension as required by the specific standard protocol.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[15]

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[17][18][19]

  • Cell Seeding: Seed cells (e.g., a human cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the various compound concentrations. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[17][20] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[21] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.[17] A reference wavelength of >650 nm can be used to subtract background noise.[18]

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.

References

Interpreting the NMR Spectrum of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate. The analysis is based on established principles of NMR spectroscopy and comparative data from structurally related compounds. This document serves as a valuable resource for the structural elucidation and verification of this compound in research and development settings.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound are summarized in the tables below. These predictions are derived from the analysis of substituent effects on the benzene ring and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.1 - 8.3Doublet (d)~2.5
H-67.8 - 8.0Doublet (d)~2.5
-OH10.0 - 12.0Singlet (s)-
-OCH₃3.9 - 4.1Singlet (s)-

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

AssignmentChemical Shift (δ, ppm)
C=O168 - 172
C-2155 - 160
C-5125 - 130
C-1120 - 125
C-3135 - 140
C-4128 - 133
C-6115 - 120
-OCH₃52 - 55

Spectral Interpretation and Rationale

The predicted NMR data is based on the additive effects of the substituents on the benzene ring. The electron-withdrawing nature of the nitro group (-NO₂) and the chloro group (-Cl) significantly influences the chemical shifts of the aromatic protons and carbons, causing them to appear downfield. The hydroxyl (-OH) and methyl ester (-COOCH₃) groups also contribute to the overall electronic environment of the molecule.

¹H NMR Spectrum:

  • Aromatic Protons (H-4 and H-6): The two aromatic protons are expected to appear as doublets due to meta-coupling. The proton at the H-4 position, being situated between the electron-withdrawing nitro and chloro groups, is expected to be the most deshielded and therefore appear at the lowest field (highest ppm value). The H-6 proton will also be deshielded and will couple with H-4, resulting in a doublet with a small meta-coupling constant (typically 2-3 Hz).

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to be a broad singlet and appear significantly downfield, likely between 10.0 and 12.0 ppm. Its chemical shift can be highly dependent on concentration and solvent.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet in the region of 3.9 to 4.1 ppm.

¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group will be the most downfield signal in the spectrum.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the hydroxyl group (C-2) is expected to be significantly downfield. The carbons attached to the nitro (C-3) and chloro (C-5) groups will also be deshielded. The quaternary carbon (C-1) and the protonated carbons (C-4 and C-6) will have distinct chemical shifts based on their electronic environment.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the typical region for such functionalities.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring the ¹H and ¹³C NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a 30-degree pulse width.

    • Set the acquisition time to 4 seconds and the relaxation delay to 2 seconds.

    • Acquire 16 scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the acquisition time to 2 seconds and the relaxation delay to 5 seconds.

    • Acquire 1024 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum.

Molecular Structure and NMR Correlations

The following diagram illustrates the structure of this compound and the key through-bond interactions that give rise to the predicted NMR signals.

A Researcher's Guide to Mass Spectrometry Fragmentation: CID vs. HCD vs. ETD

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and life sciences research, mass spectrometry (MS) stands as an indispensable tool for the identification and quantification of molecules, from small drug compounds to large protein complexes. A critical step in this analytical process is the fragmentation of ions within the mass spectrometer, which generates characteristic fragment ions that provide structural information. The choice of fragmentation technique can significantly impact the quality and depth of data obtained. This guide provides an objective comparison of three prevalent fragmentation methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD), supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific application.

Principles of Fragmentation Techniques

Collision-Induced Dissociation (CID) is a widely used fragmentation method where precursor ions are accelerated and collided with a neutral gas. This collision imparts internal energy to the ion, leading to the cleavage of its weakest bonds, primarily producing b- and y-type fragment ions from peptides.[1]

Higher-Energy Collisional Dissociation (HCD) is a CID-type fragmentation technique available on Orbitrap mass spectrometers.[1] In HCD, fragmentation occurs in a separate collision cell, which allows for higher collision energies and eliminates the low-mass cutoff issue often associated with ion trap CID.[2] This results in richer fragmentation spectra, particularly for the detection of low-mass reporter ions used in isobaric labeling experiments.[3]

Electron-Transfer Dissociation (ETD) takes a different approach. It involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation.[4] This process preferentially cleaves the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions. A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) like phosphorylation and glycosylation, which can be lost during the energetic collisions of CID and HCD.[5]

Performance Comparison: Peptides and Post-Translational Modifications

The choice between CID, HCD, and ETD often depends on the specific analytical goal, such as maximizing peptide identifications, achieving high sequence coverage, or characterizing PTMs.

Peptide Identification and Sequence Coverage

For general shotgun proteomics experiments aiming to identify a large number of peptides, HCD and CID are often the methods of choice. HCD, in particular, has been shown to provide a greater number of peptide-spectrum matches (PSMs) and unique peptide identifications compared to CID and ETD for doubly charged tryptic peptides.[6] However, ETD can provide complementary information, and combining search results from different fragmentation methods can increase overall protein sequence coverage. In a study comparing CID and ETD, CID identified 50% more peptides, while ETD resulted in a ~20% increase in amino acid sequence coverage for the identified peptides.[7]

Fragmentation MethodPeptide Identifications (Doubly Charged)Peptide Identifications (Higher Charge States, >2)Average Sequence CoveragePrimary Fragment Ions
CID GoodModerateGoodb, y
HCD ExcellentGoodExcellentb, y
ETD ModerateExcellentExcellentc, z

Table 1: General performance comparison of CID, HCD, and ETD for peptide analysis. Data synthesized from multiple studies.[4][6][7]

Analysis of Post-Translational Modifications

The analysis of labile PTMs is where ETD demonstrates its primary strength. The gentle fragmentation mechanism of ETD preserves these modifications on the peptide backbone, allowing for confident site localization.

For phosphopeptides , CID and HCD can lead to the neutral loss of the phosphate group, complicating spectra and hindering precise localization. While multistage activation (MSA) in CID can help, ETD is often preferred for its ability to fragment the peptide backbone while leaving the phosphate group intact.[8] A comparative study on phosphopeptides showed that an alternating CID/ETD approach identified about 30% more phosphopeptide-spectrum matches than CID alone.[8]

In the analysis of ubiquitylated peptides , which often carry a di-glycine (GG) remnant, ETD has been shown to significantly outperform CID and HCD. This is attributed to the prevalence of higher charge states in these peptides, for which ETD is more effective. One study reported a nearly two-fold increase in ubiquitylation site identifications with ETD compared to CID or HCD.[9]

PTM TypeCID/HCD PerformanceETD PerformanceKey Advantage of ETD
Phosphorylation Prone to neutral loss of phosphate groupPreserves phosphate group on fragment ionsConfident site localization
Glycosylation Can lead to loss of labile glycan structuresPreserves glycan structure on the peptideCharacterization of intact glycopeptides
Ubiquitylation (GG remnant) Lower identification ratesHigher identification ratesEfficient fragmentation of higher charge state precursors

Table 2: Comparison of fragmentation methods for the analysis of common post-translational modifications.[9]

Experimental Workflows and Protocols

To provide a practical context for these comparisons, the following sections detail a typical experimental workflow and protocols for a bottom-up proteomics experiment.

General Bottom-Up Proteomics Workflow

The following diagram illustrates a standard workflow for identifying and quantifying proteins in a complex biological sample using mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis p1 Protein Extraction (from cells, tissue, etc.) p2 Reduction & Alkylation p1->p2 p3 Protein Digestion (e.g., with Trypsin) p2->p3 l1 Peptide Cleanup (e.g., Desalting) p3->l1 l2 Liquid Chromatography (Peptide Separation) l1->l2 m1 Mass Spectrometry (MS1 Scan - Precursor Selection) l2->m1 m2 Fragmentation (CID, HCD, or ETD) m1->m2 m3 MS/MS Scan (Fragment Ion Detection) m2->m3 d1 Database Search (e.g., Mascot, SEQUEST) m3->d1 d2 Peptide & Protein Identification d1->d2 d3 Quantification & Reporting d2->d3

Caption: A typical bottom-up proteomics workflow.

Detailed Experimental Protocols

This protocol is a general guideline and may require optimization for specific sample types.[10][11]

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Sonicate or use mechanical disruption to ensure complete lysis.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 100 µg), add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add iodoacetamide (IAA) to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Protein Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Equilibrate a C18 desalting column with a solution of 0.1% TFA in 80% acetonitrile.

  • Wash the column with a solution of 0.1% TFA in water.

  • Load the acidified peptide sample onto the column.

  • Wash the column again with 0.1% TFA in water to remove salts.

  • Elute the peptides with a solution of 0.1% TFA in 50-80% acetonitrile.

  • Dry the eluted peptides in a vacuum centrifuge.

The following are example parameters for a typical LC-MS/MS analysis on an Orbitrap mass spectrometer. These will require optimization based on the specific instrument and experimental goals.[2][12]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: A linear gradient from 2% to 40% mobile phase B over 60-120 minutes.

    • Flow Rate: 300 nL/min.

  • Mass Spectrometry (Data-Dependent Acquisition):

    • MS1 Scan:

      • Resolution: 60,000 - 120,000.

      • Scan Range: m/z 350-1500.

      • AGC Target: 1e6.

      • Maximum Injection Time: 50 ms.

    • MS/MS Scan (TopN, e.g., Top 10):

      • Isolation Window: 1.6 m/z.

      • Activation Type: CID, HCD, or ETD.

      • CID: Normalized Collision Energy (NCE) of 35%.

      • HCD: NCE of 28-32%.

      • ETD: Calibrated ETD reaction time.

      • Resolution: 15,000 - 30,000.

      • AGC Target: 5e4.

      • Maximum Injection Time: 100 ms.

      • Dynamic Exclusion: Enabled for 30 seconds.

Logical Comparison of Fragmentation Outcomes

The different fragmentation mechanisms of CID/HCD and ETD lead to distinct and complementary information, as illustrated in the following diagram.

G cluster_precursor Precursor Ion cluster_cid_hcd CID / HCD cluster_etd ETD precursor Multiply Charged Peptide Ion cid_hcd_node Collision with Inert Gas precursor->cid_hcd_node etd_node Electron Transfer precursor->etd_node by_ions b- and y-type ions (Peptide Backbone Cleavage at C-N bond) cid_hcd_node->by_ions ptm_loss Potential Loss of Labile PTMs cid_hcd_node->ptm_loss cz_ions c- and z-type ions (Peptide Backbone Cleavage at N-Cα bond) etd_node->cz_ions ptm_preservation Preservation of Labile PTMs etd_node->ptm_preservation

Caption: Comparison of CID/HCD and ETD fragmentation pathways.

Conclusion

The choice of fragmentation technique in mass spectrometry is a critical decision that influences the outcome of an experiment. For broad-scale protein identification, HCD often provides the highest number of peptide identifications. However, for the analysis of labile post-translational modifications, the gentle fragmentation of ETD is unparalleled in its ability to preserve these critical modifications and enable confident site localization. CID remains a robust and widely accessible technique that provides valuable data for a broad range of applications. By understanding the principles, advantages, and limitations of each method, and by employing optimized experimental protocols, researchers can harness the full power of mass spectrometry to advance their scientific discoveries.

References

Unveiling the Reactivity Landscape of Halogenated Nitrobenzoates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle nuances of chemical reactivity is paramount. This guide provides a comprehensive comparison of the reactivity of different halogenated nitrobenzoates, underpinned by experimental principles and presented for practical application.

The reactivity of halogenated nitrobenzoates in nucleophilic aromatic substitution (SNAr) reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules. The interplay between the nature of the halogen substituent and its position relative to the electron-withdrawing nitro group dictates the reaction's efficiency. This guide synthesizes established principles to offer a clear comparison of their performance.

The Decisive Role of the Halogen: A Counterintuitive Trend

In the realm of nucleophilic aromatic substitution, the typical leaving group ability observed in aliphatic systems (I > Br > Cl > F) is inverted. For SNAr reactions, the reactivity order for halogens is generally:

F > Cl ≈ Br > I [1][2][3]

This "element effect" is a hallmark of the SNAr mechanism. The reaction proceeds via a two-step addition-elimination process. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5][6][7] The high electronegativity of fluorine powerfully withdraws electron density from the aromatic ring, making the site of attack more electrophilic and thus accelerating this initial, crucial step.[8] Although the carbon-fluorine bond is the strongest, its breakage occurs in the second, faster step and therefore does not determine the overall reaction rate.[2]

Impact of Substituent Position

For a successful SNAr reaction, the presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to the halogen leaving group is critical.[4][5][9][7][10] This specific orientation allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance.[9][7][10] Halogenated nitrobenzoates with a meta-positioned nitro group are significantly less reactive towards nucleophilic substitution.[7][10]

Comparative Reactivity Data

While precise kinetic data for a comprehensive series of halogenated nitrobenzoates under identical conditions is sparsely documented in single reports, the well-established principles of SNAr reactions allow for a qualitative and semi-quantitative comparison. The following table summarizes the expected relative reactivity and key characteristics.

Halogen SubstituentRelative ReactivityKey Factors Influencing Reactivity
Fluorine (F) Highest- High Electronegativity: Strongly activates the aromatic ring for nucleophilic attack.[2][8] - Rate-Determining Step: The nucleophilic addition is the slow step, which is facilitated by fluorine's electron-withdrawing nature.[2][6]
Chlorine (Cl) Intermediate- Moderate Electronegativity: Less activating than fluorine. - Good Leaving Group: Balances ring activation and leaving group ability.
Bromine (Br) Intermediate- Similar to Chlorine: Reactivity is often comparable to the chloro-substituted analogue.[1]
Iodine (I) Lowest- Low Electronegativity: Weakly activates the ring towards nucleophilic attack. - C-I Bond Strength: While the C-I bond is the weakest, this is not the rate-determining factor.

Visualizing the Reaction Pathway and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of the SNAr mechanism and a typical experimental workflow.

SNAr_Mechanism reagents Halogenated Nitrobenzoate + Nucleophile meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reagents->meisenheimer Attack (Rate-Determining) product Substituted Nitrobenzoate + Halide Ion meisenheimer->product Elimination (Fast)

SNAr Reaction Mechanism

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Halogenated Nitrobenzoate in Anhydrous Solvent add_nuc Add Nucleophile and Base start->add_nuc react Stir at Appropriate Temperature (e.g., RT to 100°C) add_nuc->react monitor Monitor Progress by TLC react->monitor quench Quench Reaction and Extract with Organic Solvent monitor->quench dry Dry and Concentrate quench->dry purify Purify by Column Chromatography dry->purify

Typical Experimental Workflow

Detailed Experimental Protocol: A Representative Example

This protocol is a general guideline for the SNAr reaction of a halogenated nitrobenzoate with an amine nucleophile. Optimization for specific substrates and nucleophiles may be required.

Materials:

  • Halogenated nitrobenzoate (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 - 2.0 eq)[4]

  • Anhydrous dipolar aprotic solvent (e.g., DMF, DMSO)[5]

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the halogenated nitrobenzoate (1.0 eq) and dissolve it in the chosen anhydrous solvent (5-10 mL per mmol of substrate).[4]

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (1.5 - 2.0 eq).[4] The base serves to neutralize the hydrogen halide formed during the reaction.

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 80-100 °C, depending on the reactivity of the starting materials).[5][11]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[4][11]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4][11]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4][11] The crude product can then be purified by column chromatography on silica gel.[4][11]

This guide provides a foundational understanding of the factors governing the reactivity of halogenated nitrobenzoates, offering valuable insights for the design and execution of synthetic strategies in research and development.

References

A Comparative Guide to the Biological Activities of Quercetin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of select quercetin derivatives against the parent compound, quercetin. The focus is on anticancer and antioxidant properties, supported by quantitative experimental data. Detailed protocols for the key assays cited are provided, along with visualizations of a critical signaling pathway and a standard experimental workflow to aid in research and development.

Introduction

Quercetin is a naturally occurring flavonoid found in many fruits and vegetables, known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] However, its therapeutic application is often limited by poor water solubility and low bioavailability.[1] To overcome these limitations, researchers have synthesized numerous quercetin derivatives, modifying its structure to enhance its pharmacological properties.[1][2] This guide compares the in vitro efficacy of several of these derivatives.

Comparative Biological Activity Data

The following table summarizes the quantitative data on the antioxidant and anticancer activities of quercetin and some of its synthesized derivatives. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater potency.

Compound/DerivativeAntioxidant Activity (DPPH Assay) IC₅₀ (µg/mL)Anticancer Activity (MTT Assay) vs. HepG2 Cells IC₅₀ (µg/mL)Reference
Quercetin (Parent Compound) 2.6185.8[4]
Quercetin Schiff Base (W1) 2.6186.1[4]
Quercetin Schiff Base (W2) 1.8213.7[4]
Quercetin Schiff Base (W3) 1.6244.3[4]
Quercetin Amide Derivative (7-13) Not Reported10.25 (vs. EC109 Cells)[5]
5-FU (Positive Control) Not Applicable41.738 (vs. EC109 Cells)[5]

Summary of Findings:

  • Antioxidant Activity: Schiff base derivatization (W2, W3) was shown to enhance the antioxidant potential of quercetin, as indicated by their lower IC₅₀ values in the DPPH radical scavenging assay.[4]

  • Anticancer Activity: While the tested Schiff base derivatives (W1, W2, W3) showed potent, dose-dependent reductions in HepG2 liver cancer cell viability, their IC₅₀ values were comparable to or slightly higher than the parent quercetin compound.[4] In contrast, a specific quercetin amide derivative (7-13) demonstrated significantly enhanced antitumor activity against EC109 esophageal cancer cells, with an IC₅₀ value substantially lower than both quercetin and the standard chemotherapy drug 5-Fluorouracil (5-FU).[5] This highlights how different structural modifications can lead to varied effects on specific cancer cell lines.

Signaling Pathway and Experimental Workflows

Visualizations are provided for a key signaling pathway commonly modulated by quercetin and a standard experimental workflow used to assess its activity.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is implicated in many diseases, including cancer, making it a key target for therapeutic agents like quercetin and its derivatives.[6]

MAPK_Pathway extracellular Extracellular Signals (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf jnk JNK (MAPK) ras->jnk p38 p38 (MAPK) ras->p38 mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription jnk->transcription p38->transcription response Cellular Responses (Proliferation, Apoptosis, etc.) transcription->response quercetin Quercetin Derivatives quercetin->raf quercetin->mek

Caption: The MAPK signaling cascade, a target for quercetin derivatives.

Western Blot Experimental Workflow

Western blotting is a widely used technique to detect and quantify the expression or phosphorylation status of specific proteins, such as those in the MAPK pathway, following treatment with a compound.[7]

Western_Blot_Workflow start 1. Cell Culture & Treatment (with Quercetin Derivative) lysis 2. Cell Lysis & Protein Extraction start->lysis quant 3. Protein Quantification (e.g., BCA Assay) lysis->quant sds 4. SDS-PAGE (Protein Separation by Size) quant->sds transfer 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) sds->transfer blocking 6. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 7. Primary Antibody Incubation (Binds to Target Protein) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (Binds to Primary Ab) primary_ab->secondary_ab detection 9. Detection (Chemiluminescence or Fluorescence) secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis

Caption: Standard workflow for Western blot analysis.

Experimental Protocols

Detailed methodologies for the key assays referenced in this guide are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[8] It measures the metabolic activity of cells, which is an indicator of cell health. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the quercetin derivatives. Include wells for a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or detergent reagent) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Gently mix to ensure complete solubilization. Leave the plate at room temperature in the dark for approximately 2 hours.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][10]

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[11] The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color which turns to a pale yellow upon reduction by an antioxidant.[12]

Protocol:

  • Reagent Preparation: Prepare a fresh working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm.[11] Prepare serial dilutions of the quercetin derivatives and a positive control (e.g., Ascorbic Acid or Trolox).[11]

  • Reaction Setup: In a 96-well plate, add 100 µL of the various concentrations of the test compounds or standards to triplicate wells.[11]

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all wells. For a blank control, add 100 µL of the solvent instead of a test compound.[11]

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[11][12]

  • Absorbance Reading: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100.[11] The IC₅₀ value is determined by plotting the scavenging percentage against the logarithm of the compound concentration.

Western Blot Analysis for MAPK Pathway Modulation

This protocol is used to detect changes in the phosphorylation status of key MAPK proteins (e.g., p-ERK, p-JNK) in response to treatment with quercetin derivatives.

Protocol:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Pre-treat cells with various concentrations of the quercetin derivative for a specified time, followed by stimulation with an appropriate activator (e.g., H₂O₂) if necessary to induce pathway activation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading of protein for each sample.

  • SDS-PAGE: Denature protein samples by boiling with Laemmli sample buffer. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK) overnight at 4°C with gentle agitation. Following washes with TBST, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescent (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.

  • Analysis: Perform densitometric analysis on the bands using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and/or a loading control (e.g., β-actin or GAPDH).[7]

References

A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and drug products is paramount. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for purity assessment due to its robustness, versatility, and high resolving power. This guide provides an objective comparison of HPLC with its advanced successor, Ultra-High-Performance Liquid Chromatography (UHPLC), as well as orthogonal techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE). Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.

Principles of Chromatographic and Electrophoretic Techniques

At its core, HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[1] Variations in this fundamental principle give rise to different techniques with distinct advantages.

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of a broad range of compounds, including non-volatile and thermally labile substances.[2] Separation is driven by a high-pressure pump that moves the liquid mobile phase through the column.

Ultra-High-Performance Liquid Chromatography (UHPLC): An evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm) and operates at much higher pressures (up to 15,000 psi or more).[3] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.[3]

Gas Chromatography (GC): A powerful technique for the separation and analysis of volatile and thermally stable compounds.[4] The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the compound's boiling point and affinity for the stationary phase.[5]

Capillary Electrophoresis (CE): A high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[6] The separation occurs in a narrow capillary filled with an electrolyte solution. CE is particularly well-suited for the analysis of charged molecules, including proteins and peptides.[7]

Comparative Performance Analysis

The choice of analytical technique for purity assessment depends on a multitude of factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired analytical performance characteristics. The following tables provide a summary of quantitative data comparing HPLC, UHPLC, GC, and CE for the purity assessment of the common non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

Table 1: Performance Comparison of HPLC and UHPLC for Ibuprofen Purity Analysis

ParameterHPLCUHPLCReference
Analysis Time >20 min4 min[7]
Mobile Phase Consumption 40 mL4 mL[7]
Retention Time (Ibuprofen) 5.69 min0.26 min[8]
Retention Time (Valerophenone - Impurity) 7.40 min0.32 min[8]
Linearity (R²) (Ibuprofen) >0.999>0.999[2][3]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%[3]
Precision (%RSD) < 2.0%< 2.0%[3]

Table 2: General Performance Comparison of HPLC, GC, and CE

ParameterHPLCGCCEReference
Typical Analysis Time 10 - 60 minMinutes to seconds< 15 min[7][9]
Resolution GoodVery High (with capillary columns)Very High[7][10]
Sensitivity Dependent on detector (UV, MS, etc.)High (especially with FID and MS)Generally lower than HPLC[2][10]
Applicability Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsCharged molecules (ions, proteins)[2][4][7]
Solvent Consumption HighLow (carrier gas)Very Low[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are representative experimental protocols for the purity assessment of ibuprofen using HPLC, UHPLC, GC, and CE.

Protocol 1: HPLC Purity Analysis of Ibuprofen

This method is a standard reversed-phase HPLC approach for quantifying ibuprofen and its related impurities.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[11]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A mixture of phosphate buffer (pH 6.8) and acetonitrile (65:35 v/v).[11]

  • Flow Rate: 0.7 mL/min.[11]

  • Column Temperature: Ambient.[11]

  • Detection: UV at 220 nm.[2]

  • Injection Volume: 10 µL.[10]

  • Sample Preparation: Accurately weigh and dissolve the ibuprofen sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[11]

Protocol 2: UHPLC Purity Analysis of Ibuprofen

This method demonstrates the significant speed advantage of UHPLC over conventional HPLC.

  • Instrumentation: A UHPLC system capable of operating at high pressures.[7]

  • Column: Accucore C18, 2.6 µm particle size, 50 mm × 2.1 mm.[7]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

    • Isocratic mixture: 66% A : 34% B[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 50 °C.[7]

  • Detection: UV at 214 nm.[7]

  • Injection Volume: 1 µL.[7]

  • Sample Preparation: Prepare a stock solution of ibuprofen in acetonitrile and dilute with the mobile phase to the desired concentration.[8]

Protocol 3: GC-FID Purity Analysis of Ibuprofen

This method is suitable for the analysis of volatile impurities in ibuprofen or for the analysis of ibuprofen after derivatization.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[12]

  • Column: TRB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

  • Carrier Gas: Nitrogen at a flow rate of 1 mL/min.[12]

  • Oven Temperature Program: Initial temperature 180°C for 0.5 min, then ramp at 15°C/min to 250°C.[12]

  • Injector Temperature: 300°C.[12]

  • Detector Temperature: 300°C.[12]

  • Sample Preparation: For analysis of impurities, dissolve the sample in a suitable solvent. For the analysis of ibuprofen itself, derivatization is typically required to increase its volatility.[6]

Protocol 4: Capillary Electrophoresis Purity Analysis of Ibuprofen

This method is effective for the analysis of ibuprofen and its charged impurities.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 60 cm total length, 45 cm effective length, 100 µm i.d.).

  • Background Electrolyte (BGE): 20 mM N-(2-acetamido)-2-aminoethanesulfonic acid (ACES) with 20 mM imidazole and 10 mM α-cyclodextrin, pH 7.3.

  • Voltage: 30 kV.

  • Temperature: 25°C.

  • Detection: UV at 232 nm.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Sample Preparation: Dissolve the ibuprofen sample in the BGE or a compatible solvent.

Visualizing Workflows and Relationships

Diagrams are powerful tools for understanding complex processes and relationships. The following visualizations, created using Graphviz, illustrate key aspects of purity assessment.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolution, Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Mixing, Degassing) Separation Chromatographic Separation (Column) MobilePhasePrep->Separation Injection->Separation Detection Detection (e.g., UV, MS) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Report Generation Calculation->Report

HPLC Purity Assessment Workflow

Method_Selection cluster_techniques Analytical Techniques Analyte Analyte Properties HPLC HPLC Analyte->HPLC Non-volatile, Thermally Labile GC GC Analyte->GC Volatile, Thermally Stable CE CE Analyte->CE Charged Impurities Expected Impurities Impurities->HPLC Polar/Non-polar Impurities->GC Volatile Impurities->CE Charged Performance Required Performance Performance->HPLC Robust, Versatile UHPLC UHPLC Performance->UHPLC High Throughput, High Resolution Performance->GC High Sensitivity for Volatiles Performance->CE High Efficiency for Ions

Decision Tree for Method Selection

Ibuprofen_Pathway Ibuprofen Ibuprofen COX1 COX-1 Ibuprofen->COX1 Inhibits COX2 COX-2 Ibuprofen->COX2 Inhibits Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1 ArachidonicAcid->COX2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Ibuprofen's Anti-inflammatory Pathway

Conclusion

High-Performance Liquid Chromatography remains a cornerstone for purity assessment in the pharmaceutical industry. Its evolution into UHPLC has brought significant improvements in speed and efficiency, making it ideal for high-throughput environments. However, a comprehensive purity profile often necessitates the use of orthogonal techniques like Gas Chromatography and Capillary Electrophoresis, which provide complementary information based on different separation principles. The choice of the most suitable technique requires a thorough understanding of the analyte's properties and the specific analytical requirements. By leveraging the strengths of each method, researchers can ensure the quality, safety, and efficacy of pharmaceutical products.

References

A Comparative Guide to Infrared (IR) Spectroscopy for Functional Group Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is a powerful and widely used analytical technique for identifying functional groups in organic and inorganic compounds.[1][2][3] By analyzing the interaction of infrared radiation with a sample, IR spectroscopy provides a unique molecular "fingerprint," revealing the presence of specific bonding arrangements that define functional groups.[2][3][4] This guide provides a comprehensive comparison of IR spectroscopy with other common analytical techniques, detailed experimental protocols, and a visual workflow to aid in the effective application of this method in research and development.

Comparison of Analytical Techniques for Functional Group Identification

While IR spectroscopy is a cornerstone of functional group analysis, other techniques such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.[5][6] The choice of technique often depends on the nature of the sample, the specific information required, and the experimental constraints.

FeatureInfrared (IR) SpectroscopyRaman SpectroscopyNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the absorption of infrared radiation by molecular vibrations, causing a net change in dipole moment.[6][7]Measures the inelastic scattering of monochromatic light (Raman scattering) resulting from changes in molecular polarizability.[6]Measures the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[5]
Primary Application Rapid identification of functional groups.[2][3]Analysis of non-polar bonds, symmetric molecules, and aqueous solutions.[6]Detailed molecular structure elucidation and connectivity of atoms.[5]
Sample Type Solids, liquids, and gases.[2]Solids, liquids, and gases. Less interference from aqueous solvents.[6]Primarily solutions; solid-state NMR is also possible.
Sensitivity High for polar functional groups (e.g., C=O, O-H, N-H).[5][6]High for non-polar and symmetric bonds (e.g., C=C, C-S, S-S).[6]High for abundant nuclei like ¹H and ¹³C.
Speed Fast, often taking only a few minutes per sample.[5]Relatively fast, comparable to IR.Slower, can range from minutes to hours per sample.
Common Limitations Water can be a strong interferent.[8] Complex spectra in the "fingerprint region" can be difficult to interpret.[7][9]Fluorescence of the sample or impurities can interfere with the signal.[6] Some functional groups are not Raman active.[6]Lower sensitivity for certain nuclei. Requires deuterated solvents for solution-state NMR.

Characteristic IR Absorption Frequencies of Common Functional Groups

The identification of functional groups using IR spectroscopy is based on the principle that specific bonds vibrate at characteristic frequencies. These frequencies are typically reported in wavenumbers (cm⁻¹). The following table summarizes the approximate absorption ranges for some of the most common functional groups.

Functional GroupBondCharacteristic Absorption (cm⁻¹)IntensityNotes
AlkanesC-H stretch2850 - 2960StrongPresent in most organic molecules.[10]
Alkenes=C-H stretch3010 - 3100Medium
C=C stretch1620 - 1680Variable
Alkynes≡C-H stretch~3300Strong
C≡C stretch2100 - 2260Variable
Aromatic Rings=C-H stretch3000 - 3100Variable
C=C stretch1400 - 1600MediumMultiple bands are often observed.
Alcohols, PhenolsO-H stretch (H-bonded)3200 - 3600Strong, BroadThe broadness is due to hydrogen bonding.[10]
C-O stretch1050 - 1250Strong
EthersC-O stretch1000 - 1300Strong
AminesN-H stretch3300 - 3500MediumPrimary amines show two bands, secondary amines show one.[9][10]
Carbonyl CompoundsC=O stretch1670 - 1780StrongThe exact frequency depends on the specific carbonyl group (aldehyde, ketone, ester, etc.).[10]
AldehydesC-H stretch2720 and 2820MediumTwo distinct peaks.
Carboxylic AcidsO-H stretch2500 - 3300Very BroadOverlaps with C-H stretching region.[11]
EstersC-O stretch1000 - 1300Strong
AmidesN-H stretch3100 - 3500MediumSimilar to amines.
NitrilesC≡N stretch2220 - 2260Medium

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a popular sampling technique for Fourier-Transform Infrared (FTIR) spectroscopy due to its minimal sample preparation requirements.

Objective: To obtain an IR spectrum of a solid or liquid sample to identify its functional groups.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Sample (solid or liquid)

  • Spatula (for solid samples)

  • Dropper or pipette (for liquid samples)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • With the ATR accessory in place and no sample on the crystal, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Application:

    • For solid samples: Place a small amount of the solid sample onto the center of the ATR crystal. Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • For liquid samples: Place a drop of the liquid sample onto the center of the ATR crystal. The sample should be sufficient to cover the crystal surface.

  • Sample Spectrum Collection:

    • Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance spectrum.

  • Data Analysis:

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Identify the major absorption peaks in the spectrum.

    • Compare the wavenumbers of these peaks to the characteristic absorption frequencies of known functional groups (refer to the table above).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

Workflow for Functional Group Identification using IR Spectroscopy

The following diagram illustrates the logical workflow for identifying functional groups in an unknown compound using IR spectroscopy.

Functional_Group_Identification_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Interpretation & Conclusion Start Start Prepare_Sample Prepare Sample (e.g., ATR, KBr pellet, thin film) Start->Prepare_Sample Acquire_Background Acquire Background Spectrum Prepare_Sample->Acquire_Background Acquire_Sample Acquire Sample Spectrum Acquire_Background->Acquire_Sample Process_Spectrum Process Spectrum (e.g., baseline correction) Acquire_Sample->Process_Spectrum Identify_Peaks Identify Major Absorption Peaks Process_Spectrum->Identify_Peaks Compare_Frequencies Compare Peak Frequencies to Correlation Tables Identify_Peaks->Compare_Frequencies Assign_Functional_Groups Assign Possible Functional Groups Compare_Frequencies->Assign_Functional_Groups Consider_Fingerprint Analyze Fingerprint Region (below 1500 cm⁻¹) Assign_Functional_Groups->Consider_Fingerprint Propose_Structure Propose Partial or Complete Structure Consider_Fingerprint->Propose_Structure End End Propose_Structure->End

Caption: Workflow for identifying functional groups using IR spectroscopy.

References

A Comparative Guide to the X-ray Crystallography of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the single-crystal X-ray diffraction data for a series of structurally related nitroaromatic compounds: nitrobenzene, 2,4-dinitrotoluene, 1,3,5-trinitrobenzene, and 2,4,6-trinitrotoluene. The objective is to offer a clear, data-driven comparison of their solid-state structures, highlighting the impact of the number and position of nitro groups on their molecular geometry and crystal packing.

Data Presentation: A Comparative Analysis

The following table summarizes key crystallographic parameters for the selected nitroaromatic compounds, allowing for a direct comparison of their fundamental structural properties.

ParameterNitrobenzene2,4-Dinitrotoluene1,3,5-Trinitrobenzene2,4,6-Trinitrotoluene
Formula C₆H₅NO₂C₇H₆N₂O₄C₆H₃N₃O₆C₇H₅N₃O₆
Crystal System MonoclinicMonoclinicOrthorhombicMonoclinic & Orthorhombic
Space Group P2₁/cP2₁/cPbcaP2₁/a & Pca2₁
a (Å) 11.97514.09913.22214.911 & 14.910
b (Å) 16.6568.22713.1116.034 & 6.031
c (Å) 3.83415.3569.72120.881 & 19.680
α (°) 90909090 & 90
β (°) 95.53114.75890110.365 & 90
γ (°) 90909090 & 90
Volume (ų) 761.51617.61684.51761.4 & 1770.6
Z 4488 & 8

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of crystal structures for nitroaromatic compounds via single-crystal X-ray diffraction is a meticulous process involving several key stages.[1][2][3][4][5][6][7] The following is a generalized yet detailed protocol representative of the methodologies employed in academic and industrial research laboratories.

1. Crystal Growth and Selection: High-quality single crystals of the nitroaromatic compounds are typically grown using techniques such as slow evaporation from a suitable solvent (e.g., ethanol, acetone, or a solvent mixture). A suitable crystal, generally between 0.1 and 0.3 mm in each dimension and free of visible defects, is selected under a microscope for data collection.[6]

2. Crystal Mounting: The selected crystal is carefully mounted on a goniometer head. This is often done using a cryoprotectant, such as paratone-N oil, to prevent crystal damage during data collection at low temperatures.

3. Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).[8] To minimize thermal vibrations of the atoms, data is typically collected at a low temperature, often around 100-150 K, using a cryostream. The crystal is rotated through a series of angles, and for each orientation, a diffraction pattern is recorded.[1] Modern diffractometers automate this process, collecting a large number of frames to ensure a complete dataset.

4. Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. Software such as CrysAlisPro or APEX3 is commonly used for cell refinement and data reduction.[8] An absorption correction, often multi-scan, is applied to account for the absorption of X-rays by the crystal.

5. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis, which provide an initial model of the atomic positions. This is typically performed with software packages like SHELXS or SHELXT.[8] The initial model is then refined against the experimental data using full-matrix least-squares on F², a process carried out with programs like SHELXL.[8][9] This iterative process adjusts atomic coordinates, and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of the Crystallographic Workflow

The logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to final structure analysis, can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection crystal_mounting Crystal Mounting crystal_selection->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation & Analysis structure_refinement->structure_validation final_report final_report structure_validation->final_report Crystallographic Information File (CIF)

Caption: A flowchart illustrating the major stages of a single-crystal X-ray diffraction experiment.

References

Comparative Analysis of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate and Structural Analogs for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate and its structural analogs, offering insights into their chemical purity, and potential biological activities. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate compounds for their studies.

Data Presentation: Certificate of Analysis and Comparative Purity

A Certificate of Analysis (CoA) outlines the quality and purity of a chemical compound. While a specific CoA for each compound may vary by supplier, the following table summarizes typical quality control parameters for this compound and two common alternatives. The data presented is a composite based on available information for structurally related compounds.

Table 1: Comparative Certificate of Analysis Data

ParameterThis compoundMethyl 4-chloro-3-nitrobenzoate[1][2][3][4]Methyl 5-fluoro-2-methyl-3-nitrobenzoate[5][6]
CAS Number 5043-79-814719-83-6697739-03-0
Molecular Formula C₈H₆ClNO₅C₈H₆ClNO₄C₉H₈FNO₄
Molecular Weight 231.59 g/mol 215.59 g/mol 213.16 g/mol
Appearance Off-white to light brown solidWhite to off-white powderWhite solid
Purity (HPLC/GC) ≥98.0%≥99% (GC)[1]≥98%
Melting Point Not specified78-84 °C[1]Not specified
¹H NMR Spectrum Consistent with structureConsistent with structureConsistent with structure
LC-MS Consistent with structureConsistent with structureConsistent with structure

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of nitroaromatic compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 50% B

    • 31-35 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Dilute 1 mL of the stock solution to 10 mL with the same solvent to achieve a final concentration of 100 µg/mL.

  • Analysis: Inject the sample and calculate the area percentage of the main peak relative to the total peak area to determine purity.

Structural Confirmation by ¹H NMR Spectroscopy

This protocol outlines the general procedure for acquiring a proton NMR spectrum.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire the spectrum using standard acquisition parameters for proton NMR.

  • Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integration values with the expected structure of the molecule. For example, the ¹H NMR spectrum of methyl 4-chloro-3-nitrobenzoate in DMSO-d₆ shows signals at δ 3.90 (s, 3H, OCH₃), 7.90 (d, 1H), 8.15 (dd, 1H), and 8.49 (d, 1H).[2]

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile compounds.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-550 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject the sample and analyze the resulting mass spectrum to confirm the molecular weight and fragmentation pattern of the compound.

Mandatory Visualization

The following diagrams illustrate a potential biological pathway and a general experimental workflow relevant to the analysis of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Procurement cluster_qc Quality Control cluster_bio Biological Evaluation cluster_data Data Analysis synthesis Synthesis or Purchase of this compound and Analogs hplc Purity Analysis (HPLC/GC) synthesis->hplc Purity Check nmr Structural Confirmation (NMR) synthesis->nmr Structure Verification ms Identity Confirmation (MS) synthesis->ms Identity Verification cell_culture Cell Culture / Microbial Culture hplc->cell_culture nmr->cell_culture ms->cell_culture treatment Treatment with Compounds cell_culture->treatment assay Biological Assay (e.g., MIC, Cytotoxicity) treatment->assay data_analysis Data Interpretation and Comparison assay->data_analysis

General experimental workflow for compound analysis.

Substituted nitrobenzoates are known for their potential antimicrobial and anti-inflammatory activities.[7][8] A common mechanism of action for nitroaromatic compounds involves the enzymatic reduction of the nitro group, which can lead to the generation of reactive nitrogen species that are toxic to microbial cells.[9][10] In the context of anti-inflammatory effects, some nitro-containing compounds have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key to inflammatory pathways.

signaling_pathway cluster_proinflammatory Pro-inflammatory Stimulus cluster_pathway Inflammatory Cascade stimulus Inflammatory Stimuli (e.g., Pathogen, Injury) pla2 Phospholipase A2 stimulus->pla2 phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX Enzymes arachidonic_acid->cox lox LOX Enzymes arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation compound This compound (or analog) compound->cox Inhibition compound->lox Inhibition

Inhibition of inflammatory pathways.

References

Safety Operating Guide

Proper Disposal of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Methyl 5-chloro-2-hydroxy-3-nitrobenzoate as a hazardous chemical waste. Due to the lack of a specific Safety Data Sheet (SDS) for this exact compound, disposal procedures should follow the stringent protocols for related and halogenated nitroaromatic compounds. All waste materials, including the chemical itself and any contaminated items, must be disposed of through an approved hazardous waste disposal service.

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following information is compiled from safety data for structurally similar compounds and general laboratory chemical waste guidelines.

Immediate Safety and Handling Considerations

Before beginning any disposal process, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Data from Structurally Similar Compounds

PropertyMethyl 2-hydroxy-3-nitrobenzoate[1]Methyl 5-chloro-2-nitrobenzoate[2]Relevance for Disposal
Physical State SolidSolidDetermines appropriate collection and containment methods.
Hazards May cause skin, eye, and respiratory irritation.Causes serious eye irritation. May cause respiratory irritation. Causes skin irritation.[2]Dictates the need for stringent PPE and handling in a ventilated area.
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[1]Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas.[2]Indicates that incineration must be performed in a specialized facility equipped to handle toxic gases.
Disposal Recommendation Sweep up and shovel into suitable containers for disposal.[1]Dispose of contents/container to an approved waste disposal plant.[2]Reinforces the requirement for professional hazardous waste disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

1. Waste Identification and Segregation:

  • Treat all unused or unwanted this compound as hazardous waste.

  • This compound is a halogenated organic waste.[3] It should be segregated from non-halogenated solvents and other incompatible waste streams to prevent dangerous reactions and to facilitate proper disposal.[4]

2. Waste Collection and Labeling:

  • Collect waste this compound in a dedicated, leak-proof, and chemically compatible container.

  • The container must be clearly labeled with the full chemical name: "Waste this compound" and the appropriate hazard pictograms (e.g., irritant, environmental hazard). Do not use abbreviations.

  • Keep the waste container securely closed except when adding waste.

3. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Store away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

  • Provide them with a complete and accurate description of the waste.

5. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as gloves, absorbent pads, and labware, must also be disposed of as hazardous waste.

  • Collect these materials in a separate, clearly labeled, and sealed container.

6. Empty Container Disposal:

  • An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The first rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations.

  • After thorough rinsing and drying, deface or remove all labels from the container before disposing of it as non-hazardous waste or recycling, in accordance with your institution's policies.

Spill Management

In the event of a spill, evacuate all non-essential personnel from the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Carefully sweep or scoop the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal. Clean the affected area thoroughly with a suitable solvent, followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Work in Ventilated Area: Chemical Fume Hood B->C D Collect in Dedicated, Labeled Container C->D E Segregate as Halogenated Organic Waste D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS or Licensed Waste Disposal Company F->G H Schedule Waste Pickup G->H I Properly Dispose of Empty Containers (Triple-Rinse) H->I

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Methyl 5-chloro-2-hydroxy-3-nitrobenzoate in a laboratory setting. The following procedures are based on best practices for handling structurally similar nitroaromatic compounds.

Emergency Contact Information:

  • In case of a chemical emergency, immediately contact your institution's Environmental Health and Safety (EHS) office and follow all established emergency protocols.

  • For immediate medical advice in case of exposure, contact the Poison Control Center.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the recommended PPE.[1]

Body PartProtectionSpecifications and Best Practices
Eyes/Face Safety Goggles with Side Shields, Face ShieldAlways wear safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn in addition to safety goggles when there is a significant risk of splashing.[1]
Skin/Body Chemical-Resistant Laboratory CoatA full-length laboratory coat should be worn and buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1] Wear appropriate protective clothing to prevent skin exposure.[2]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Given the absence of specific breakthrough time data, it is crucial to select gloves with a sufficient thickness for splash protection and to change them immediately upon contamination.[1]
Respiratory Respirator (if necessary)Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the need for respiratory protection.[1][3] If dusts are generated, a respirator may be required.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk.

2.1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4][5]

  • Avoid the formation of dust and aerosols.[6]

2.2. Handling Procedure:

  • Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions within a chemical fume hood.

  • Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water.[2][5]

Emergency Procedures

3.1. In Case of Exposure:

  • Inhalation: If inhaled, immediately move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.[2][5]

  • Skin Contact: If the chemical comes into contact with skin, immediately wash the affected area with plenty of soap and water.[2][5] If skin irritation occurs, seek medical advice.[2] Remove and launder contaminated clothing before reuse.[5]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do, and continue rinsing.[2][5] If eye irritation persists, seek medical attention.[2]

  • Ingestion: If swallowed, rinse the mouth with water. Seek medical attention if you feel unwell.

3.2. In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[2][6]

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation:

  • Chemical Waste: Unused or waste this compound should be collected in a designated, clearly labeled, and sealed waste container. Do not mix with other waste streams.[1]

  • Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing paper that are contaminated with the chemical should be placed in a designated solid waste container.[1]

4.2. Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant").[1]

4.3. Disposal Procedure:

  • Dispose of all waste through your institution's hazardous waste management program.[2][7] Follow all local, state, and federal regulations for chemical waste disposal.[7]

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Weighing Weighing Work in Fume Hood->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Dispose via EHS Dispose via EHS Label Waste->Dispose via EHS

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.